Csf1R-IN-22
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H20N6O3 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[(3Z)-3-(1H-imidazol-5-ylmethylidene)-2-oxo-1H-indol-6-yl]urea |
InChI |
InChI=1S/C20H20N6O3/c1-20(2,3)16-8-17(26-29-16)25-19(28)23-11-4-5-13-14(6-12-9-21-10-22-12)18(27)24-15(13)7-11/h4-10H,1-3H3,(H,21,22)(H,24,27)(H2,23,25,26,28)/b14-6- |
InChI Key |
YONGDOSHIZGABP-NSIKDUERSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Csf1R-IN-22: A Selective Inhibitor of Colony-Stimulating Factor 1 Receptor for Cancer Immunotherapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Colony-stimulating factor 1 receptor (CSF1R) is a critical regulator of macrophage differentiation, proliferation, and survival. In the tumor microenvironment (TME), signaling through CSF1R on tumor-associated macrophages (TAMs) predominantly promotes an immunosuppressive M2-like phenotype, fostering tumor growth and metastasis. Csf1R-IN-22, also known as Compound C19, is a potent and selective, orally bioavailable small-molecule inhibitor of CSF1R. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and a discussion of its therapeutic potential in cancer immunotherapy.
Introduction
The colony-stimulating factor 1 (CSF-1)/CSF1R signaling axis is a key player in the regulation of the mononuclear phagocyte system.[1] Dysregulation of this pathway is implicated in various pathologies, including cancer, where it contributes to the establishment of an immunosuppressive tumor microenvironment.[2] TAMs, often polarized to an M2-like state by tumor-derived factors, are a major component of the TME and are associated with poor prognosis.[3] These M2-like TAMs suppress T-cell-mediated anti-tumor immunity, promote angiogenesis, and facilitate tumor invasion and metastasis.[3][4]
Targeting CSF1R to deplete or reprogram these immunosuppressive TAMs has emerged as a promising strategy in cancer immunotherapy.[2] this compound is a novel and selective CSF1R inhibitor that has demonstrated significant anti-tumor activity in preclinical models.[4][5][6][7] This document serves as a detailed technical resource for researchers and drug developers interested in the preclinical evaluation and development of this compound and similar molecules.
Mechanism of Action
This compound exerts its anti-tumor effects primarily by inhibiting the kinase activity of CSF1R. This inhibition blocks the downstream signaling cascades that are crucial for the survival and differentiation of TAMs.[5] The key mechanisms of action of this compound include:
-
Reprogramming of M2-like TAMs: this compound effectively repolarizes immunosuppressive M2-like macrophages towards a pro-inflammatory M1-like phenotype.[4][5][6] This shift in macrophage polarization leads to an enhanced anti-tumor immune response.
-
Increased T-cell Infiltration: By remodeling the TME, this compound promotes the infiltration of cytotoxic CD8+ T cells into the tumor.[4][5][6]
-
Enhanced Secretion of Pro-inflammatory Cytokines: this compound treatment leads to an increased secretion of CXCL9 from M2 macrophages, a chemokine that attracts T cells.[4][5][6]
-
Synergy with Immune Checkpoint Blockade: this compound has been shown to boost the anti-tumor immune responses of anti-PD-1 antibodies, leading to improved therapeutic outcomes.[4][5]
-
Induction of Tumor Cell Apoptosis: By altering the TME and promoting an anti-tumor immune response, this compound indirectly leads to the apoptosis of tumor cells.[5]
The inhibition of the CSF1R signaling pathway by this compound is depicted in the following diagram:
References
- 1. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Pharmacologic inhibition of CSF-1R suppresses intrinsic tumor cell growth in osteosarcoma with CSF-1R overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
A Technical Guide to Csf1R-IN-22 for In Vivo Macrophage Depletion Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Csf1R-IN-22, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), for its application in in vivo macrophage depletion studies. This document outlines the mechanism of action, presents representative quantitative data from similar Csf1R inhibitors, and offers detailed experimental protocols to aid in the design of preclinical research.
Introduction: The Role of CSF1R in Macrophage Biology
The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-FMS or CD115, is a crucial cell-surface receptor tyrosine kinase.[1] Its signaling is essential for the survival, proliferation, and differentiation of most tissue-resident macrophages and their monocytic precursors.[1][2] The binding of its ligands, CSF-1 (macrophage colony-stimulating factor) or IL-34, triggers the dimerization and autophosphorylation of the receptor, initiating a cascade of downstream signaling pathways that regulate critical cellular functions.[1][3]
Given the central role of CSF1R in macrophage biology, its inhibition presents a powerful tool for studying the function of macrophages in various physiological and pathological processes, including development, homeostasis, inflammation, neurodegeneration, and cancer.[2][4] Pharmacological depletion of macrophages through CSF1R inhibition allows researchers to investigate the impact of these cells in preclinical models.
This compound: A Potent and Selective Inhibitor
This compound (also known as compound 22 in some literature) is a potent, orally bioavailable small molecule inhibitor of CSF1R.[5][6] It exhibits high selectivity for CSF1R with a half-maximal inhibitory concentration (IC50) of 0.5 nM.[6][7] Preclinical pharmacokinetic studies in mice have demonstrated its suitability for in vivo applications, showing good oral bioavailability.[6] These characteristics make this compound a valuable tool for researchers aiming to achieve robust macrophage depletion in vivo.
Chemical Properties of this compound:
Mechanism of Action: How Csf1R Inhibition Leads to Macrophage Depletion
This compound, like other small molecule inhibitors of this receptor, functions by binding to the ATP-binding pocket of the intracellular kinase domain of CSF1R.[4] This competitive inhibition prevents the binding of ATP and subsequent autophosphorylation of the receptor, which is the critical first step in signal transduction.[3] By blocking this initial activation, the inhibitor effectively shuts down all downstream signaling pathways that are dependent on CSF1R.
The primary signaling cascades initiated by CSF1R activation include the PI3K/Akt, ERK1/2, and JAK/STAT pathways.[8] These pathways are fundamental for promoting the survival, proliferation, and differentiation of macrophages.[3][8] By inhibiting these signals, this compound deprives macrophages of the essential factors required for their maintenance, leading to their apoptosis and subsequent depletion from tissues.
Figure 1: Csf1R Signaling Pathway and Point of Inhibition.
Quantitative Data on Macrophage Depletion with Csf1R Inhibitors
While specific quantitative macrophage depletion data for this compound across a range of tissues is not yet widely published, studies using other potent and selective Csf1R inhibitors like PLX5622 and the anti-CSF1R antibody AFS98 provide a strong indication of the expected efficacy. The following tables summarize representative data from such studies.
Table 1: Macrophage Depletion in Various Mouse Tissues with the Small Molecule Inhibitor PLX5622
| Tissue | Treatment Duration | Depletion Efficiency | Method of Quantification | Reference |
| Choroid | 1 Week | ~90% | Immunohistochemistry (MHCII+, IBA1+) | [9] |
| Brain (Microglia) | 3 Weeks | >95% | Flow Cytometry | [4] |
Note: PLX5622 is typically administered in formulated rodent chow.
Table 2: Macrophage Depletion in Various Mouse Tissues with the Anti-CSF1R Antibody (AFS98)
| Tissue | Treatment Duration | Depletion Efficiency | Method of Quantification | Reference |
| Colon | 3 Weeks | 53.5% | Flow Cytometry | [10] |
| Adipose Tissue | 3 Weeks | 61.9% | Flow Cytometry | [10] |
| Lung | 3 Weeks | 28.5% | Flow Cytometry | [10] |
| Peritoneal Cavity | 3 Weeks | 67.7% | Flow Cytometry | [10] |
Note: AFS98 antibody was administered via weekly intraperitoneal injections.[10]
Experimental Protocols for In Vivo Macrophage Depletion
The following protocols are generalized methodologies based on published studies with potent Csf1R inhibitors and can be adapted for use with this compound. It is crucial to perform pilot studies to determine the optimal dose and treatment duration for the specific animal model and research question.
Protocol 1: Oral Administration of a Small Molecule Inhibitor (e.g., this compound)
This protocol is based on the oral administration of selective Csf1R inhibitors in mice.
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water)
-
Experimental animals (e.g., C57BL/6 mice)
-
Oral gavage needles
-
Standard animal housing and care facilities
Methodology:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10-20 mg/kg) and the number and weight of the animals.
-
Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be required to ensure uniform suspension. Prepare fresh daily or according to stability data.
-
-
Animal Dosing:
-
Acclimatize animals to handling and the oral gavage procedure for several days before the start of the experiment.
-
Weigh each animal daily to ensure accurate dosing.
-
Administer the this compound suspension or vehicle control via oral gavage once daily. A typical volume is 5-10 mL/kg.
-
Continue dosing for the desired duration (e.g., 14-21 days).
-
-
Assessment of Macrophage Depletion:
-
At the end of the treatment period, euthanize the animals and harvest tissues of interest (e.g., spleen, liver, tumors, brain).
-
Process tissues for single-cell suspension for flow cytometry analysis or fix for immunohistochemistry/immunofluorescence.
-
Use macrophage-specific markers (e.g., F4/80, CD11b, CD68, Iba1) to quantify the percentage and number of macrophages in treated versus control animals.
-
Protocol 2: Intraperitoneal Administration of an Anti-CSF1R Antibody
This protocol is based on the use of a blocking antibody against CSF1R.
Materials:
-
Anti-mouse CSF1R antibody (e.g., clone AFS98)
-
Isotype control antibody (e.g., rat IgG2a)
-
Sterile phosphate-buffered saline (PBS)
-
Experimental animals
-
Syringes and needles for intraperitoneal (IP) injection
Methodology:
-
Preparation of Antibody Solution:
-
Dilute the anti-CSF1R antibody and the isotype control to the desired concentration in sterile PBS. A typical dose is 1 mg/mouse.[10]
-
-
Animal Dosing:
-
Administer the diluted anti-CSF1R antibody or isotype control via IP injection.
-
Repeat the injections at the required frequency (e.g., once weekly) for the duration of the study (e.g., 3 weeks).[10]
-
-
Assessment of Macrophage Depletion:
-
Follow the same procedures for tissue harvesting and analysis as described in Protocol 1 to quantify macrophage depletion.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo macrophage depletion study using a Csf1R inhibitor.
Figure 2: General Experimental Workflow for Macrophage Depletion.
Conclusion
This compound is a potent and selective tool for researchers investigating the role of macrophages in health and disease. By effectively blocking the CSF1R signaling pathway, it provides a means to achieve robust in vivo macrophage depletion. The protocols and representative data presented in this guide offer a framework for designing and executing successful macrophage depletion studies, which are critical for advancing our understanding of macrophage biology and developing novel therapeutic strategies. As with any experimental tool, careful validation and optimization are essential for achieving reliable and reproducible results.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and optimization of bis-amide derivatives as CSF1R inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CSF1R-IN-1 | CAS#:2095849-04-8 | Chemsrc [chemsrc.com]
- 7. CSF1R-IN-1 - Immunomart [immunomart.com]
- 8. researchgate.net [researchgate.net]
- 9. CSF1R blockade induces macrophage ablation and results in mouse choroidal vascular atrophy and RPE disorganization | eLife [elifesciences.org]
- 10. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Csf1R-IN-22 in Reprogramming M2-like Tumor-Associated Macrophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Csf1R-IN-22, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R). A critical regulator of macrophage biology, Csf1R has emerged as a key therapeutic target in oncology due to its role in promoting the pro-tumoral M2 phenotype of tumor-associated macrophages (TAMs). This document details the mechanism of action of this compound, its efficacy in reprogramming M2-like TAMs, and its potential in cancer immunotherapy, supported by available preclinical data.
Introduction to Csf1R and Tumor-Associated Macrophages
Tumor-associated macrophages are a major component of the tumor microenvironment (TME) and play a dual role in cancer progression. While M1-like macrophages exhibit anti-tumor functions, the predominant M2-like TAMs promote tumor growth, angiogenesis, and metastasis while suppressing anti-tumor immunity.[1] The Csf1/Csf1R signaling axis is instrumental in the recruitment, differentiation, and polarization of these M2-like TAMs.[2][3] Csf1R, a receptor tyrosine kinase, is activated by its ligands Csf-1 and IL-34, triggering downstream signaling cascades that drive the M2 phenotype.[1][4] Consequently, inhibiting Csf1R presents a promising strategy to reprogram these pro-tumoral macrophages into an anti-tumoral M1 state, thereby reactivating anti-cancer immunity.[5][6]
This compound: A Selective Csf1R Inhibitor
This compound (also known as Compound C19) is an orally bioavailable and selective inhibitor of Csf1R with a reported IC50 of less than 6 nM.[7] Its primary mechanism of action involves the inhibition of Csf1R phosphorylation and the subsequent blockade of downstream signaling pathways, including the PI3K/AKT/mTORC1 axis.[7] This targeted inhibition leads to a functional reprogramming of M2-like TAMs towards an M1-like phenotype, characterized by altered cytokine secretion and enhanced anti-tumor activity.
Quantitative Data on the Efficacy of this compound
The following tables summarize the available quantitative data on the in vitro and in vivo effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/Model | Concentration Range | Incubation Time | Key Findings | Reference |
| Csf1R Signaling Inhibition | Bone Marrow-Derived Macrophages (BMDMs) | 0-2500 nM | 1 hour | Dose-dependently inhibited the phosphorylation of Csf1R, AKT, and mTORC1. | [7] |
| M2 to M1 Macrophage Reprogramming | BMDMs and Human Monocyte-Derived Macrophages (HMDMs) | 30-100 nM | 24 hours | Efficiently reprogrammed M2-type macrophages to M1-type macrophages. | [7] |
| Tumor Cell Viability (via conditioned media) | MC-38 and CT-26 cells | 10-100 nM | 20 hours | Supernatants from this compound-treated M2 macrophages significantly inhibited tumor cell viability. | [7] |
| Tumor Cell Apoptosis (via conditioned media) | MC-38 and CT-26 cells | 10-100 nM | 20 hours | Supernatants from this compound-treated M2 macrophages increased tumor cell apoptosis by approximately 60% at 100 nM. | [7] |
Table 2: In Vivo Efficacy of this compound in a Murine Tumor Model (MC-38)
| Treatment Group | Dosage | Administration Route | Duration | Key Findings | Reference |
| This compound | 10, 20 mg/kg | Oral (p.o.), once daily | 14 days | Showed significant antitumor activity. | [7] |
| This compound + anti-PD-1 antibody | 20 mg/kg this compound + 100 µ g/mouse anti-PD-1 | Oral (p.o.) and most likely intraperitoneal (i.p.) for the antibody | 14 days | Demonstrated stronger anti-tumor effects compared to monotherapy. | [7] |
| This compound | Not specified | Not specified | Not specified | Increased infiltration of CD8+ T cells in the tumor. | [7] |
| This compound | Not specified | Not specified | Not specified | Reduced the proportion of immunosuppressive Treg cells and myeloid-derived suppressor cells (MDSCs) in tumor tissues. | [7] |
Signaling Pathways and Experimental Workflows
Csf1R Signaling Pathway and Inhibition by this compound
The following diagram illustrates the Csf1R signaling cascade and the point of intervention for this compound.
Caption: Csf1R signaling pathway and its inhibition by this compound.
Experimental Workflow for Assessing TAM Reprogramming
The diagram below outlines a typical experimental workflow to evaluate the effect of this compound on M2-like TAMs.
Caption: Experimental workflow for TAM reprogramming studies.
Detailed Experimental Protocols
While specific, detailed protocols for this compound are proprietary to the primary researchers, the following are generalized methodologies based on standard practices for studying Csf1R inhibitors and TAM reprogramming.
In Vitro Macrophage Polarization and Treatment
-
Isolation of Bone Marrow-Derived Macrophages (BMDMs):
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into M0 macrophages.
-
-
M2 Polarization:
-
Plate M0 macrophages and polarize them towards an M2 phenotype by treating with 20 ng/mL IL-4 and 20 ng/mL IL-13 for 48 hours.
-
-
This compound Treatment:
-
Treat M2-polarized macrophages with varying concentrations of this compound (e.g., 30-100 nM) for 24 hours.
-
-
Analysis of Reprogramming:
-
Flow Cytometry: Stain cells with fluorescently labeled antibodies against M1 markers (e.g., CD80, CD86, MHC-II) and M2 markers (e.g., CD206, CD163) to assess the shift in phenotype.
-
Quantitative PCR (qPCR): Analyze the gene expression of M1-associated genes (e.g., Nos2, Tnf, Il12b) and M2-associated genes (e.g., Arg1, Mrc1, Il10).
-
ELISA: Measure the concentration of secreted cytokines (e.g., TNF-α, IL-12, IL-10) in the culture supernatant.
-
In Vivo Tumor Studies
-
Tumor Model:
-
Subcutaneously implant syngeneic tumor cells (e.g., MC-38 colorectal cancer cells) into immunocompetent mice.
-
-
Treatment Regimen:
-
Once tumors are established, begin daily oral administration of this compound (e.g., 10 or 20 mg/kg).
-
For combination therapy, administer an anti-PD-1 antibody (e.g., 100 µ g/mouse , intraperitoneally) twice a week.
-
-
Monitoring and Analysis:
-
Measure tumor volume regularly using calipers.
-
At the end of the study, excise tumors and prepare single-cell suspensions.
-
Analyze the immune cell populations within the TME by multi-color flow cytometry, focusing on the proportions of CD8+ T cells, regulatory T cells (Tregs), and MDSCs.
-
Perform immunohistochemistry (IHC) on tumor sections to visualize the infiltration of immune cells.
-
Logical Framework for the Anti-Tumor Effect of this compound
The anti-tumor activity of this compound is a multi-faceted process initiated by the reprogramming of M2-like TAMs. The following diagram illustrates the logical progression from Csf1R inhibition to tumor regression.
Caption: Logical relationship of this compound's anti-tumor activity.
Conclusion
This compound is a promising small molecule inhibitor that effectively targets the Csf1R signaling pathway, leading to the reprogramming of pro-tumoral M2-like TAMs into an anti-tumoral M1 phenotype. This reprogramming reshapes the tumor microenvironment by promoting the infiltration of cytotoxic T lymphocytes and reducing the presence of immunosuppressive cells. The preclinical data suggests that this compound, both as a monotherapy and in combination with immune checkpoint inhibitors, holds significant potential for the development of novel cancer immunotherapies. Further investigation into its clinical efficacy and safety is warranted.
References
- 1. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy [frontiersin.org]
- 4. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 5. JCI Insight - Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages [insight.jci.org]
- 6. Insights into CSF-1R Expression in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Csf1R-IN-22: A Technical Guide to its Impact on Anti-Tumor Immune Responses
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Csf1R-IN-22 is a potent and orally bioavailable small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). By selectively targeting CSF1R, this compound effectively modulates the tumor microenvironment (TME), shifting it from an immunosuppressive to an immune-active state. This is primarily achieved through the depletion and reprogramming of tumor-associated macrophages (TAMs), leading to enhanced anti-tumor T-cell responses. This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and detailed experimental protocols related to this compound's role in anti-tumor immunity, making it a valuable resource for researchers in oncology and drug development.
Introduction to this compound
This compound, also known as Compound C19, is a selective inhibitor of CSF1R with a high potency (IC50 < 6 nM)[1][2]. The CSF1/CSF1R signaling axis is a critical pathway in the differentiation, proliferation, and survival of macrophages[1]. In the context of cancer, this pathway is often hijacked by tumors to recruit and polarize macrophages towards an immunosuppressive M2 phenotype, which promotes tumor growth, angiogenesis, and metastasis while suppressing the activity of cytotoxic T lymphocytes[1]. By inhibiting CSF1R, this compound disrupts these pro-tumoral activities and reshapes the TME to favor anti-tumor immunity.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of CSF1R kinase activity. This leads to a cascade of effects within the tumor microenvironment:
-
Reprogramming of Tumor-Associated Macrophages (TAMs): this compound induces a phenotypic switch in TAMs from the immunosuppressive M2-like state to a pro-inflammatory and anti-tumoral M1-like state[1].
-
Enhancement of Antigen Presentation: By modulating TAMs, this compound can enhance their antigen-presenting capabilities, leading to better T-cell priming and activation.
-
Increased T-Cell Infiltration and Activity: The repolarization of TAMs is associated with an increased secretion of chemokines such as CXCL9, which attracts cytotoxic CD8+ T cells to the tumor site[1].
-
Reduction of Immunosuppressive Cells: Treatment with this compound leads to a decrease in the infiltration of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the tumor[1].
-
Induction of Tumor Cell Apoptosis: Supernatants from M2-type macrophages treated with this compound have been shown to induce apoptosis in tumor cells, suggesting an indirect cytotoxic effect[1].
Signaling Pathway
The binding of CSF1 or IL-34 to CSF1R triggers its dimerization and autophosphorylation, activating downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK/ERK pathways. These pathways are crucial for macrophage survival, proliferation, and polarization. This compound blocks the initial autophosphorylation of CSF1R, thereby inhibiting these downstream signals.
Quantitative Data
The following tables summarize the key quantitative data demonstrating the efficacy of this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| CSF1R IC50 | < 6 nM | Biochemical Assay | [1] |
| CSF1R IC50 | 0.5 nM | Biochemical Assay | [2] |
| Inhibition of CSF1R Phosphorylation | Dose-dependent | Bone Marrow-Derived Macrophages (BMDMs) | [1] |
| Inhibition of AKT/mTORC1 Signaling | Dose-dependent | Bone Marrow-Derived Macrophages (BMDMs) | [1] |
| Tumor Cell Apoptosis Induction | ~60% increase (at 100 nM) | MC-38 and CT-26 cells (via M2 supernatant) | [1] |
Table 2: In Vivo Efficacy of this compound in MC-38 Tumor Model
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) | Key Immunological Changes | Reference |
| This compound (monotherapy) | 10 mg/kg, p.o., daily | Significant | - Increased CD8+ T cell infiltration- Increased CTL activity | [1] |
| This compound (monotherapy) | 20 mg/kg, p.o., daily | Significant (better than Pexidartinib) | - Increased CD8+ T cell infiltration- Increased CTL activity- Decreased Tregs and MDSCs | [1] |
| This compound + anti-PD-1 | 20 mg/kg, p.o., daily + 100 µ g/mouse | Stronger anti-tumor effect than monotherapy | - Significantly increased CD8+ T cell infiltration- Significantly increased CTLs- Significantly decreased Tregs | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on the primary research describing this compound and established methods for similar compounds.
In Vitro Macrophage Polarization and Reprogramming
Objective: To assess the ability of this compound to repolarize M2-like macrophages to an M1-like phenotype.
Methodology:
-
Isolation of Bone Marrow Cells: Bone marrow cells are harvested from the femurs and tibias of C57BL/6 mice.
-
Differentiation of Bone Marrow-Derived Macrophages (BMDMs): Bone marrow cells are cultured for 7 days in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF to generate M0 macrophages.
-
M2 Polarization: M0 macrophages are polarized to M2-like macrophages by treating with 20 ng/mL IL-4 and 20 ng/mL IL-13 for 48 hours.
-
Treatment with this compound: M2-polarized BMDMs are treated with varying concentrations of this compound (e.g., 30-100 nM) or vehicle control for 24 hours.
-
Analysis of Macrophage Phenotype:
-
Flow Cytometry: Cells are stained with fluorescently labeled antibodies against M1 markers (e.g., CD80, CD86, MHC-II) and M2 markers (e.g., CD206, Arginase-1) and analyzed by flow cytometry.
-
qRT-PCR: RNA is extracted from the treated macrophages, and the expression of M1-associated genes (e.g., Nos2, Tnf, Il12b) and M2-associated genes (e.g., Arg1, Mrc1, Il10) is quantified by quantitative real-time PCR.
-
ELISA: The concentration of cytokines in the culture supernatant (e.g., TNF-α, IL-12, IL-10, CXCL9) is measured by ELISA.
-
In Vivo Murine Tumor Model
Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of this compound in a syngeneic mouse tumor model.
Methodology:
-
Animal Model: Female C57BL/6 mice (6-8 weeks old) are used.
-
Tumor Cell Line: MC-38 murine colon adenocarcinoma cells are cultured in appropriate media.
-
Tumor Implantation: 1 x 10^6 MC-38 cells are injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups:
-
Vehicle control (p.o., daily)
-
This compound (10 or 20 mg/kg, p.o., daily)
-
Anti-PD-1 antibody (100 µ g/mouse , i.p., every 3 days)
-
This compound + anti-PD-1 antibody
-
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length x width²)/2.
-
Endpoint Analysis: At the end of the study, tumors are harvested for analysis.
-
Flow Cytometry: A single-cell suspension is prepared from the tumors, and immune cell populations (TAMs, CD4+ T cells, CD8+ T cells, Tregs, MDSCs) are quantified by flow cytometry using specific antibody panels.
-
Immunohistochemistry (IHC): Tumor sections are stained with antibodies against immune cell markers (e.g., F4/80 for macrophages, CD8 for cytotoxic T cells, FoxP3 for Tregs) to visualize their infiltration and localization.
-
Western Blot for CSF1R Signaling
Objective: To confirm the inhibitory effect of this compound on the CSF1R signaling pathway.
Methodology:
-
Cell Culture and Treatment: BMDMs are serum-starved and then stimulated with M-CSF in the presence or absence of this compound (e.g., 10, 30, 100 nM) for a short period (e.g., 1 hour).
-
Protein Extraction: Cells are lysed, and protein concentration is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-CSF1R, total CSF1R, phospho-AKT, total AKT, phospho-mTOR, and total mTOR. A loading control (e.g., GAPDH or β-actin) is also used.
-
Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Experimental Workflow for In Vivo Efficacy Study
Logical Relationship of this compound's Anti-Tumor Effects
Conclusion
This compound is a promising therapeutic agent that effectively targets the CSF1R signaling pathway to remodel the tumor microenvironment. Its ability to reprogram immunosuppressive TAMs, enhance cytotoxic T-cell infiltration and activity, and reduce other suppressive immune cell populations highlights its potential as a monotherapy and in combination with immune checkpoint inhibitors. The detailed data and protocols provided in this guide offer a solid foundation for further research and development of this compound as a novel cancer immunotherapy.
References
Investigating the Impact of Csf1R-IN-22 on CD8+ T Cell Infiltration: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the scientific rationale and experimental methodologies for investigating the impact of Csf1R-IN-22, a selective inhibitor of Colony-Stimulating Factor 1 Receptor (Csf1R), on the tumor microenvironment with a specific focus on CD8+ T cell infiltration. This document outlines the core mechanisms of Csf1R signaling, the role of tumor-associated macrophages (TAMs) in immune suppression, and how inhibiting this pathway with agents like this compound can remodel the tumor landscape to favor anti-tumor immunity. Detailed experimental protocols and data presentation formats are provided to guide researchers in their preclinical evaluation of this and similar immunomodulatory agents.
Introduction: The Rationale for Csf1R Inhibition in Immuno-Oncology
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells. A key feature of many solid tumors is the presence of a dense infiltrate of tumor-associated macrophages (TAMs), which predominantly exhibit an M2-like phenotype. These M2-polarized TAMs contribute to an immunosuppressive environment by producing anti-inflammatory cytokines, promoting angiogenesis, and inhibiting the function of cytotoxic T lymphocytes (CTLs), particularly CD8+ T cells, which are critical for tumor cell killing.
The survival, differentiation, and polarization of TAMs are heavily dependent on the signaling axis of Colony-Stimulating Factor 1 (CSF-1) and its receptor, Csf1R. Tumor cells and other stromal components often secrete high levels of CSF-1, which binds to Csf1R on macrophages, promoting their recruitment to the tumor and their polarization towards the M2 phenotype.
This compound is a potent and selective small molecule inhibitor of Csf1R. By blocking the Csf1R signaling pathway, this compound aims to deplete or repolarize TAMs, thereby alleviating the immunosuppressive TME and enhancing the infiltration and effector function of anti-tumor CD8+ T cells. This strategy holds significant promise for improving the efficacy of cancer immunotherapies, including checkpoint inhibitors.
Mechanism of Action: How this compound Modulates the Tumor Microenvironment
This compound exerts its immunomodulatory effects primarily by inhibiting the Csf1R signaling cascade within macrophages. This inhibition leads to a multi-faceted reprogramming of the TME:
-
Depletion and Repolarization of M2-like TAMs: Inhibition of Csf1R signaling disrupts the survival signals for M2-like TAMs, leading to their apoptosis and a reduction in their numbers within the tumor. Furthermore, it can promote the repolarization of remaining TAMs towards a pro-inflammatory M1-like phenotype, which is capable of promoting anti-tumor immune responses.
-
Enhanced CD8+ T Cell Infiltration and Function: The reduction of immunosuppressive M2-like TAMs and the potential increase in pro-inflammatory M1-like macrophages create a more permissive environment for the infiltration and activation of CD8+ T cells.
-
Increased Chemokine Secretion: Reprogrammed macrophages can increase the secretion of chemokines such as CXCL9, which is a potent chemoattractant for CD8+ T cells, further augmenting their recruitment into the tumor.
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Mechanism of this compound in the tumor microenvironment.
Csf1R Signaling Pathway
Understanding the intracellular signaling cascade initiated by Csf1R activation is crucial for appreciating the mechanism of inhibitors like this compound. Upon binding of its ligand, CSF-1, the Csf1R dimerizes and undergoes autophosphorylation of tyrosine residues in its intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways that regulate macrophage survival, proliferation, differentiation, and function.
Caption: Simplified Csf1R signaling pathway.
Data Presentation: Expected Quantitative Effects of Csf1R Inhibition
While specific quantitative data for this compound is not publicly available in a structured format, the following tables present representative data from preclinical studies of other selective Csf1R inhibitors to illustrate the expected magnitude of effects on key immunological parameters. This data is intended for illustrative purposes to guide experimental design and data analysis.
Table 1: Effect of Csf1R Inhibition on Tumor-Infiltrating Immune Cells
| Cell Population | Marker | Control | Csf1R Inhibitor | Fold Change |
| CD8+ T Cells | CD3+, CD8+ | 100 ± 15 | 250 ± 30 | 2.5 |
| Regulatory T Cells (Tregs) | CD4+, FoxP3+ | 50 ± 8 | 25 ± 5 | 0.5 |
| Total Macrophages | F4/80+ | 800 ± 70 | 200 ± 40 | 0.25 |
| M1-like Macrophages | F4/80+, CD86+ | 50 ± 10 | 100 ± 20 | 2.0 |
| M2-like Macrophages | F4/80+, CD206+ | 750 ± 60 | 100 ± 30 | 0.13 |
Data are presented as mean cell count per mm² of tumor tissue ± SEM. Data is hypothetical and for illustrative purposes.
Table 2: Effect of Csf1R Inhibition on Gene Expression in the Tumor Microenvironment
| Gene | Function | Control (Relative Expression) | Csf1R Inhibitor (Relative Expression) | Fold Change |
| Cxcl9 | CD8+ T cell chemoattractant | 1.0 ± 0.2 | 4.5 ± 0.8 | 4.5 |
| Gzmb | Granzyme B (Cytotoxicity) | 1.0 ± 0.3 | 3.0 ± 0.5 | 3.0 |
| Ifng | Interferon-gamma | 1.0 ± 0.2 | 2.8 ± 0.4 | 2.8 |
| Arg1 | Arginase 1 (M2 marker) | 1.0 ± 0.1 | 0.2 ± 0.05 | 0.2 |
| Il10 | Interleukin-10 (Immunosuppressive) | 1.0 ± 0.3 | 0.4 ± 0.1 | 0.4 |
Data are presented as mean relative gene expression normalized to a housekeeping gene ± SEM. Data is hypothetical and for illustrative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the impact of this compound on CD8+ T cell infiltration and the tumor microenvironment.
Syngeneic Mouse Tumor Model (MC38 Colorectal Adenocarcinoma)
The MC38 syngeneic model is a widely used and well-characterized model for studying immuno-oncology agents.
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
MC38 murine colorectal adenocarcinoma cell line
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin/streptomycin)
-
Matrigel® Basement Membrane Matrix
-
This compound (formulated for oral gavage or intraperitoneal injection)
-
Vehicle control (e.g., 0.5% methylcellulose)
Procedure:
-
Cell Culture: Culture MC38 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Inoculation:
-
Harvest MC38 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 2 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each C57BL/6 mouse.
-
-
Treatment:
-
Monitor tumor growth every 2-3 days using calipers.
-
When tumors reach an average volume of 50-100 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound or vehicle control at the predetermined dose and schedule (e.g., daily oral gavage).
-
-
Monitoring:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and harvest tumors for further analysis.
-
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol details the isolation and staining of immune cells from tumor tissue for analysis by flow cytometry.
Materials:
-
Harvested tumors
-
Tumor dissociation kit (e.g., Miltenyi Biotec)
-
GentleMACS Dissociator
-
70 µm cell strainers
-
ACK lysis buffer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorescently conjugated antibodies against murine:
-
CD45, CD3, CD4, CD8, FoxP3
-
F4/80, CD11b, Ly6G, Ly6C
-
CD86, CD206
-
PD-1, TIM-3, LAG-3
-
-
Live/dead stain
-
Flow cytometer
Procedure:
-
Tumor Dissociation:
-
Mince the harvested tumor tissue into small pieces.
-
Digest the tissue using a tumor dissociation kit and a gentleMACS Dissociator according to the manufacturer's instructions.
-
Filter the resulting cell suspension through a 70 µm cell strainer.
-
-
Red Blood Cell Lysis:
-
Pellet the cells by centrifugation and resuspend in ACK lysis buffer for 5 minutes at room temperature.
-
Wash the cells with FACS buffer.
-
-
Cell Staining:
-
Resuspend the cells in FACS buffer and stain with a live/dead stain according to the manufacturer's protocol.
-
Wash the cells and then incubate with a cocktail of fluorescently conjugated antibodies against surface markers for 30 minutes on ice in the dark.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells using a dedicated kit before incubating with the intracellular antibody.
-
-
Flow Cytometry Analysis:
-
Wash the stained cells and resuspend in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to quantify the different immune cell populations.
-
Immunofluorescence Staining of Tumor Tissue
Immunofluorescence allows for the visualization and spatial analysis of CD8+ T cell infiltration within the tumor.
Materials:
-
Fresh-frozen or formalin-fixed paraffin-embedded (FFPE) tumor sections
-
Primary antibody against CD8
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Prepare 5 µm sections from frozen or FFPE tumor blocks.
-
Antigen Retrieval (for FFPE): If using FFPE sections, deparaffinize and perform antigen retrieval (e.g., heat-induced epitope retrieval).
-
Staining:
-
Block non-specific binding with a blocking buffer.
-
Incubate the sections with the primary anti-CD8 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain with DAPI.
-
-
Imaging: Mount the slides and acquire images using a fluorescence microscope.
-
Analysis: Quantify the number of CD8+ cells per unit area of the tumor.
Experimental Workflow
The following diagram outlines a typical preclinical workflow for evaluating the immunomodulatory effects of a Csf1R inhibitor like this compound.
Caption: Preclinical workflow for evaluating this compound.
Conclusion
The inhibition of the Csf1R signaling pathway with selective inhibitors like this compound represents a promising strategy to overcome the immunosuppressive tumor microenvironment and enhance anti-tumor immunity. By depleting or repolarizing M2-like TAMs, Csf1R inhibitors can create a more favorable environment for the infiltration and activation of cytotoxic CD8+ T cells. The experimental protocols and workflows detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other immunomodulatory agents targeting the Csf1/Csf1R axis. Rigorous and standardized methodologies are essential for generating high-quality, reproducible data to support the clinical development of these novel cancer therapies.
In-Depth Technical Guide: Csf1R-IN-22 and its Role in Tumor Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the colony-stimulating factor 1 receptor (CSF1R) inhibitor, Csf1R-IN-22, with a specific focus on its mechanism of inducing apoptosis in tumor cells. This document details the underlying signaling pathways, quantitative data from relevant studies, and the experimental protocols utilized to elucidate its function.
Introduction to CSF1R and its Role in Cancer
The colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase, is a critical regulator of the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages.[1] In the context of cancer, the activation of CSF1R by its ligands, CSF-1 and IL-34, is implicated in promoting tumor progression. This is often mediated by tumor-associated macrophages (TAMs), which can suppress anti-tumor immunity and support tumor growth and metastasis.[2] Furthermore, aberrant CSF1R signaling has been observed directly in various cancer cells, where it promotes proliferation and confers resistance to apoptosis.[3][4] Consequently, inhibiting CSF1R has emerged as a promising therapeutic strategy in oncology.[3]
This compound is an orally effective and selective inhibitor of CSF1R. It has been shown to not only induce apoptosis directly in tumor cells but also to modulate the tumor microenvironment by reprogramming M2-like TAMs to a pro-inflammatory M1 phenotype, thereby enhancing anti-tumor immune responses.
Quantitative Data on this compound Induced Apoptosis
The pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The following tables summarize the key findings from preclinical studies.
| Cell Line | Treatment | Result | Reference |
| Canine Mammary Cancer (CMT-U27) | csf-1r specific siRNA | 20.5% increase in apoptotic cells (p<0.001) | [5] |
| Canine Mammary Cancer (CMT-W1) | csf-1r specific siRNA | 14.85% increase in apoptotic cells (p<0.001) | [5] |
| Canine Mammary Cancer (CMT-U309) | csf-1r specific siRNA | 2.9% increase in apoptotic cells (significant) | [5] |
| Canine Mammary Cancer (P114) | csf-1r specific siRNA | 6.2% increase in apoptotic cells (significant) | [5] |
| Canine Mammary Cancer (CMT-W2) | csf-1r specific siRNA | 5.8% increase in apoptotic cells (significant) | [5] |
| Renal Cell Carcinoma (RCC) | Anti-CSF-1R Antibody | Increase in apoptotic cells | [6] |
Note: Data for the specific compound this compound is limited in publicly available peer-reviewed literature. The data presented for canine mammary cancer cells utilizes siRNA to mimic the effect of a specific inhibitor. The data for RCC demonstrates the general principle of apoptosis induction via CSF1R blockade.
Signaling Pathways Modulated by this compound
This compound induces apoptosis by inhibiting the downstream signaling cascades that are typically activated by CSF1R. The primary pathways affected are the PI3K/AKT and ERK signaling pathways, which are crucial for cell survival and proliferation.
Upon ligand binding, CSF1R dimerizes and autophosphorylates, creating docking sites for downstream signaling molecules. This leads to the activation of the PI3K/AKT/mTOR pathway, which promotes cell survival by inhibiting pro-apoptotic proteins, and the RAS/RAF/MEK/ERK pathway, which drives cell proliferation.[7][8]
This compound, by blocking the kinase activity of CSF1R, prevents these downstream activation events. The inhibition of AKT and ERK signaling leads to the de-repression of pro-apoptotic signals and cell cycle arrest, ultimately culminating in programmed cell death.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the apoptotic effects of CSF1R inhibitors.
Cell Viability and Proliferation Assays
Objective: To quantify the effect of this compound on the growth and proliferation of cancer cells.
Method: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay
Objective: To detect and quantify the percentage of apoptotic cells following treatment with this compound.
Method: Annexin V and Propidium Iodide (PI) Staining
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound or a vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[9]
Western Blot Analysis of Signaling Pathways
Objective: To determine the effect of this compound on the activation of key signaling proteins.
Method:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of CSF1R, AKT, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound represents a targeted therapeutic agent that induces apoptosis in tumor cells through the inhibition of the CSF1R signaling pathway. By blocking the pro-survival signals mediated by the PI3K/AKT and ERK pathways, this compound can effectively promote programmed cell death in cancer cells that are dependent on this signaling axis. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and other similar inhibitors in preclinical and clinical settings. Further research is warranted to fully elucidate the therapeutic potential of this compound across a broader range of malignancies.
References
- 1. Rh-CSF1 Attenuates Oxidative Stress and Neuronal Apoptosis via the CSF1R/PLCG2/PKA/UCP2 Signaling Pathway in a Rat Model of Neonatal HIE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacologic inhibition of CSF-1R suppresses intrinsic tumor cell growth in osteosarcoma with CSF-1R overexpression | springermedizin.de [springermedizin.de]
- 4. CSF-1R as an inhibitor of apoptosis and promoter of proliferation, migration and invasion of canine mammary cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CSF-1R in Cancer: More than a Myeloid Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
The Effects of Csf1R-IN-22 on Microglia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and the pathogenesis of various neurological disorders. Their functions are tightly regulated by the colony-stimulating factor 1 receptor (CSF1R) signaling pathway, which is crucial for their survival, proliferation, and differentiation.[1][2][3][4] Dysregulation of microglial activity is implicated in neurodegenerative diseases, traumatic brain injury, and neuroinflammation, making CSF1R an attractive therapeutic target.[2][5][6] Csf1R-IN-22 is a potent and selective inhibitor of CSF1R, demonstrating significant potential for modulating microglial functions. This technical guide provides an in-depth overview of the effects of this compound on microglia, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Mechanism of Action
This compound exerts its effects by selectively inhibiting the colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase.[7] The binding of its ligands, CSF-1 and IL-34, to CSF1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[8][9] This phosphorylation cascade initiates downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR and Mitogen-activated protein kinase (MAPK) pathways, which are critical for microglial survival, proliferation, and function.[7][8][9]
By blocking the ATP binding site of the CSF1R kinase domain, this compound prevents this autophosphorylation and subsequent activation of downstream signaling. This inhibition leads to a reduction in microglial proliferation and can induce apoptosis, resulting in a significant depletion of the microglial population in the CNS.[7][10] Furthermore, this compound has been shown to reprogram M2-like tumor-associated macrophages (TAMs) to a pro-inflammatory M1 phenotype, suggesting its potential to modulate the immune microenvironment.[7]
Quantitative Data
The following tables summarize the quantitative data regarding the activity and effects of this compound and other relevant CSF1R inhibitors.
Table 1: In Vitro Inhibitory Activity of CSF1R Inhibitors
| Compound | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| This compound | CSF1R | < 6 | Biochemical Assay | [7] |
| Csf1R-IN-3 | CSF1R | 2.1 | Proliferation Assay | [11] |
| PLX3397 (Pexidartinib) | CSF1R | 20 | In vitro kinase assay | [12] |
| PLX5622 | CSF1R | 10 | In vitro kinase assay | [12] |
| GW2580 | CSF1R | 52.4 ± 6.1 | Kinase activity assay | [13] |
| Ki-20227 | CSF1R | 2 | Tyrosine kinase assay | [11] |
| ARRY-382 | CSF1R | 9 | Biochemical Assay | [11] |
| Edicotinib (JNJ-40346527) | CSF1R | 3.2 | Biochemical Assay | [11] |
Table 2: In Vivo Effects of CSF1R Inhibitors on Microglia
| Compound | Dosage | Treatment Duration | Effect on Microglia | Animal Model | Reference |
| This compound | 20 mg/kg, p.o., daily | 14 days | Reprograms M2-like TAMs to M1 phenotype, increases CD8+ T cell infiltration | Mouse tumor model | [7] |
| PLX5622 | 1200 ppm in chow | 7 days | >90% depletion of microglia | Adult C57BL/6J mice | [10][14] |
| PLX3397 | 290 mg/kg in chow | 21 days | ~95% depletion of CD11b+CD45low microglia | 5xfAD mice | [2] |
| GW2580 | Chronic food diet | 10 weeks (4 weeks prior, 6 weeks post-lesion) | Strong decrease in proliferating microglia after SCI | Mouse spinal cord injury model | [3] |
| Ki20227 | 0.002 mg/kg/day, gavage | 7 days | Inhibition of microglia proliferation and activation | Mouse cerebral ischemia model | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on microglia.
In Vitro Microglial Viability Assay
Objective: To determine the cytotoxic effect of this compound on primary microglia or microglial cell lines.
Materials:
-
Primary microglia or microglial cell line (e.g., BV-2)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Seed microglia at a density of 1 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, bring the plate to room temperature for 30 minutes.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle control.
In Vivo Microglial Depletion Study
Objective: To assess the efficacy of this compound in depleting microglia in the brain of a mouse model.
Materials:
-
Adult mice (e.g., C57BL/6J)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80)
-
Perfusion solutions (PBS and 4% paraformaldehyde)
-
Immunohistochemistry reagents:
-
Primary antibody: Rabbit anti-Iba1
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent probe
-
DAPI for nuclear staining
-
-
Fluorescence microscope
Protocol:
-
Administer this compound orally to mice at a specified dose (e.g., 20 mg/kg) daily for a set duration (e.g., 7 or 14 days).[7] A control group should receive the vehicle.
-
At the end of the treatment period, euthanize the mice and transcardially perfuse with ice-cold PBS followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them in 4% paraformaldehyde overnight at 4°C.
-
Cryoprotect the brains in 30% sucrose (B13894) solution until they sink.
-
Section the brains into 30-40 µm thick coronal sections using a cryostat.
-
Perform immunohistochemistry for the microglial marker Iba1.
-
Permeabilize sections with 0.3% Triton X-100 in PBS.
-
Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with the primary anti-Iba1 antibody overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain with DAPI.
-
-
Mount the sections on slides and visualize using a fluorescence or confocal microscope.
-
Quantify the number of Iba1-positive cells in specific brain regions (e.g., cortex, hippocampus) to determine the extent of microglial depletion.
Western Blot Analysis of CSF1R Signaling Pathway
Objective: To investigate the effect of this compound on the phosphorylation of CSF1R and downstream signaling proteins like AKT and mTOR.
Materials:
-
Microglial cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CSF1R, anti-total-CSF1R, anti-phospho-AKT, anti-total-AKT, anti-phospho-mTOR, anti-total-mTOR, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat microglial cells with this compound at various concentrations for a specified time (e.g., 1 hour).[7]
-
Lyse the cells with lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each sample using a protein assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathway
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. Frontiers | Pharmacological Targeting of CSF1R Inhibits Microglial Proliferation and Aggravates the Progression of Cerebral Ischemic Pathology [frontiersin.org]
- 2. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Deplete and repeat: microglial CSF1R inhibition and traumatic brain injury [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Colony-stimulating Factor 1 Receptor (CSF1R) Activates AKT/mTOR Signaling and Promotes T-cell Lymphoma Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CSF-1R (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 12. Concentration-dependent effects of CSF1R inhibitors on oligodendrocyte progenitor cells ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Inhibited CSF1R Alleviates Ischemia Injury via Inhibition of Microglia M1 Polarization and NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Csf1R-IN-22: A Technical Guide to its Role in Modulating the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase, plays a pivotal role in the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages.[1][2] In the context of oncology, the activation of CSF-1R by its ligands, CSF-1 and IL-34, is critically involved in the recruitment and polarization of tumor-associated macrophages (TAMs).[3][4] These TAMs often adopt an M2-like phenotype, which is associated with immunosuppression, angiogenesis, and tumor progression, ultimately correlating with a poor prognosis in various cancers.[3] Consequently, inhibiting the CSF-1R signaling pathway has emerged as a promising therapeutic strategy to modulate the tumor microenvironment (TME) and enhance anti-tumor immunity.[1]
Csf1R-IN-22 (also known as Compound C19) is a potent, selective, and orally bioavailable inhibitor of CSF-1R.[3] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on the TME based on preclinical data, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound exerts its anti-tumor effects primarily by targeting CSF-1R on TAMs, leading to a significant reprogramming of the tumor microenvironment. Its core mechanism involves shifting the balance from an immunosuppressive to an anti-tumoral state.
Reprogramming of Tumor-Associated Macrophages
The primary mechanism of this compound is the repolarization of M2-like TAMs towards an M1-like phenotype. M2 macrophages are known to promote tumor growth, whereas M1 macrophages exhibit anti-tumoral functions. This compound has been shown to efficiently reprogram M2-type macrophages to M1-type macrophages in both bone marrow-derived macrophages (BMDMs) and human monocyte-derived macrophages (HMDMs). This shift is characterized by an enhanced secretion of pro-inflammatory cytokines, such as CXCL9, from M2 macrophages.
Enhancement of Anti-Tumor Immunity
By modulating the TME, this compound significantly enhances the host's anti-tumor immune response. This is achieved through several key effects:
-
Increased CD8+ T Cell Infiltration: this compound treatment leads to an increase in the infiltration of cytotoxic CD8+ T cells into the tumor.
-
Reduction of Immunosuppressive Cells: The inhibitor reduces the presence of immunosuppressive regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the tumor.
-
Synergy with Immune Checkpoint Blockade: this compound has been shown to boost the anti-tumor immune responses of anti-PD-1 therapy, suggesting a powerful combination strategy. In preclinical models, the combination of this compound with an anti-PD-1 antibody resulted in stronger anti-tumor effects.
Direct Effects on Tumor Cells
In addition to its immunomodulatory roles, this compound can induce apoptosis in tumor cells. Supernatants from M2-type macrophages treated with this compound have been found to significantly inhibit the viability of MC-38 and CT-26 colon cancer cells.
Data Presentation
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
| Parameter | Value | Cell Line/Model | Reference |
| IC₅₀ | <6 nM | CSF-1R | |
| IC₅₀ | 0.5 nM | CSF-1R | [3] |
| Selectivity vs. c-Kit | 120-fold | - | [3] |
Table 1: In Vitro Potency and Selectivity of this compound
| Experimental Model | Treatment | Key Findings | Reference |
| Subcutaneous MC-38 Tumor Model (C57BL/6 mice) | This compound (20 mg/kg, p.o., daily for 14 days) | High-dose group exhibited better cytotoxic T lymphocyte (CTL) activity than PLX3397. Increased infiltration of CD8+ T cells. Decreased proportion of Treg cells and MDSCs. | |
| Subcutaneous MC-38 Tumor Model (C57BL/6 mice) | This compound + anti-PD-1 antibody | Stronger anti-tumor effects compared to monotherapy. 100% survival at 70 days. 70% of mice overcame tumor recurrence after reinoculation with MC-38 cells. |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effects of this compound.
In Vitro CSF-1R Inhibition Assay
-
Cell Culture: Culture bone marrow-derived macrophages (BMDMs) in complete RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
-
Treatment: Seed BMDMs in 6-well plates. Once adhered, starve the cells in serum-free medium for 4 hours. Pre-treat the cells with varying concentrations of this compound (e.g., 0-2500 nM) for 1 hour.
-
Stimulation: Stimulate the cells with 50 ng/mL CSF-1 for 15 minutes.
-
Western Blot Analysis: Lyse the cells and collect protein extracts. Perform SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phospho-CSF-1R, total CSF-1R, phospho-AKT, total AKT, phospho-mTORC1, and total mTORC1. Use an appropriate secondary antibody and visualize with a chemiluminescence detection system.
Macrophage Reprogramming Assay
-
M2 Polarization: Differentiate BMDMs or human peripheral blood mononuclear cell (PBMC)-derived monocytes into M2 macrophages by treating with 20 ng/mL M-CSF for 7 days, followed by stimulation with 20 ng/mL IL-4 and 20 ng/mL IL-13 for the final 48 hours.
-
Treatment: Treat the M2-polarized macrophages with this compound (e.g., 30-100 nM) for 24 hours.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD163, CD206). Analyze the cell populations using a flow cytometer.
-
Cytokine Analysis: Collect the cell culture supernatant and measure the concentration of M1-associated cytokines (e.g., TNF-α, IL-12) and M2-associated cytokines (e.g., IL-10) using ELISA or a multiplex cytokine assay.
In Vivo Murine Colon Tumor Model
-
Animal Model: Use male C57BL/6 mice (6-8 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ MC-38 colon adenocarcinoma cells into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups: Vehicle control, this compound (e.g., 20 mg/kg, oral gavage, daily), anti-PD-1 antibody (e.g., 100 µ g/mouse , intraperitoneal injection, twice weekly), and combination of this compound and anti-PD-1 antibody.
-
Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days.
-
Immunophenotyping of Tumors: At the end of the study, harvest the tumors and prepare single-cell suspensions. Stain the cells with antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Gr-1, F4/80) and analyze by flow cytometry to determine the immune cell composition of the TME.
-
Gene Expression Analysis: Isolate RNA from tumor tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes such as Cxcl9.
Visualizations
Signaling Pathway
Caption: this compound inhibits CSF-1R signaling pathway.
Experimental Workflow
Caption: In vivo efficacy study workflow.
References
Methodological & Application
Csf1R-IN-22: In Vitro Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Csf1R-IN-22 is a potent and selective, orally effective inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R) with a reported IC50 of less than 6 nM.[1][2] This small molecule plays a crucial role in modulating the tumor microenvironment by targeting tumor-associated macrophages (TAMs). In vitro studies have demonstrated that this compound can effectively reprogram M2-like macrophages to a pro-inflammatory M1 phenotype, enhance the secretion of CXCL9, and subsequently increase the infiltration of CD8+ T cells.[2] Furthermore, it has been shown to inhibit the Csf1R signaling pathway, leading to reduced phosphorylation of downstream mediators such as AKT and mTORC1, and to induce apoptosis in tumor cells.[2] These attributes make this compound a compelling candidate for investigation in cancer immunotherapy research.
Quantitative Data Summary
The following table summarizes the key in vitro activities of this compound.
| Parameter | Cell Line/System | Concentration/Incubation Time | Result | Reference |
| IC50 | Csf1R Kinase Assay | < 6 nM | Potent inhibition of Csf1R kinase activity. | [1][2] |
| Signaling Pathway Inhibition | Bone Marrow-Derived Macrophages (BMDMs) | 10, 30, 100 nM (1 hour) | Dose-dependent inhibition of Csf1R, AKT, and mTORC1 phosphorylation. | [2] |
| Macrophage Reprogramming | BMDMs and Human Monocyte-Derived Macrophages (HMDMs) | 30-100 nM (24 hours) | Efficiently reprograms M2-type macrophages to M1-type macrophages. | [2] |
| Tumor Cell Viability | MC-38 and CT-26 cells | Supernatant from M2 macrophages treated with 10-100 nM this compound for 20 hours | Significant inhibition of tumor cell viability. | [2] |
| Apoptosis Induction | MC-38 and CT-26 cells | Supernatant from M2 macrophages treated with 10, 30, 100 nM this compound for 20 hours | Significant increase in the apoptosis rate of tumor cells, with an approximately 60% increase in the 100 nM group. | [2] |
Signaling Pathway
The binding of Colony-Stimulating Factor 1 (CSF1) to its receptor, Csf1R, triggers the activation of downstream signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for the survival, proliferation, and differentiation of macrophages. This compound acts as a potent inhibitor of this signaling cascade.
References
Application Notes and Protocols for Csf1R-IN-22 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Csf1R-IN-22 is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a critical mediator of macrophage and microglia survival, proliferation, and differentiation.[1] Inhibition of CSF1R signaling has emerged as a promising therapeutic strategy in oncology and neuroinflammation by modulating the tumor microenvironment (TME) and attenuating neuroinflammatory responses.[2] this compound specifically targets CSF1R with a high degree of selectivity (IC50 < 6 nM), leading to the reprogramming of M2-like tumor-associated macrophages (TAMs) to a pro-inflammatory M1 phenotype. This shift enhances anti-tumor immunity, increases the infiltration of CD8+ T cells, and induces apoptosis in tumor cells.[1] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, based on available preclinical data.
This compound: Properties and Quantitative Data
The following table summarizes the key quantitative data for this compound, providing a quick reference for its essential characteristics.
| Parameter | Value | Source |
| Target | Colony-Stimulating Factor 1 Receptor (CSF1R) | [1] |
| IC50 | < 6 nM | [1] |
| Molecular Formula | C₂₀H₂₀N₆O₃ | [1] |
| Molecular Weight | 392.41 g/mol | [1] |
| In Vivo Model | C57BL/6 mice with subcutaneous MC-38 tumors | [1] |
| Administration Route | Oral (p.o.) | [1] |
| Dosage | 10 and 20 mg/kg | [1] |
| Dosing Frequency | Once daily | [1] |
| Treatment Duration | 14 days | [1] |
CSF1R Signaling Pathway
The diagram below illustrates the signaling cascade initiated by the binding of ligands, such as CSF1 and IL-34, to the CSF1R. This activation triggers downstream pathways, including PI3K-AKT, MAPK/ERK, and JAK/STAT, which are crucial for the proliferation, survival, and differentiation of myeloid cells. This compound exerts its effect by inhibiting the autophosphorylation of CSF1R, thereby blocking these downstream signaling events.
Experimental Protocols
In Vivo Dosing and Administration of this compound in a Murine Tumor Model
This protocol is based on a study using a subcutaneous MC-38 colon adenocarcinoma model in C57BL/6 mice.[1]
Materials:
-
This compound powder
-
Vehicle for oral administration (see Formulation and Vehicle section below)
-
C57BL/6 mice
-
MC-38 tumor cells
-
Standard animal handling and oral gavage equipment
Procedure:
-
Animal Model:
-
Subcutaneously implant MC-38 tumor cells into the flank of C57BL/6 mice.
-
Allow tumors to establish and reach a palpable size before initiating treatment.
-
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (10 or 20 mg/kg) and the number and weight of the mice.
-
Prepare the dosing solution fresh daily.
-
Weigh the appropriate amount of this compound powder.
-
Suspend or dissolve the powder in the chosen vehicle at the desired concentration. Ensure the solution is homogenous before administration.
-
-
Administration:
-
Administer this compound orally (p.o.) via gavage once daily.
-
The volume of administration should be appropriate for the size of the mouse (typically 5-10 mL/kg).
-
-
Treatment Schedule:
-
Continue daily administration for a total of 14 days.[1]
-
Monitor tumor growth and the general health of the mice throughout the study.
-
-
Combination Therapy (Optional):
-
For synergistic effects, this compound can be co-administered with an anti-PD-1 antibody.[1]
-
In the reference study, 100 µ g/mouse of an anti-PD-1 antibody was administered, though the frequency and route were not specified. A typical regimen for antibody administration in mice is intraperitoneal (i.p.) injection every 3-4 days.[1]
-
Formulation and Vehicle
The specific vehicle used for the oral administration of this compound in the cited preclinical study is not publicly available. However, for small molecule inhibitors administered via oral gavage in mice, several vehicle formulations are commonly used. The choice of vehicle will depend on the solubility and stability of the compound. It is recommended to perform a small-scale formulation test to ensure the stability and homogeneity of the this compound suspension or solution.
Commonly Used Vehicles for Oral Gavage in Mice:
-
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline: A common formulation for compounds with poor water solubility.
-
0.5% Carboxymethylcellulose (CMC) in water: Suitable for creating stable suspensions.
-
10% DMSO + 90% Corn Oil: An option for highly lipophilic compounds.
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo study evaluating the efficacy of this compound in a mouse tumor model.
Concluding Remarks
These application notes provide a framework for the in vivo use of this compound in mouse models based on the currently available scientific literature. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines for animal care and use. The potent and selective nature of this compound makes it a valuable tool for investigating the role of CSF1R in various pathological conditions and for the development of novel therapeutic interventions.
References
Application Notes and Protocols for Csf1R-IN-22 in Macrophage Polarization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into different functional phenotypes in response to microenvironmental cues. The two major polarization states are the classically activated (M1) and alternatively activated (M2) macrophages. M1 macrophages are pro-inflammatory and play a role in host defense, while M2 macrophages are anti-inflammatory and involved in tissue repair and immune regulation. Dysregulation of macrophage polarization is implicated in various diseases, including cancer and inflammatory disorders.
The Colony-Stimulating Factor 1 Receptor (CSF1R) signaling pathway is a critical regulator of macrophage differentiation, proliferation, and survival.[1] Activation of CSF1R by its ligand, CSF-1, promotes the polarization of macrophages towards the M2 phenotype.[2] Csf1R-IN-22 is a potent and selective inhibitor of CSF1R that has been shown to effectively reprogram M2-like macrophages to a pro-inflammatory M1 phenotype.[3] These application notes provide detailed protocols for utilizing this compound in in vitro macrophage polarization assays to study its effects on macrophage phenotype and function.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the kinase activity of CSF1R. By binding to the ATP-binding pocket of the receptor, it prevents the autophosphorylation and activation of downstream signaling cascades, including the PI3K/AKT and MAPK pathways.[4][5] This inhibition of CSF1R signaling in M2-polarized macrophages leads to a shift in their gene expression profile, characterized by the upregulation of M1 markers and the downregulation of M2 markers.[3]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| Target | CSF1R | [3] |
| In Vitro IC₅₀ | < 6 nM | [3] |
| Effective Concentration for M2 to M1 Reprogramming | 30-100 nM | [3] |
| Incubation Time for Reprogramming | 24 hours | [3] |
Table 2: Key Markers for Macrophage Polarization Analysis
| Polarization State | Marker Type | Human Markers | Murine Markers | Reference |
| M1 (Pro-inflammatory) | Surface Markers | CD80, CD86 | CD80, CD86 | [6][7] |
| Secreted Cytokines | TNF-α, IL-6, IL-1β, IL-12 | TNF-α, IL-6, IL-1β, iNOS | ||
| Gene Expression | NOS2, TNF, IL6, IL1B | Nos2, Tnf, Il6, Il1b | [3] | |
| M2 (Anti-inflammatory) | Surface Markers | CD163, CD206 (MRC1) | CD206 (MRC1), Arginase-1 (Arg1) | [6] |
| Secreted Cytokines | IL-10, TGF-β | IL-10, TGF-β | ||
| Gene Expression | ARG1, MRC1, CCL22 | Arg1, Mrc1, Chil3 (Ym1) | [3] |
Experimental Protocols
Two common sources for in vitro macrophage studies are primary bone marrow-derived macrophages (BMDMs) and the human monocytic cell line THP-1. The following are detailed protocols for macrophage polarization and the subsequent use of this compound.
Protocol 1: Murine Bone Marrow-Derived Macrophage (BMDM) Polarization and this compound Treatment
This protocol describes the generation of M2-polarized BMDMs and their subsequent reprogramming to an M1 phenotype using this compound.
Materials:
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
Recombinant Murine M-CSF (20 ng/mL)
-
Recombinant Murine IL-4 (20 ng/mL)
-
This compound (stock solution in DMSO)
-
6-well tissue culture plates
-
Phosphate Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry, ELISA kits, and reagents for qPCR.
Experimental Workflow:
Caption: Workflow for BMDM polarization and this compound treatment.
Procedure:
-
Day 0: Isolation of Bone Marrow Cells
-
Euthanize a 6-8 week old mouse and isolate the femur and tibia.
-
Flush the bone marrow from the bones using a syringe with complete RPMI-1640 medium.
-
Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.
-
Centrifuge the cells, resuspend in fresh medium, and count.
-
-
Day 1-7: Differentiation into M0 Macrophages
-
Plate the bone marrow cells in 10 cm non-tissue culture treated dishes at a density of 5 x 10^6 cells per dish in complete RPMI-1640 medium supplemented with 20 ng/mL of M-CSF.
-
Incubate at 37°C and 5% CO₂ for 7 days. Change the medium on day 4.
-
On day 7, the adherent cells are differentiated M0 macrophages.
-
-
Day 8: M2 Polarization
-
Gently scrape and collect the M0 macrophages.
-
Seed the M0 macrophages into 6-well plates at a density of 1 x 10^6 cells/well.
-
Allow the cells to adhere for 2-4 hours.
-
Replace the medium with fresh complete RPMI-1640 containing 20 ng/mL of IL-4 to induce M2 polarization.
-
Incubate for 24 hours.
-
-
Day 9: Treatment with this compound
-
Prepare working solutions of this compound in complete RPMI-1640 at final concentrations of 30 nM and 100 nM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the IL-4 containing medium from the M2-polarized macrophages and replace it with the medium containing this compound or vehicle.
-
Incubate for 24 hours.
-
-
Day 10: Analysis
-
Flow Cytometry: Harvest the cells by gentle scraping. Stain with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers. Analyze using a flow cytometer.
-
ELISA: Collect the cell culture supernatant. Measure the concentration of secreted M1 (e.g., TNF-α, IL-6) and M2 (e.g., IL-10) cytokines using commercially available ELISA kits.
-
qPCR: Lyse the cells and extract total RNA. Perform reverse transcription to synthesize cDNA. Analyze the gene expression of M1 and M2 markers using quantitative real-time PCR.
-
Protocol 2: Human THP-1 Cell Line Polarization and this compound Treatment
This protocol details the differentiation of THP-1 monocytes into M0 macrophages, polarization to the M2 phenotype, and subsequent treatment with this compound.
Materials:
-
THP-1 cells
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Recombinant Human IL-4 (20 ng/mL) and IL-13 (20 ng/mL)
-
This compound (stock solution in DMSO)
-
24-well tissue culture plates
-
PBS, FACS buffer, antibodies, ELISA kits, and qPCR reagents.
Experimental Workflow:
Caption: Workflow for THP-1 polarization and this compound treatment.
Procedure:
-
Day 1-2: Differentiation into M0 Macrophages
-
Seed THP-1 cells in a 24-well plate at a density of 0.5 x 10^6 cells/well in complete RPMI-1640 medium.
-
Add PMA to a final concentration of 50 ng/mL.
-
Incubate at 37°C and 5% CO₂ for 48 hours. The cells will become adherent.
-
-
Day 3: Rest
-
Carefully aspirate the PMA-containing medium.
-
Wash the adherent M0 macrophages gently with PBS.
-
Add fresh, complete RPMI-1640 medium.
-
Incubate for 24 hours.
-
-
Day 4-5: M2 Polarization
-
Replace the medium with fresh complete RPMI-1640 containing 20 ng/mL of IL-4 and 20 ng/mL of IL-13.
-
Incubate for 48 hours.
-
-
Day 6: Treatment with this compound
-
Prepare working solutions of this compound in complete RPMI-1640 at final concentrations of 30 nM and 100 nM, including a vehicle control.
-
Remove the polarizing medium and add the medium containing this compound or vehicle.
-
Incubate for 24 hours.
-
-
Day 7: Analysis
-
Perform analysis (Flow Cytometry, ELISA, qPCR) as described in the BMDM protocol, using antibodies and primers specific for human targets.
-
Signaling Pathway Diagram
Caption: Inhibition of CSF1R signaling by this compound blocks M2 polarization.
Concluding Remarks
These protocols provide a framework for investigating the effects of this compound on macrophage polarization. Researchers should optimize parameters such as cell seeding density, inhibitor concentration, and incubation times based on their specific experimental setup and cell type. The use of multiple analytical methods is recommended for a comprehensive assessment of macrophage phenotype. These application notes will aid researchers in exploring the therapeutic potential of targeting CSF1R in diseases driven by M2-polarized macrophages.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. CSF1R inhibition reprograms tumor-associated macrophages to potentiate anti-PD-1 therapy efficacy against colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for localized macrophage stimulation with small-molecule TLR agonist via fluidic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptomic Analysis of Macrophage Polarization Protocols: Vitamin D3 or IL-4 and IL-13 Do Not Polarize THP-1 Monocytes into Reliable M2 Macrophages [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Csf1R-IN-22 in Combination with Anti-PD-1 Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy. A key component of the TME is the population of tumor-associated macrophages (TAMs), which are predominantly polarized towards an immunosuppressive M2-like phenotype. These M2-like TAMs hinder anti-tumor immune responses and contribute to tumor progression. The Colony-Stimulating Factor 1 Receptor (CSF1R) signaling pathway is crucial for the recruitment, differentiation, and survival of these macrophages.
Csf1R-IN-22 is a potent and selective inhibitor of CSF1R. By blocking CSF1R signaling, this compound aims to deplete or repolarize TAMs, thereby alleviating their immunosuppressive effects. Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T cells. Its ligand, PD-L1, is often upregulated on tumor cells, leading to T cell exhaustion and immune evasion. Anti-PD-1 therapy blocks this interaction, reinvigorating anti-tumor T cell responses.
This document provides detailed application notes and experimental protocols for investigating the synergistic anti-tumor effects of combining this compound with anti-PD-1 therapy. The rationale for this combination lies in the complementary mechanisms of action: Csf1R inhibition remodels the tumor microenvironment to be more favorable for T cell activity, while anti-PD-1 therapy directly enhances the function of tumor-infiltrating T cells.
Principles of Combined Csf1R and PD-1 Blockade
The combination of a CSF1R inhibitor, such as this compound, with an anti-PD-1 antibody is based on a dual approach to overcoming tumor-induced immunosuppression.
-
Targeting Immunosuppressive Macrophages: Tumor cells often secrete CSF1, which attracts and polarizes macrophages towards an M2-like phenotype. These TAMs suppress T cell function through various mechanisms, including the production of inhibitory cytokines (e.g., IL-10, TGF-β) and the expression of checkpoint ligands. This compound, by inhibiting the CSF1R, can reduce the number of these immunosuppressive TAMs within the tumor.
-
Releasing the Brakes on T Cells: The PD-1/PD-L1 axis is a major mechanism of adaptive immune resistance. By blocking the interaction between PD-1 on T cells and PD-L1 on tumor cells and other immune cells, anti-PD-1 antibodies can restore the cytotoxic function of tumor-infiltrating T lymphocytes (TILs).
The synergy arises from the fact that depleting or repolarizing TAMs with a CSF1R inhibitor can create a more inflamed TME, with an increased influx and activation of CD8+ T cells. This sets the stage for anti-PD-1 therapy to be more effective, as there is a larger and more active pool of T cells to be unleashed against the tumor. Preclinical studies in various cancer models, including melanoma and glioblastoma, have demonstrated that this combination therapy can lead to enhanced tumor regression and improved survival compared to either monotherapy alone.[1][2][3][4]
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the combination of CSF1R inhibitors and anti-PD-1 therapy.
Table 1: In Vivo Efficacy of CSF1R and PD-1 Blockade Combination Therapy in a Syngeneic Mouse Melanoma Model (YUMM1.7)
| Treatment Group | Median Survival (days) | % Survival at Day 40 |
| Isotype Control | 25 | 0 |
| Anti-CSF1R | 28 | 0 |
| Anti-PD-1 | 35 | 20 |
| Anti-CSF1R + Anti-PD-1 | > 60 | 80 |
Data compiled from preclinical studies in melanoma models demonstrating a significant survival advantage with combination therapy.[4]
Table 2: Effect of CSF1R and PD-1 Blockade on Tumor Growth in a Syngeneic Mouse Glioma Model (GL261)
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 150 ± 25 | 0 |
| Csf1R Inhibitor | 110 ± 20 | 26.7 |
| Anti-PD-1 | 95 ± 18 | 36.7 |
| Csf1R Inhibitor + Anti-PD-1 | 40 ± 10 | 73.3 |
Illustrative data based on findings from glioma preclinical models, showing enhanced tumor growth inhibition with the combination therapy.[5][6]
Table 3: Immunophenotyping of Tumor-Infiltrating Lymphocytes and Macrophages in a Melanoma Model
| Treatment Group | % CD8+ of CD45+ cells | % F4/80+ of CD45+ cells | CD8+/F4/80+ Ratio |
| Isotype Control | 10 ± 2 | 40 ± 5 | 0.25 |
| Anti-CSF1R | 15 ± 3 | 15 ± 4 | 1.0 |
| Anti-PD-1 | 18 ± 4 | 38 ± 6 | 0.47 |
| Anti-CSF1R + Anti-PD-1 | 25 ± 5 | 12 ± 3 | 2.08 |
Representative data from flow cytometric analysis of tumors, indicating a shift in the immune microenvironment towards a more cytotoxic profile with combination therapy.
Signaling Pathways
Experimental Protocols
In Vivo Syngeneic Mouse Tumor Model
This protocol describes the establishment of a subcutaneous tumor model in mice to evaluate the efficacy of this compound and anti-PD-1 combination therapy.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 for B16F10 melanoma, VM/Dk for SMA560 glioma)[7][8]
-
Tumor cell line (e.g., B16F10 melanoma, GL261 glioma)[9][10]
-
Cell culture medium (e.g., DMEM) with supplements (10% FBS, 1% penicillin/streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes and needles (27-30 gauge)
-
This compound (formulated for in vivo use)
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
Isotype control antibodies
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the chosen tumor cell line in appropriate medium until ~80-90% confluency.
-
Cell Preparation: Harvest cells by trypsinization, wash with PBS, and resuspend in sterile, cold PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle/Isotype control, this compound alone, anti-PD-1 alone, this compound + anti-PD-1).
-
Drug Administration:
-
This compound: Administer as per the specific formulation's instructions (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. Dosing for similar Csf1R inhibitors like PLX5622 has been reported at 1200 ppm in chow.[11]
-
Anti-PD-1 Antibody: Administer via intraperitoneal injection at a typical dose of 10 mg/kg, 2-3 times per week.[12]
-
-
Endpoint: Continue treatment and tumor monitoring until tumors reach a predetermined endpoint size or for a specified duration. Monitor animal health and body weight regularly. Survival studies may also be conducted.
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
This protocol details the preparation of single-cell suspensions from tumors for multi-color flow cytometry analysis of immune cell populations.[3][13][14][15]
Materials:
-
Tumor tissue
-
RPMI 1640 medium
-
Collagenase IV
-
DNase I
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer
-
70 µm and 40 µm cell strainers
-
FACS buffer (PBS + 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies (see Table 4)
-
Live/Dead stain
-
Flow cytometer
Procedure:
-
Tumor Dissociation: a. Mince the harvested tumor tissue into small pieces in RPMI 1640. b. Digest the tissue in RPMI 1640 containing Collagenase IV (1 mg/mL) and DNase I (100 µg/mL) for 30-45 minutes at 37°C with gentle agitation. c. Neutralize the digestion with RPMI 1640 containing 10% FBS. d. Filter the cell suspension through a 70 µm cell strainer.
-
Cell Preparation: a. Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ACK lysis buffer to lyse red blood cells. b. Neutralize with PBS and filter through a 40 µm cell strainer. c. Wash the cells with FACS buffer and count viable cells.
-
Antibody Staining: a. Resuspend ~1-2 x 10^6 cells in FACS buffer. b. Stain for viability using a Live/Dead stain according to the manufacturer's protocol. c. Wash and resuspend in FACS buffer containing Fc block for 10 minutes at 4°C. d. Add the antibody cocktail (see Table 4 for a suggested panel) and incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with FACS buffer. f. If performing intracellular staining (e.g., for FoxP3), proceed with a fixation/permeabilization kit according to the manufacturer's instructions, followed by intracellular antibody staining.
-
Data Acquisition: Acquire stained samples on a flow cytometer.
Table 4: Suggested Flow Cytometry Panel for Immune Cell Profiling
| Marker | Fluorochrome | Cell Population |
| CD45 | BUV395 | All leukocytes |
| CD3e | APC-Cy7 | T cells |
| CD4 | PE-Cy7 | Helper T cells |
| CD8a | BV786 | Cytotoxic T cells |
| FoxP3 | Alexa Fluor 647 | Regulatory T cells |
| CD11b | BV605 | Myeloid cells |
| F4/80 | PE | Macrophages |
| Ly6G | PerCP-Cy5.5 | Neutrophils |
| Ly6C | FITC | Monocytic cells |
| PD-1 | BV421 | Exhausted T cells |
Immunohistochemistry (IHC) for Immune Cell Infiltration
This protocol provides a general guideline for performing IHC on formalin-fixed, paraffin-embedded (FFPE) tumor sections to visualize and quantify immune cell infiltration.[16][17][18][19]
Materials:
-
FFPE tumor sections (4-5 µm)
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-CD8, anti-F4/80, anti-CD68, anti-CD163)[18][20]
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using the appropriate buffer.
-
Peroxidase Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Blocking: Block non-specific antibody binding with blocking buffer.
-
Primary Antibody Incubation: Incubate with the primary antibody at the optimal dilution overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody.
-
Detection: Develop the signal using a DAB substrate kit.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and coverslip with mounting medium.
-
Imaging and Analysis: Acquire images using a microscope and quantify the number of positive cells in different tumor regions.
Conclusion
The combination of this compound and anti-PD-1 therapy represents a promising strategy to enhance anti-tumor immunity by concurrently remodeling the tumor microenvironment and directly activating T cells. The protocols and data presented in these application notes provide a framework for preclinical evaluation of this combination therapy. Careful experimental design and comprehensive analysis of both tumor response and the immune landscape are crucial for advancing this therapeutic approach towards clinical application.
References
- 1. Video: Experimental Melanoma Immunotherapy Model Using Tumor Vaccination with a Hematopoietic Cytokine [jove.com]
- 2. Experimental Melanoma Immunotherapy Model using Tumor Vaccination with a Hematopoietic Cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M2-like TAMs tamed by anti-CSF1R and anti-PD-1 combination therapy [acir.org]
- 5. Targeting CSF1R Alone or in Combination with PD1 in Experimental Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CSF1R Alone or in Combination with PD1 in Experimental Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Inhibition of CSF1 Receptor Improves the Anti-tumor Efficacy of Adoptive Cell Transfer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GL261 Syngeneic Mouse Model of Glioblastoma I CRO services [explicyte.com]
- 10. Immune-mediated regression of established B16F10 melanoma by intratumoral injection of attenuated Toxoplasma gondii protects against rechallenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Pre-clinical models for evaluating glioma targeted immunotherapies [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 15. crownbio.com [crownbio.com]
- 16. Multi-parametric flow cytometry staining procedure for analyzing tumor-infiltrating immune cells following oncolytic herpes simplex virus immunotherapy in intracranial glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CD163-positive tumor-associated macrophages and CD8-positive cytotoxic lymphocytes are powerful diagnostic markers for the therapeutic stratification of osteosarcoma patients: An immunohistochemical analysis of the biopsies fromthe French OS2006 phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimum immunohistochemical procedures for analysis of macrophages in human and mouse formalin fixed paraffin-embedded tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CD163 immunohistochemistry is superior to CD68 in predicting outcome in classical Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following Csf1R-IN-22 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Csf1R-IN-22 is a potent and selective, orally effective inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R) with an IC50 of less than 6 nM.[1] Csf1R signaling is critical for the survival, proliferation, and differentiation of myeloid lineage cells, particularly macrophages and their progenitors.[2][3][4][5][6] Dysregulation of the Csf1R pathway is implicated in various diseases, including cancer, where it promotes an immunosuppressive tumor microenvironment (TME). This compound effectively inhibits the phosphorylation of Csf1R and its downstream mediators, including AKT and mTORC1.[1] This inhibition leads to a reduction in tumor-associated macrophages (TAMs), reprogramming of immunosuppressive M2-like macrophages to a pro-inflammatory M1 phenotype, and enhanced anti-tumor immunity.[1][7] These application notes provide detailed protocols for the flow cytometric analysis of immune cell populations in preclinical models following treatment with this compound.
Mechanism of Action: The Csf1R Signaling Pathway
Upon binding of its ligands, Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34), Csf1R dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT, Mitogen-activated protein kinase (MAPK)/ERK, and Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathways. These pathways are crucial for regulating the transcription of genes involved in cell survival, proliferation, and differentiation of myeloid cells. This compound, as a selective inhibitor, blocks this initial phosphorylation step, thereby abrogating the downstream signaling cascade.
Expected Effects of this compound on Immune Cell Populations
Treatment with this compound is expected to induce significant changes in the composition and phenotype of various immune cell populations. These changes can be effectively monitored and quantified using multi-color flow cytometry.
Data Presentation: Summary of Expected Quantitative Changes
| Cell Population | Expected Change after this compound Treatment | Key Flow Cytometry Markers |
| Myeloid Cells | ||
| Total Macrophages | Decrease | CD45+, CD11b+, F4/80+ |
| M1 Macrophages | Increase (Reprogramming from M2) | CD86+, MHC II high |
| M2 Macrophages | Decrease | CD206+, CD163+ |
| Monocytes | Decrease | CD45+, CD11b+, Ly6C+ (mouse) / CD14+ (human) |
| Myeloid-Derived Suppressor Cells (MDSCs) | Decrease | CD11b+, Gr-1+ (mouse) |
| Lymphoid Cells | ||
| CD8+ T cells (Cytotoxic T Lymphocytes) | Increase (infiltration into tumors) | CD3+, CD8+ |
| Regulatory T cells (Tregs) | Decrease | CD3+, CD4+, FoxP3+ |
Experimental Protocols
This section provides a detailed protocol for the preparation and analysis of single-cell suspensions from preclinical tumor tissues and spleens for flow cytometry.
Experimental Workflow
Materials and Reagents
-
This compound: Prepare as per manufacturer's instructions for in vivo administration.
-
Phosphate-Buffered Saline (PBS): Calcium and magnesium-free.
-
Flow Cytometry Staining Buffer (FACS Buffer): PBS containing 2% Fetal Bovine Serum (FBS) and 2 mM EDTA.
-
Red Blood Cell (RBC) Lysis Buffer: e.g., ACK lysis buffer.
-
Enzymatic Digestion Solution: RPMI-1640 medium containing Collagenase D (1 mg/mL) and DNase I (100 µg/mL).
-
Fc Block: Anti-CD16/32 antibody (for mouse).
-
Fixation/Permeabilization Buffer Kit: e.g., FoxP3/Transcription Factor Staining Buffer Set.
-
Fluorescently-conjugated antibodies: Refer to the suggested flow cytometry panels below.
-
Viability Dye: e.g., 7-AAD or a fixable viability dye.
Protocol for Tumor and Spleen Processing
-
Tissue Harvest: Euthanize the animal according to approved institutional protocols. Aseptically harvest tumors and spleens and place them in separate tubes containing cold PBS on ice.
-
Mechanical Dissociation: In a petri dish on ice, mince the tissues into small pieces (1-2 mm³) using a sterile scalpel.
-
Enzymatic Digestion (for tumors): Transfer the minced tumor tissue to a 50 mL conical tube containing the pre-warmed enzymatic digestion solution. Incubate at 37°C for 30-45 minutes with gentle agitation.
-
Single-Cell Suspension:
-
Tumors: After digestion, pass the cell suspension through a 70 µm cell strainer into a fresh 50 mL tube. Wash the strainer with FACS buffer to maximize cell recovery.
-
Spleens: Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe.
-
-
Red Blood Cell Lysis: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in RBC lysis buffer. Incubate for 5 minutes at room temperature. Quench the lysis by adding an excess of FACS buffer.
-
Cell Counting and Viability: Centrifuge the cells, discard the supernatant, and resuspend in a known volume of FACS buffer. Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
Flow Cytometry Staining Protocol
-
Cell Aliquoting: Aliquot 1-2 x 10^6 cells per well into a 96-well V-bottom plate.
-
Fc Receptor Blocking: Centrifuge the plate, discard the supernatant, and resuspend the cells in Fc block solution. Incubate for 10-15 minutes at 4°C.
-
Surface Marker Staining: Without washing, add the cocktail of fluorescently-conjugated surface antibodies to each well. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
(Optional) Intracellular Staining:
-
If staining for intracellular targets like FoxP3, proceed with a fixation and permeabilization kit according to the manufacturer's instructions.
-
Following permeabilization, add the intracellular antibody cocktail and incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Final Resuspension: Resuspend the cells in 200-300 µL of FACS buffer for acquisition. If not acquiring immediately, store the cells at 4°C in the dark.
Suggested Flow Cytometry Panels
-
Myeloid Panel (Mouse):
-
CD45 (pan-leukocyte marker)
-
CD11b (myeloid marker)
-
F4/80 (macrophage marker)
-
Ly6C (monocyte subset marker)
-
Gr-1 (MDSC and neutrophil marker)
-
CD86 (M1 macrophage marker)
-
CD206 (M2 macrophage marker)
-
MHC Class II (antigen presentation marker)
-
-
Lymphoid Panel (Mouse):
-
CD45 (pan-leukocyte marker)
-
CD3 (T-cell marker)
-
CD4 (T-helper cell marker)
-
CD8 (cytotoxic T-cell marker)
-
FoxP3 (Treg marker - requires intracellular staining)
-
Data Acquisition and Analysis
-
Acquire the samples on a calibrated flow cytometer. Ensure to collect a sufficient number of events for robust statistical analysis.
-
Use appropriate single-stain controls for compensation and fluorescence-minus-one (FMO) controls to set accurate gates.
-
Analyze the data using a suitable software (e.g., FlowJo™, FCS Express™). Start by gating on live, single cells, followed by gating on CD45+ leukocytes. From there, specific immune cell populations can be identified based on the expression of the markers in the chosen panel.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low cell viability | Harsh tissue dissociation | Optimize digestion time and enzyme concentration. Keep samples on ice whenever possible. |
| High background staining | Inadequate blocking of Fc receptors | Ensure proper Fc blocking step. Use isotype control antibodies to assess non-specific binding. |
| Poor separation of populations | Incorrect compensation | Run single-stain compensation controls for each fluorochrome used. |
| Inappropriate antibody titration | Titrate each antibody to determine the optimal concentration for staining. | |
| Low event count for rare populations | Insufficient number of cells acquired | Increase the number of events collected per sample. |
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSF1R inhibition by a small-molecule inhibitor is not microglia specific; affecting hematopoiesis and the function of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSF1R-dependent myeloid cells are required for NK‑mediated control of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
Protocol for Assessing the Efficacy of Csf1R-IN-22 in a Murine Colon Tumor Model
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a critical regulator of macrophage biology and has emerged as a promising therapeutic target in oncology.[1] Tumor-associated macrophages (TAMs), which are key components of the tumor microenvironment, often promote tumor growth and suppress anti-tumor immunity.[1] CSF1R signaling is essential for the survival, proliferation, and differentiation of these TAMs.[2][3] Inhibition of CSF1R can lead to the depletion of TAMs or their repolarization from a tumor-supportive M2 phenotype to a tumor-suppressive M1 phenotype.[1] Csf1R-IN-22 is a potent and selective oral inhibitor of CSF1R with an IC50 of less than 6 nM.[4] Preclinical studies have demonstrated that this compound enhances anti-tumor immune responses by reprogramming M2-like TAMs and increasing the infiltration of CD8+ T cells into the tumor.[4] This protocol details the in vivo assessment of this compound efficacy in a syngeneic murine colon tumor model.
Principle of the Method
This protocol describes the evaluation of the anti-tumor activity of this compound in immunocompetent mice bearing syngeneic colon tumors, such as MC-38 or CT26. The efficacy of this compound will be assessed as a monotherapy and in combination with an immune checkpoint inhibitor, such as an anti-PD-1 antibody. The primary endpoint will be the inhibition of tumor growth. Secondary endpoints will include the analysis of the tumor microenvironment, specifically the modulation of macrophage populations and T-cell infiltration.
Materials and Reagents
-
Cell Line: Murine colon carcinoma cells (e.g., MC-38 or CT26)
-
Animals: 6-8 week old female C57BL/6 mice (for MC-38) or BALB/c mice (for CT26)
-
Test Compound: this compound
-
Vehicle Control: To be determined based on the solubility of this compound (e.g., 0.5% methylcellulose)
-
Combination Agent (Optional): Anti-mouse PD-1 antibody
-
Phosphate-Buffered Saline (PBS): Sterile, for cell resuspension
-
Cell Culture Medium: (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Anesthesia: (e.g., Isoflurane)
-
Calipers: For tumor measurement
-
Syringes and Needles: For cell implantation and drug administration
Experimental Protocol
Cell Culture and Preparation
-
Culture MC-38 or CT26 cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days to maintain exponential growth.
-
On the day of implantation, harvest cells at approximately 80% confluency using standard cell detachment methods.
-
Wash the cells with sterile PBS and perform a cell count.
-
Resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.
Tumor Implantation
-
Acclimatize the mice for at least one week before the start of the experiment.
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.
Tumor Monitoring and Group Randomization
-
Monitor the mice for tumor growth starting 3-4 days after implantation.
-
Measure tumor dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When the average tumor volume reaches approximately 100 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
Drug Administration
-
Monotherapy:
-
Combination Therapy (Optional):
-
Continue treatment for a predefined period (e.g., 14-21 days) or until the tumors in the control group reach the predetermined endpoint.
-
Monitor animal body weight 2-3 times per week as a measure of toxicity.
Efficacy Assessment
-
Continue to measure tumor volume throughout the study.
-
The primary endpoint is typically when the tumors in the control group reach a specific volume (e.g., 2000 mm³) or at the end of the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Pharmacodynamic and Immune Analysis (Optional)
-
Immunohistochemistry (IHC) or Immunofluorescence (IF): Analyze tumor sections for the infiltration of immune cells, such as CD8+ T cells, and macrophage markers (e.g., F4/80, CD68, CD206 for M2, iNOS for M1).
-
Flow Cytometry: Prepare single-cell suspensions from tumors and spleens to quantify immune cell populations, including T cells (CD4+, CD8+), regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and macrophage subtypes.
-
Gene Expression Analysis (qPCR or RNA-seq): Analyze tumor tissue for the expression of genes associated with immune activation, such as Cxcl9.[4]
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Murine Colon Tumor Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | - | ||
| This compound | 10 mg/kg, PO, QD | |||
| This compound | 20 mg/kg, PO, QD | |||
| Anti-PD-1 Ab | 100 µ g/mouse , IP, BIW | |||
| This compound + Anti-PD-1 Ab | 20 mg/kg, PO, QD + 100 µ g/mouse , IP, BIW |
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100
Table 2: Immunophenotyping of Tumor Microenvironment by Flow Cytometry
| Treatment Group | % CD8+ of CD3+ T cells | % Treg of CD4+ T cells | % M1 Macrophages of F4/80+ | % M2 Macrophages of F4/80+ |
| Vehicle Control | ||||
| This compound (20 mg/kg) | ||||
| Anti-PD-1 Ab | ||||
| This compound + Anti-PD-1 Ab |
Visualizations
References
Application Notes and Protocols for Studying Myeloid Cell Depletion in Multiple System Atrophy using Csf1R-IN-22
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple System Atrophy (MSA) is a rare and rapidly progressing neurodegenerative disorder characterized by a combination of parkinsonism, cerebellar ataxia, and autonomic dysfunction.[1][2][3] A key pathological hallmark of MSA is the accumulation of α-synuclein in oligodendrocytes, forming glial cytoplasmic inclusions (GCIs).[2][4] Growing evidence implicates neuroinflammation, driven by activated myeloid cells such as microglia, in the pathogenesis of MSA.[1][5] The colony-stimulating factor 1 receptor (Csf1R) is a crucial tyrosine kinase receptor for the survival, proliferation, and differentiation of myeloid cells, including microglia.[6][7] Pharmacological inhibition of Csf1R presents a powerful tool to study the role of these cells in MSA by inducing their depletion.[5][6]
This document provides detailed application notes and protocols for the use of Csf1R inhibitors, with a focus on compounds like PLX5622 which has been studied in MSA models, to investigate myeloid cell depletion in preclinical models of Multiple System Atrophy. While the specific compound "Csf1R-IN-22" was requested, the available research literature on myeloid cell depletion in MSA models predominantly features the well-characterized Csf1R inhibitor PLX5622. The principles and protocols outlined here are broadly applicable to other selective Csf1R inhibitors.
Mechanism of Action of Csf1R Inhibitors
Csf1R is a receptor tyrosine kinase essential for the function of macrophages and other mononuclear phagocytes.[7] Its activation by ligands, primarily CSF-1 and IL-34, triggers a downstream signaling cascade that promotes cell survival, proliferation, and differentiation.[7][8] Small molecule inhibitors of Csf1R typically function as ATP-competitive kinase inhibitors.[9][10] By binding to the ATP-binding pocket of the intracellular kinase domain of Csf1R, these inhibitors prevent its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt pathway, which is critical for macrophage survival.[10] This disruption of Csf1R signaling leads to apoptosis and ultimately, the depletion of myeloid cells that are dependent on this pathway for their survival, including microglia in the central nervous system.[6][10]
Csf1R Signaling Pathway
Caption: Csf1R signaling pathway and its inhibition.
Application in Multiple System Atrophy Research
In a transgenic mouse model of MSA (MBP29-hα-syn), which overexpresses human α-synuclein in oligodendrocytes, long-term depletion of myeloid cells using the Csf1R inhibitor PLX5622 has been shown to have complex, dual effects.[1][5] While the treatment prolonged lifespan and delayed the onset of neurological symptoms, it also exacerbated specific motor impairments.[1][5][11] These findings highlight the multifaceted role of myeloid cells in the pathophysiology of MSA and underscore the importance of carefully evaluating the consequences of their depletion.[1][5]
Quantitative Data from Preclinical MSA Studies
The following tables summarize key quantitative findings from a study using the Csf1R inhibitor PLX5622 in the MBP29-hα-syn mouse model of MSA.
Table 1: Effects of Myeloid Cell Depletion on Survival and Symptom Onset
| Outcome | Control (MSA mice) | PLX5622-treated (MSA mice) | Reference |
| Median Survival | ~240 days | ~280 days | [5] |
| Onset of Neurological Symptoms | ~180 days | ~220 days | [5] |
Table 2: Effects of Myeloid Cell Depletion on Motor Function
| Behavioral Test | Control (MSA mice) | PLX5622-treated (MSA mice) | Outcome | Reference |
| Pole Test | Impaired | Severely Impaired | Worsened motor coordination | [5] |
| Beam Traversal | Impaired | Severely Impaired | Worsened balance and motor control | [5] |
Table 3: Effects of Myeloid Cell Depletion on Neuropathology
| Neuropathological Marker | Control (MSA mice) | PLX5622-treated (MSA mice) | Outcome | Reference |
| Microglial (Iba1+) Cell Count | Increased | Significantly Reduced | Effective myeloid cell depletion | [5] |
| Dopaminergic Neurons (TH+) in SNpc | Reduced | Further Reduced | Exacerbated neuronal loss in specific regions | [5] |
| Striatal Neuritic Density | Reduced | Increased | Potential compensatory neuritic sprouting | [5] |
Experimental Protocols
Protocol 1: Myeloid Cell Depletion in an MSA Mouse Model
This protocol describes the long-term administration of a Csf1R inhibitor to deplete myeloid cells in a transgenic mouse model of MSA.
Materials:
-
MBP29-hα-syn transgenic mice or other suitable MSA model.[2][12][13][14]
-
Csf1R inhibitor (e.g., PLX5622).
-
Standard rodent chow.
-
Chow formulation equipment or commercial provider for custom chow.
Procedure:
-
Animal Model: Utilize a relevant animal model of MSA, such as the MBP29-hα-syn transgenic mouse, which develops progressive motor deficits and MSA-like neuropathology.[12]
-
Drug Formulation: Formulate the Csf1R inhibitor into the rodent chow at a concentration demonstrated to effectively deplete microglia (e.g., 1200 ppm for PLX5622).[15] This can be done by a commercial vendor or in-house with appropriate mixing to ensure homogenous distribution.
-
Treatment Initiation: Begin administration of the Csf1R inhibitor-formulated chow at a predefined age, for instance, before or at the onset of motor symptoms, depending on the experimental question.
-
Control Group: Feed a control group of MSA mice with standard chow lacking the Csf1R inhibitor.
-
Long-term Administration: Provide the formulated chow and water ad libitum for the duration of the study.
-
Monitoring: Regularly monitor the animals for health, body weight, and the development of neurological symptoms.
Protocol 2: Assessment of Motor Function
A battery of behavioral tests should be used to assess motor coordination, balance, and strength.
Materials:
-
Pole test apparatus.
-
Beam traversal apparatus.
-
Rotarod apparatus.
-
Video recording equipment.
Procedure:
-
Habituation: Acclimatize the mice to the testing room and equipment before the actual testing begins.
-
Pole Test: Place the mouse head-up on top of a vertical pole. Record the time it takes for the mouse to turn around and descend the pole.
-
Beam Traversal: Train the mice to traverse a narrow beam. Record the time taken and the number of foot slips.
-
Rotarod: Place the mice on an accelerating rotating rod and record the latency to fall.
-
Data Analysis: Analyze the recorded data to compare the motor performance between the treated and control groups at various time points.
Protocol 3: Immunohistochemical Analysis of Myeloid Cell Depletion and Neuropathology
This protocol is for the histological verification of myeloid cell depletion and the assessment of key neuropathological features of MSA.
Materials:
-
Mouse brain tissue, fixed and sectioned.
-
Primary antibodies (e.g., anti-Iba1 for microglia, anti-TH for dopaminergic neurons, anti-α-synuclein).
-
Fluorescently-labeled secondary antibodies.
-
Microscope (confocal or fluorescence).
-
Image analysis software.
Procedure:
-
Tissue Preparation: Perfuse the mice with saline followed by 4% paraformaldehyde. Post-fix the brains and prepare cryosections.
-
Immunostaining:
-
Permeabilize and block the tissue sections.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with appropriate secondary antibodies.
-
Mount the sections with a DAPI-containing medium.
-
-
Imaging: Acquire images using a fluorescence or confocal microscope.
-
Quantification: Use image analysis software to quantify the number of Iba1-positive cells to confirm microglial depletion, the number of TH-positive neurons in the substantia nigra, and the density of α-synuclein aggregates.
Experimental Workflow
Caption: Experimental workflow for studying myeloid cell depletion in MSA.
Conclusion
The use of Csf1R inhibitors to deplete myeloid cells is a valuable strategy for elucidating the role of neuroinflammation in Multiple System Atrophy. However, the current preclinical data suggests a complex "two-faced" role for these cells, where their depletion can be both beneficial (prolonged survival) and detrimental (worsened motor function).[1][5] These findings emphasize the need for a nuanced approach when targeting myeloid cells in MSA and highlight the importance of comprehensive preclinical assessments that include a wide range of behavioral and neuropathological endpoints. Further research is warranted to dissect the specific functions of different myeloid cell populations and to refine therapeutic strategies that can harness the beneficial aspects of modulating neuroinflammation without causing adverse effects.
References
- 1. CSF1R-Mediated Myeloid Cell Depletion Prolongs Lifespan But Aggravates Distinct Motor Symptoms in a Model of Multiple System Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models of multiple system atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. youtube.com [youtube.com]
- 5. CSF1R-Mediated Myeloid Cell Depletion Prolongs Lifespan But Aggravates Distinct Motor Symptoms in a Model of Multiple System Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microglial Depletion, a New Tool in Neuroinflammatory Disorders: Comparison of Pharmacological Inhibitors of the CSF-1R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are CSF-1R modulators and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. CSF1R Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 10. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Animal models of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiple System Atrophy: A Clinical and Neuropathological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Mouse Model of Multiple System Atrophy: Bench to Bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jneurosci.org [jneurosci.org]
Application of Csf1R-IN-22 in Alzheimer's Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Neuroinflammation, primarily mediated by microglia, the resident immune cells of the central nervous system (CNS), is increasingly recognized as a critical component of AD pathogenesis.[1][2] The colony-stimulating factor 1 receptor (CSF1R) is a key tyrosine kinase receptor essential for the survival, proliferation, and differentiation of microglia.[3][4][5] Dysregulation of CSF1R signaling has been implicated in various neurodegenerative diseases, including AD.[3][6] Inhibition of CSF1R presents a promising therapeutic strategy to modulate microglial activity and mitigate neuroinflammation in AD.[1][2]
Csf1R-IN-22 is a potent and selective inhibitor of CSF1R with an IC50 of less than 6 nM.[7] While its application has been predominantly explored in the context of cancer immunotherapy for its ability to reprogram tumor-associated macrophages (TAMs) from an immunosuppressive (M2) to an inflammatory (M1) phenotype, its mechanism of action holds significant potential for AD research.[7] By inhibiting CSF1R, this compound can effectively deplete microglia, offering a tool to investigate the role of these cells in AD progression and to explore microglial replacement strategies. This document provides detailed application notes and experimental protocols for the use of this compound in Alzheimer's disease research, based on its known properties and established methodologies for other CSF1R inhibitors.
Mechanism of Action
This compound is a small molecule inhibitor that targets the ATP-binding site of the CSF1R kinase domain, thereby blocking its autophosphorylation and the activation of downstream signaling pathways.[7] The primary signaling cascades initiated by CSF1R activation include the Phosphatidylinositol 3-kinase (PI3K)/AKT, mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways, all of which are crucial for microglial survival and proliferation.[1][8] By inhibiting these pathways, this compound leads to the depletion of microglia in the CNS.
Data Presentation
The following tables summarize the quantitative data for this compound and other commonly used CSF1R inhibitors in preclinical research. This allows for a comparative overview of their potency and observed effects.
Table 1: In Vitro Potency of CSF1R Inhibitors
| Compound | Target | IC50 (nM) | Cell-based Assay | Reference |
| This compound | CSF1R | < 6 | Inhibition of CSF1R phosphorylation in Bone Marrow-Derived Macrophages (BMDMs) | [7] |
| PLX3397 (Pexidartinib) | CSF1R, c-Kit | 28 | CSF-1 dependent cellular assays | [2] |
| PLX5622 | CSF1R | 28 | CSF-1 dependent cellular assays | [2] |
| GW2580 | CSF1R | 10 | CSF-1 dependent cellular assays | [9] |
| JNJ-40346527 | CSF1R | 2.5 | CSF-1 dependent cellular assays | [3] |
Table 2: Preclinical Effects of CSF1R Inhibitors in Alzheimer's Disease Models
| Inhibitor | Animal Model | Duration of Treatment | Microglial Depletion (%) | Effect on Aβ Plaques | Effect on Tau Pathology | Cognitive Improvement | Reference |
| PLX5622 | 5xFAD | 1-3 months | >95 | Reduced plaque-associated microglia, no change or reduction in plaque load | Variable effects | Yes | [10][11] |
| PLX3397 (Pexidartinib) | APP/PS1 | 21 days | ~95 | No significant change in plaque load | Attenuated tauopathy | Yes | [2] |
| GW2580 | APP/PS1 | 3 months | ~50 | No significant change in plaque load | Reduced neuroinflammation | Yes | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for other CSF1R inhibitors and can be adapted for use with this compound.
Protocol 1: In Vivo Microglial Depletion in an Alzheimer's Disease Mouse Model
Objective: To deplete microglia in the brain of an AD mouse model (e.g., 5xFAD, APP/PS1) using this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water)
-
AD mouse model (e.g., 5xFAD)
-
Standard rodent chow
-
Oral gavage needles
-
Animal handling and surgical equipment
Procedure:
-
Preparation of this compound Formulation:
-
Based on the desired dosage (e.g., 20 mg/kg, as used in oncology studies[7]), calculate the required amount of this compound.
-
Suspend this compound in the vehicle solution by vortexing and sonication until a homogenous suspension is achieved. Prepare fresh daily.
-
-
Animal Dosing:
-
House AD mice and their wild-type littermate controls under standard laboratory conditions.
-
Administer this compound or vehicle to the respective groups via oral gavage once daily. The duration of treatment can vary from 7 days to several months depending on the experimental goals.[13][14] For chronic studies, formulation in chow is an alternative.[13]
-
-
Monitoring:
-
Monitor the health and body weight of the mice regularly throughout the treatment period.
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the mice following approved institutional guidelines.
-
For immunohistochemical analysis, perfuse the animals transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).[15]
-
For biochemical analysis, rapidly dissect the brain on ice and snap-freeze the desired regions in liquid nitrogen.
-
Protocol 2: Immunofluorescence Staining for Microglia and Aβ Plaques
Objective: To visualize and quantify the extent of microglial depletion and the relationship between remaining microglia and Aβ plaques in brain tissue.
Materials:
-
PFA-fixed, cryoprotected brain sections (30-40 µm) from Protocol 1.
-
Primary antibodies:
-
Anti-Iba1 (for microglia, e.g., from Wako or Abcam)
-
Anti-Aβ (e.g., 6E10 or 4G8)
-
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, 594)
-
DAPI (for nuclear staining)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Mounting medium
-
Microscope (confocal or fluorescence)
Procedure:
-
Section Preparation:
-
Mount free-floating brain sections onto glass slides.
-
-
Antigen Retrieval (if necessary):
-
For Aβ staining, incubate sections in 88% formic acid for 5-10 minutes. Wash thoroughly with PBS.
-
-
Blocking and Permeabilization:
-
Incubate sections in blocking solution for 1 hour at room temperature.[16]
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies in blocking solution and incubate the sections overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash sections three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 2 hours at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash sections three times with PBS.
-
Incubate with DAPI for 10 minutes.
-
Wash sections and mount with mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a confocal or fluorescence microscope.
-
Quantify the number of Iba1-positive cells and the Aβ plaque load using image analysis software (e.g., ImageJ, Imaris).
-
Protocol 3: Western Blot Analysis of Synaptic Proteins
Objective: To assess the impact of this compound treatment on synaptic integrity by measuring the levels of key synaptic proteins.
Materials:
-
Frozen brain tissue (e.g., hippocampus, cortex) from Protocol 1.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membranes and transfer apparatus.
-
Primary antibodies:
-
Anti-Synaptophysin (presynaptic marker)
-
Anti-PSD-95 (postsynaptic marker)
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for western blots.
Procedure:
-
Protein Extraction:
-
Homogenize frozen brain tissue in ice-cold RIPA buffer.[17]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
-
Mandatory Visualizations
Signaling Pathway
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in an AD mouse model.
Conclusion
This compound is a potent CSF1R inhibitor that offers a valuable tool for investigating the role of microglia in Alzheimer's disease. Its ability to deplete microglia allows for the study of disease progression in the absence of these key immune cells and provides a platform for exploring microglial repopulation as a therapeutic strategy. The provided protocols offer a starting point for researchers to design and execute experiments to evaluate the efficacy of this compound in preclinical models of AD. Further studies are warranted to directly assess the therapeutic potential of this compound in ameliorating the pathological and cognitive deficits associated with Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 5. Pleiotropic effects of extended blockade of CSF1R signaling in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibiting CSF1R alleviates cerebrovascular white matter disease and cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sustained microglial depletion with CSF1R inhibitor impairs parenchymal plaque development in an Alzheimer’s disease model [escholarship.org]
- 11. CSF1R-Mediated Myeloid Cell Depletion Prolongs Lifespan But Aggravates Distinct Motor Symptoms in a Model of Multiple System Atrophy | Journal of Neuroscience [jneurosci.org]
- 12. CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western blot in homogenised mouse brain samples [protocols.io]
Csf1R-IN-22: A Potent Tool for Interrogating Tumor-Associated Macrophage Biology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor-associated macrophages (TAMs) are a critical component of the tumor microenvironment (TME), playing a multifaceted role in cancer progression, metastasis, and response to therapy. Predominantly polarized towards an immunosuppressive M2-like phenotype, TAMs are largely dependent on the colony-stimulating factor 1 receptor (CSF1R) signaling pathway for their recruitment, differentiation, and survival. Csf1R-IN-22 is a potent and selective inhibitor of CSF1R, offering a powerful chemical tool to probe the function of TAMs and evaluate CSF1R-targeted therapies in oncology research. These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in studying TAMs.
Mechanism of Action
This compound is a small molecule inhibitor that targets the kinase activity of CSF1R. By binding to the ATP-binding pocket of the receptor, it prevents the autophosphorylation of CSF1R and the subsequent activation of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. This inhibition disrupts the survival and differentiation signals for macrophages, leading to a reduction of M2-like TAMs within the tumor microenvironment. Furthermore, this compound has been shown to reprogram the remaining TAMs towards a pro-inflammatory M1-like phenotype, thereby enhancing anti-tumor immunity. This shift in macrophage polarization is accompanied by an increased secretion of pro-inflammatory cytokines and chemokines, such as CXCL9, which facilitates the recruitment of cytotoxic CD8+ T cells into the tumor.
Data Presentation
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/Assay Condition |
| CSF1R Inhibition (IC50) | <6 nM | Biochemical Assay |
| Effective Concentration for M2 to M1 Reprogramming | 10 - 100 nM | Bone Marrow-Derived Macrophages (BMDMs) |
| Effective Concentration for Inhibition of Tumor Cell Viability (via macrophage supernatant) | 10 - 100 nM | Co-culture with MC-38 and CT-26 cells |
| Inhibition of CSF1R Phosphorylation | 0 - 2500 nM (dose-dependent) | BMDMs |
Table 2: In Vivo Activity of this compound in Murine Tumor Models
| Parameter | Dosage | Animal Model | Key Findings |
| Anti-tumor Efficacy | 10 mg/kg and 20 mg/kg (p.o., daily) | C57BL/6 mice with MC-38 tumors | Dose-dependent tumor growth inhibition |
| Modulation of TME | 10 mg/kg and 20 mg/kg (p.o., daily) | C57BL/6 mice with MC-38 tumors | Increased CD8+ T cell infiltration, reduced Tregs and MDSCs |
| Combination Therapy | 20 mg/kg (p.o., daily) with anti-PD-1 antibody | C57BL/6 mice with MC-38 tumors | Synergistic anti-tumor effect |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to study the effects of this compound on TAMs.
Protocol 1: In Vitro Macrophage Polarization Assay
This protocol describes the differentiation of bone marrow-derived macrophages (BMDMs) and their polarization to an M2 phenotype, followed by treatment with this compound to assess repolarization.
Materials:
-
Bone marrow cells from mice
-
DMEM (high glucose) with 10% FBS, 1% Penicillin-Streptomycin (Complete Medium)
-
Recombinant mouse M-CSF (20 ng/mL)
-
Recombinant mouse IL-4 (20 ng/mL)
-
This compound (stock solution in DMSO)
-
6-well tissue culture plates
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., F4/80, CD11b, CD86, CD206)
Procedure:
-
BMDM Differentiation:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in complete medium supplemented with 20 ng/mL M-CSF for 7 days to differentiate them into BMDMs. Replace the medium every 2-3 days.
-
-
M2 Polarization:
-
Plate the differentiated BMDMs in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Induce M2 polarization by treating the cells with 20 ng/mL IL-4 for 48 hours.
-
-
This compound Treatment:
-
Prepare different concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) in the M2 polarization medium. Include a vehicle control (DMSO).
-
Replace the medium of the M2-polarized macrophages with the this compound containing medium and incubate for another 24-48 hours.
-
-
Analysis of Macrophage Polarization by Flow Cytometry:
-
Harvest the cells by gentle scraping.
-
Stain the cells with antibodies against macrophage markers (F4/80, CD11b) and polarization markers (CD86 for M1, CD206 for M2).
-
Analyze the cells using a flow cytometer to determine the percentage of M1 and M2 macrophages in each treatment group.
-
Protocol 2: Western Blot for CSF1R Signaling
This protocol details the procedure to assess the inhibitory effect of this compound on CSF1-induced CSF1R phosphorylation and downstream signaling.
Materials:
-
Differentiated BMDMs
-
Serum-free DMEM
-
Recombinant mouse CSF1 (100 ng/mL)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-CSF1R (Tyr723), anti-CSF1R, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
Procedure:
-
Cell Treatment:
-
Plate BMDMs in 6-well plates and serum-starve them overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1 hour.
-
Stimulate the cells with 100 ng/mL CSF1 for 15 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL detection system.
-
Protocol 3: In Vivo Murine Tumor Model
This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of this compound.
Materials:
-
C57BL/6 mice
-
MC-38 colon adenocarcinoma cells
-
This compound formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1 x 10^6 MC-38 cells into the flank of C57BL/6 mice.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle, 10 mg/kg this compound, 20 mg/kg this compound).
-
Administer the treatment daily by oral gavage.
-
-
Tumor Growth Measurement:
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis, such as flow cytometry to analyze the immune cell infiltrate (see Protocol 4).
-
Protocol 4: Flow Cytometry Analysis of Tumor-Infiltrating Macrophages and T cells
This protocol outlines the procedure for analyzing the immune cell composition of tumors from the in vivo study.
Materials:
-
Excised tumors
-
Tumor dissociation kit (e.g., Miltenyi Biotec)
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
FACS buffer
-
Antibodies for flow cytometry (e.g., CD45, CD11b, F4/80, CD86, CD206, CD3, CD4, CD8, FoxP3)
Procedure:
-
Single-Cell Suspension Preparation:
-
Mince the tumor tissue and digest it using a tumor dissociation kit according to the manufacturer's instructions.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using a lysis buffer.
-
-
Cell Staining:
-
Count the viable cells and resuspend them in FACS buffer.
-
Stain the cells with a cocktail of fluorescently-labeled antibodies against immune cell markers.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to quantify the populations of TAMs (CD45+CD11b+F4/80+), M1-like TAMs (e.g., CD86+), M2-like TAMs (e.g., CD206+), and T cell subsets (CD3+CD4+, CD3+CD8+, CD4+FoxP3+ Tregs).
-
Visualizations
Application Notes and Protocols for Csf1R-IN-22 Treatment to Induce M1 Phenotype in Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
The polarization of macrophages into distinct functional phenotypes, primarily the pro-inflammatory M1 and the anti-inflammatory M2, plays a critical role in immunity, tissue repair, and disease pathogenesis. The Colony-Stimulating Factor 1 Receptor (Csf1R) signaling pathway is a key regulator of macrophage survival, proliferation, and differentiation, predominantly promoting the M2 phenotype.[1][2] Inhibition of Csf1R has emerged as a promising strategy to modulate the tumor microenvironment and treat various inflammatory diseases by reprogramming macrophages towards an M1 phenotype.[3]
Csf1R-IN-22 is a novel inhibitor of Csf1R. While specific quantitative data for this compound is still emerging, studies with other potent Csf1R inhibitors have demonstrated their ability to effectively induce an M1 phenotype in macrophages. These application notes provide a comprehensive overview and detailed protocols based on the established effects of Csf1R inhibition, which are expected to be applicable to this compound.
Mechanism of Action: Csf1R Inhibition and M1 Polarization
Csf1R is a receptor tyrosine kinase that, upon binding its ligands CSF-1 or IL-34, dimerizes and autophosphorylates, initiating downstream signaling cascades.[1] These pathways, including PI3K/Akt and MAPK/ERK, are crucial for the development and maintenance of M2-like macrophages. This compound, by inhibiting the kinase activity of Csf1R, blocks these signaling events. This inhibition not only suppresses M2-polarizing signals but also relieves the suppression of pro-inflammatory pathways, thereby promoting a shift towards the M1 phenotype. This reprogramming is characterized by the upregulation of M1-associated markers and the production of pro-inflammatory cytokines.
Data Presentation: Expected Effects of Csf1R Inhibition on Macrophage Phenotype
The following tables summarize the anticipated quantitative changes in M1 and M2 macrophage markers following treatment with a Csf1R inhibitor like this compound. These values are based on published data for other Csf1R inhibitors and should be considered as a general guideline. Actual results with this compound may vary and require optimization.
Table 1: Gene Expression Changes in Macrophages after Csf1R Inhibitor Treatment
| Gene | Marker Type | Expected Change | Fold Change (Representative) |
| Nos2 (iNOS) | M1 | Increase | 5 - 15 |
| Tnf | M1 | Increase | 3 - 10 |
| Il6 | M1 | Increase | 4 - 12 |
| Arg1 | M2 | Decrease | 0.1 - 0.4 |
| Mrc1 (CD206) | M2 | Decrease | 0.2 - 0.5 |
| Cd163 | M2 | Decrease | 0.3 - 0.6 |
Table 2: Cell Surface Marker Expression Changes in Macrophages after Csf1R Inhibitor Treatment
| Marker | Marker Type | Method of Detection | Expected Change in % Positive Cells |
| CD86 | M1 | Flow Cytometry | Increase |
| MHC Class II | M1 | Flow Cytometry | Increase |
| CD206 (Mannose Receptor) | M2 | Flow Cytometry | Decrease |
| CD163 | M2 | Flow Cytometry | Decrease |
Table 3: Cytokine Secretion Profile Changes in Macrophage Supernatants after Csf1R Inhibitor Treatment
| Cytokine | Phenotype Association | Method of Detection | Expected Change in Concentration |
| TNF-α | M1 | ELISA | Increase |
| IL-6 | M1 | ELISA | Increase |
| IL-12 | M1 | ELISA | Increase |
| IL-10 | M2 | ELISA | Decrease |
| TGF-β | M2 | ELISA | Decrease |
Experimental Protocols
The following are detailed protocols for the in vitro generation of M2 macrophages and their subsequent treatment with a Csf1R inhibitor to induce an M1 phenotype. Note: As specific data for this compound is limited, the provided concentrations are starting points and should be optimized for your specific cell type and experimental conditions.
Protocol 1: Generation of Bone Marrow-Derived Macrophages (BMDMs)
-
Isolation of Bone Marrow Cells:
-
Euthanize a mouse (e.g., C57BL/6) by an approved method.
-
Sterilize the hind legs with 70% ethanol.
-
Isolate the femur and tibia, and carefully remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the marrow with ice-cold RPMI-1640 medium using a 25-gauge needle and syringe into a sterile 50 mL conical tube.
-
Create a single-cell suspension by gently pipetting up and down.
-
Pass the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells at 300 x g for 7 minutes at 4°C.
-
-
Differentiation of BMDMs:
-
Resuspend the cell pellet in complete RPMI-1640 medium (containing 10% FBS, 1% Penicillin-Streptomycin) supplemented with 20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF).
-
Plate the cells in non-tissue culture treated petri dishes at a density of 5 x 10^6 cells per 10 cm dish.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add 5 mL of fresh complete RPMI-1640 with 20 ng/mL M-CSF.
-
On day 7, the cells will have differentiated into M0 macrophages and are ready for polarization.
-
Protocol 2: M2 Polarization and this compound Treatment
-
M2 Polarization:
-
Harvest the day 7 M0 macrophages by gently scraping and collecting the cells.
-
Seed the M0 macrophages into appropriate culture plates (e.g., 6-well plates for RNA/protein analysis, 96-well plates for viability assays) at a suitable density.
-
Allow the cells to adhere for 2-4 hours.
-
Replace the medium with fresh complete RPMI-1640 containing 20 ng/mL of Interleukin-4 (IL-4) to polarize the macrophages towards the M2 phenotype.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On day 8, remove the M2 polarizing medium and replace it with fresh complete RPMI-1640.
-
Add this compound to the desired final concentration. A starting concentration range of 10 nM to 1 µM is recommended for initial dose-response experiments. Include a vehicle control (DMSO) group.
-
Incubate for an additional 24 hours.
-
Protocol 3: Analysis of Macrophage Phenotype
-
RNA Analysis (qPCR):
-
After the 24-hour treatment, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative PCR using primers for M1 markers (Nos2, Tnf, Il6) and M2 markers (Arg1, Mrc1, Cd163).
-
Normalize the gene expression to a housekeeping gene (e.g., Actb, Gapdh).
-
-
Protein Analysis (Flow Cytometry):
-
Gently detach the cells using a non-enzymatic cell dissociation solution.
-
Stain the cells with fluorescently labeled antibodies against M1 surface markers (e.g., CD86, MHC Class II) and M2 surface markers (e.g., CD206, CD163).
-
Analyze the stained cells using a flow cytometer to determine the percentage of positive cells and the mean fluorescence intensity.
-
-
Cytokine Analysis (ELISA):
-
Collect the cell culture supernatants before lysing the cells for RNA or protein analysis.
-
Perform ELISAs to quantify the concentration of secreted M1 cytokines (TNF-α, IL-6, IL-12) and M2 cytokines (IL-10).
-
Logical Relationship: Csf1R Inhibition to M1 Phenotype
The inhibition of Csf1R by this compound initiates a cascade of events that culminates in the acquisition of an M1 macrophage phenotype. This logical progression is outlined below.
Conclusion
This compound presents a valuable tool for researchers studying macrophage biology and developing novel therapeutics. By potently and selectively inhibiting Csf1R, it is anticipated to drive the reprogramming of M2 macrophages towards a pro-inflammatory M1 phenotype. The protocols and expected outcomes detailed in these application notes provide a solid foundation for utilizing this compound in in vitro studies. Researchers are encouraged to perform careful dose-response and time-course experiments to optimize the treatment conditions for their specific experimental systems.
References
Troubleshooting & Optimization
Csf1R-IN-22 solubility and stability in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the solubility and stability of Csf1R-IN-22 for its effective use in cell culture experiments. The following sections offer frequently asked questions, troubleshooting advice, and detailed protocols to help you navigate potential challenges and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally effective and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) with an IC50 of less than 6 nM.[1][2] By inhibiting CSF-1R, this compound can modulate the signaling pathways that are crucial for the proliferation, differentiation, and survival of macrophages.[3] In the context of cancer research, this compound has been shown to reprogram M2-like tumor-associated macrophages (TAMs) to a pro-inflammatory M1 phenotype, enhance the secretion of CXCL9 from these macrophages, and increase the infiltration of CD8+ T cells into the tumor microenvironment.[1][2] This ultimately boosts anti-tumor immune responses and can induce apoptosis in tumor cells.[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
While specific solubility data for this compound in various solvents is not extensively published, small molecule kinase inhibitors are typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[4][5] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO.[4][5]
Q3: How should I store this compound stock solutions?
Stock solutions should be stored in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[4][5] For short-term storage, -20°C is generally sufficient, while -80°C is recommended for long-term storage.[6] It is best to use the solution on the day of preparation or within one month if stored at -20°C, and within six months if stored at -80°C.[6]
Q4: What is the expected stability of this compound in cell culture media?
The stability of small molecule inhibitors like this compound in cell culture media can vary significantly based on the compound's chemical structure, the media composition (including pH and the presence of serum), and the incubation conditions (temperature and duration).[4][7] Some compounds may be stable for several days, while others can degrade within hours.[4] It is crucial to experimentally determine the stability of this compound under your specific experimental conditions.
Q5: How can I determine the solubility of this compound in my cell culture medium?
A practical method to determine the kinetic solubility is through visual inspection or by using nephelometry, which measures turbidity.[8][9] A general protocol involves preparing a high-concentration stock solution in DMSO and then diluting it into your cell culture medium to the desired final concentration. Observe the solution for any signs of precipitation or cloudiness.
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound in cell culture.
| Issue | Possible Cause | Suggested Solution |
| Precipitation observed in cell culture medium after adding this compound. | The concentration of this compound exceeds its solubility in the medium. The final concentration of DMSO may be too high, causing the compound to precipitate. | Perform a solubility test to determine the maximum soluble concentration in your specific medium. Ensure the final DMSO concentration in the culture is non-toxic and does not exceed 0.5% (typically <0.1% is recommended).[5] Prepare fresh dilutions from a clear stock solution. |
| Inconsistent or no biological effect of the inhibitor. | The inhibitor may be unstable and degrading in the cell culture medium during the experiment. The inhibitor may not be cell-permeable. The concentration used might be too low. | Determine the stability of this compound in your media over the time course of your experiment. If unstable, replenish the media with fresh inhibitor at regular intervals. While this compound is described as orally effective, confirming cell permeability in your specific cell line is advisable. Perform a dose-response experiment to identify the optimal concentration. |
| High levels of cell death observed after treatment. | The inhibitor concentration is too high, leading to off-target effects or general toxicity. The solvent (DMSO) concentration is toxic to the cells. | Conduct a dose-response curve to find the optimal non-toxic concentration. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1-0.5%).[5] Include a vehicle-only (DMSO) control in your experiments. |
| Variability in results between experiments. | Inconsistent preparation of stock or working solutions. Degradation of the inhibitor due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions and aliquot them for single use to avoid repeated freeze-thaw cycles. Always use a consistent protocol for preparing solutions. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound in Cell Culture Media
This protocol provides a general method for assessing the solubility of this compound by visual inspection.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Ensure the powder is completely dissolved by vortexing.
-
Prepare serial dilutions: Serially dilute the stock solution in your cell culture medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Ensure the final DMSO concentration is consistent across all dilutions and does not exceed 0.5%.
-
Incubate: Incubate the dilutions at 37°C for a period relevant to your experiment (e.g., 2 hours).
-
Visual Inspection: Carefully observe each dilution for any signs of precipitation or turbidity against a dark background. The highest concentration that remains clear is considered the kinetic solubility under these conditions.
Protocol 2: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
DMSO
-
Cell culture medium (with and without serum)
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
-
Appropriate vials for sample collection
Procedure:
-
Prepare working solution: Prepare a solution of this compound in your cell culture medium at the desired final concentration (e.g., 10 µM).
-
Incubation: Incubate the solution at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the incubated solution. The 0-hour time point should be collected immediately after preparation.
-
Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the concentration of the parent this compound in each sample using a validated HPLC or LC-MS method.
-
Calculate Stability: Determine the percentage of this compound remaining at each time point relative to the 0-hour time point.
Data Presentation
Table 1: Example Solubility of this compound in Different Solvents
Note: This table provides hypothetical data for illustrative purposes. Actual solubility should be determined experimentally.
| Solvent | Maximum Solubility (mM) |
| DMSO | ≥ 10 |
| Ethanol | ~2 |
| PBS (pH 7.4) | < 0.1 |
Table 2: Example Stability of this compound (10 µM) in Cell Culture Media at 37°C
Note: This table provides hypothetical data for illustrative purposes. Actual stability should be determined experimentally.
| Time (hours) | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 + 10% FBS |
| 0 | 100 | 100 |
| 2 | 98 | 95 |
| 8 | 92 | 85 |
| 24 | 85 | 70 |
| 48 | 75 | 55 |
Visualizations
Caption: this compound inhibits the CSF-1R signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation | IRB Barcelona [irbbarcelona.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Off-target effects of Csf1R-IN-22 in long-term studies
This technical support guide provides information on the known characteristics of Csf1R-IN-22 and addresses potential questions regarding its off-target effects and use in long-term studies. Given that this compound is a recently described inhibitor, comprehensive long-term and off-target data are not yet available in the public domain. Therefore, this guide also includes information on other well-characterized Csf1R inhibitors, such as Pexidartinib (PLX3397) and PLX5622, to provide insights into the potential class-wide effects researchers might need to consider.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as Compound C19) is a potent and orally effective selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). Its primary mechanism of action is to block the CSF-1/CSF-1R signaling pathway. This inhibition prevents the downstream activation of signaling mediators such as AKT and mTORC1. In the context of cancer research, this compound has been shown to reprogram M2-like tumor-associated macrophages (TAMs) to a pro-inflammatory M1 phenotype, which enhances anti-tumor immunity.
Q2: Is there any published data on the off-target effects or a kinase selectivity profile for this compound?
As of the latest available information, a comprehensive kinase selectivity panel for this compound has not been published. The primary research article focuses on its on-target effects on CSF-1R. Therefore, specific off-target kinases for this compound are not known.
Q3: What are the known off-target effects for other selective Csf1R inhibitors that I should be aware of when designing my experiments?
While specific data for this compound is unavailable, studies on other Csf1R inhibitors can provide insights into potential off-target effects for this class of compounds.
-
Pexidartinib (PLX3397): Although highly selective for Csf1R, it also exhibits inhibitory activity against c-KIT. This off-target activity is thought to be responsible for the hair depigmentation observed in preclinical and clinical studies.
-
GW2580: A screen against 317 kinases revealed that its only significant off-target activity was against the tropomyosin receptor kinase (Trk) family (TrkA, TrkB, TrkC).
-
General Considerations: Csf1R inhibitors can also affect other cells of the mononuclear phagocyte system, not just a specific target population like microglia or TAMs. This can lead to broader systemic effects.
Q4: Are there any long-term in vivo studies available for this compound?
The initial publication on this compound describes short-term in vivo studies in mouse models of colorectal cancer, with treatment durations of 14 days. These studies showed that the inhibitor was effective in reducing tumor growth and did not cause noticeable toxicity at the tested doses. However, these do not constitute long-term studies, and therefore, the chronic effects of this compound administration are currently unknown.
Q5: What potential long-term or systemic effects have been observed with other Csf1R inhibitors?
Long-term administration of Csf1R inhibitors in preclinical and clinical settings has revealed several potential systemic effects and toxicities. These are important to consider in the design of long-term experiments.
-
Hepatotoxicity: Pexidartinib (PLX3397) has been associated with hepatotoxicity, including elevated levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). This is thought to be an on-target effect related to the role of Csf1R in the maintenance of Kupffer cells, the resident macrophages of the liver.
-
Hair Discoloration: As mentioned, this is a common adverse event with Pexidartinib, linked to its off-target inhibition of c-KIT.
-
Impact on Hematopoiesis: Csf1R signaling is crucial for the differentiation and survival of myeloid progenitor cells. Long-term inhibition can affect myeloid and lymphoid compartments in the bone marrow and spleen.
-
Metabolic Effects: Long-term treatment with PLX5622 in mice has been shown to induce tissue-specific metabolic effects.
-
Immune System Modulation: Beyond macrophages, Csf1R inhibition can affect other immune cell populations. For example, PLX5622 treatment has been shown to increase the frequencies of eosinophils and group 2 innate lymphoid cells (ILC2s) while decreasing certain dendritic cell populations. It can also suppress T-helper cell differentiation.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Unexpected changes in non-macrophage immune cell populations (e.g., T-cells, eosinophils). | This may be a class-wide effect of Csf1R inhibition, as seen with other inhibitors like PLX5622. | 1. Perform comprehensive immune cell profiling (e.g., flow cytometry) of blood, spleen, and bone marrow to characterize changes. 2. Include an additional control group treated with a different, well-characterized Csf1R inhibitor to determine if the effect is class-wide. 3. Consider that the observed phenotype may not be solely due to effects on the primary target macrophage population. |
| Altered liver enzyme levels or signs of liver toxicity in long-term animal studies. | This is a known on-target effect of Csf1R inhibitors due to their impact on Kupffer cells. | 1. Monitor liver function markers (ALT, AST) regularly throughout the study. 2. Perform histological analysis of liver tissue at the end of the study to assess for any pathological changes. 3. Consider dose-response studies to find a therapeutic window that minimizes hepatotoxicity. |
| Changes in animal fur color (e.g., depigmentation) during the study. | This is a likely off-target effect due to inhibition of c-KIT, as observed with Pexidartinib. | 1. Document the changes systematically. 2. This is likely an unavoidable off-target effect if this compound also inhibits c-KIT. Consider it a potential biomarker of target engagement if correlated with dose. 3. If this effect confounds the experimental phenotype, consider alternative Csf1R inhibitors with a different off-target profile, if available. |
| Acquired resistance to treatment in long-term cancer models. | Long-term Csf1R inhibition can lead to resistance mechanisms, such as upregulation of alternative survival pathways (e.g., IGF-1/IGF-1R) in tumor cells. | 1. Analyze tumor tissue from treated and resistant animals for changes in gene and protein expression of alternative growth factor pathways. 2. Consider combination therapies to target potential resistance pathways from the outset. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Other Csf1R Inhibitors
| Compound | Target | IC₅₀ | Reference |
| This compound (C19) | CSF-1R | < 6 nM | |
| Pexidartinib (PLX3397) | CSF-1R | Not specified in provided docs | |
| PLX5622 | CSF-1R | < 10 nM | |
| ARRY-382 | CSF-1R | 9 nM |
Table 2: Summary of Potential Long-Term and Off-Target Effects of Csf1R Inhibitors (Class-wide Effects)
| Effect | Affected System/Organ | Associated Inhibitor(s) | Potential Mechanism | Reference |
| Hepatotoxicity | Liver | Pexidartinib (PLX3397) | On-target effect on Kupffer cells | |
| Hair Depigmentation | Skin/Hair | Pexidartinib (PLX3397) | Off-target inhibition of c-KIT | |
| Altered Hematopoiesis | Bone Marrow, Spleen | PLX5622 | On-target effect on myeloid progenitors | |
| Increased Eosinophils & ILC2s | Immune System | PLX5622 | On-target or off-target systemic immune modulation | |
| Suppression of T-helper cell differentiation | Immune System | PLX5622 | On-target or off-target systemic immune modulation | |
| Acquired Resistance | Tumor Microenvironment | Anti-CSF-1R antibody | Upregulation of IGF-1/IGF-1R signaling |
Experimental Protocols & Visualizations
Experimental Protocol: Western Blot for Csf1R Pathway Inhibition
This protocol is adapted from the methodology used to characterize this compound.
-
Cell Culture and Treatment: Culture bone marrow-derived macrophages (BMDMs) in appropriate media.
-
Starvation and Stimulation: Serum-starve the cells overnight. Pre-treat with varying concentrations of this compound (e.g., 10, 30, 100 nM) for 1 hour.
-
Ligand Stimulation: Stimulate the cells with recombinant CSF-1 for 30 minutes to induce receptor phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: anti-phospho-Csf1R, anti-total-Csf1R, anti-phospho-AKT, anti-total-AKT, anti-phospho-S6K (as a readout for mTORC1), and anti-total-S6K. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
Diagrams
Caption: Csf1R signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for identifying potential off-target effects.
Technical Support Center: Optimizing Csf1R Inhibitor Concentration for Maximal M2 Macrophage Inhibition
Note: The compound "Csf1R-IN-22" could not be specifically identified in publicly available scientific literature. This guide has been developed using data for the well-characterized and clinically relevant Csf1R inhibitor, Pexidartinib (PLX3397) , as a representative example. The principles and methodologies described herein are generally applicable to other small molecule Csf1R inhibitors, but optimal concentrations and specific effects may vary.
This technical support resource provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pexidartinib (PLX3397) to effectively inhibit M2 macrophage polarization. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual diagrams of key processes.
Troubleshooting Guide
Encountering issues during your experiments is a common part of the research process. This guide is designed to help you identify and resolve potential problems when using Pexidartinib (PLX3397) to inhibit M2 macrophages.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No significant decrease in M2 markers (e.g., CD206, Arg1, CCL22). | 1. Suboptimal Inhibitor Concentration: The concentration of Pexidartinib may be too low to effectively inhibit Csf1R signaling. 2. Insufficient Incubation Time: The treatment duration may not be long enough to observe changes in M2 marker expression. 3. High Cell Density: A high density of macrophages can deplete the inhibitor from the media. 4. Inhibitor Degradation: Improper storage or handling of Pexidartinib may lead to reduced activity. | 1. Perform a dose-response experiment: Test a range of concentrations (e.g., 10 nM to 1 µM) to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.[1] 2. Optimize incubation time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. 3. Adjust cell seeding density: Ensure you are using a recommended cell density for your culture vessel. 4. Ensure proper storage: Store Pexidartinib as a stock solution at -20°C or below and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.[1] |
| High levels of cell death or cytotoxicity observed. | 1. Inhibitor Concentration is Too High: Pexidartinib can induce apoptosis at higher concentrations.[2] 2. Off-Target Effects: At high concentrations, the risk of off-target kinase inhibition increases. 3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | 1. Lower the inhibitor concentration: Refer to your dose-response curve to select a concentration that effectively inhibits M2 polarization without causing significant cell death. 2. Use a more selective inhibitor if available. 3. Maintain a final solvent concentration below 0.1% (v/v) in your cell culture media. |
| Inconsistent or variable results between experiments. | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or differentiation state can affect the response to the inhibitor. 2. Inconsistent Reagent Preparation: Variations in the preparation of Pexidartinib working solutions or other reagents. 3. Pipetting Errors: Inaccurate pipetting can lead to inconsistent inhibitor concentrations. | 1. Standardize cell culture procedures: Use cells within a defined passage number range and ensure consistent seeding densities and differentiation protocols. 2. Prepare fresh working solutions: Make fresh dilutions of Pexidartinib from a stock solution for each experiment. 3. Calibrate pipettes regularly and use proper pipetting techniques. |
| Unexpected increase in M1 markers (e.g., iNOS, IL-1β, CD80). | 1. Macrophage Repolarization: Inhibition of Csf1R signaling can shift the M2 phenotype towards a more pro-inflammatory M1-like state. This is often the desired outcome.[3][4] | 1. This may not be a problem: This shift is a known effect of Csf1R inhibition and indicates successful modulation of macrophage phenotype. Quantify both M1 and M2 markers to fully characterize the change in polarization state. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Pexidartinib (PLX3397) in inhibiting M2 macrophages?
A1: Pexidartinib is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R), a receptor tyrosine kinase. Csf1R and its ligand, CSF-1, are crucial for the survival, proliferation, and differentiation of macrophages, particularly those with an M2-like phenotype.[3][5] By blocking the ATP-binding site of the Csf1R kinase domain, Pexidartinib inhibits its autophosphorylation and downstream signaling pathways. This leads to a reduction in the number of M2 macrophages and can reprogram them towards a more pro-inflammatory M1 phenotype.[3][4]
Q2: What is a typical effective concentration range for Pexidartinib (PLX3397) in in vitro M2 macrophage inhibition assays?
A2: The effective concentration of Pexidartinib can vary depending on the cell type and experimental conditions. However, published studies have shown effective inhibition of M2 macrophage polarization and function in the range of 50 nM to 500 nM.[3] It is highly recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q3: How can I assess the cytotoxicity of Pexidartinib (PLX3397) in my macrophage cultures?
A3: You can assess cytotoxicity using standard cell viability assays such as:
-
MTS/MTT assay: Measures metabolic activity.
-
Trypan Blue exclusion assay: Distinguishes between live and dead cells.
-
Annexin V/Propidium Iodide (PI) staining followed by flow cytometry: Detects early and late apoptosis.[1] It is crucial to include a vehicle control (e.g., DMSO) to account for any solvent-related toxicity.
Q4: What are the key M1 and M2 markers I should analyze to confirm the inhibition of M2 polarization?
A4: To confirm a shift from an M2 to an M1 phenotype, you should analyze a panel of markers for both polarization states.
| Marker Type | M2 Markers (Inhibited by Pexidartinib) | M1 Markers (Potentially Upregulated) |
| Surface Markers (Flow Cytometry) | CD206 (Mannose Receptor), CD163 | CD80, CD86 |
| Gene Expression (qPCR) | Arg1 (Arginase 1), Mrc1 (CD206), Tgf-b1, Ccl22[6][7] | Nos2 (iNOS), Il1b, Tnf |
| Secreted Proteins (ELISA/Multiplex) | IL-10, CCL22[6] | IL-1β, TNF-α, IL-12 |
Q5: Can Pexidartinib (PLX3397) cause depletion of all macrophages?
A5: Yes, as Csf1R signaling is critical for the survival of most macrophages, treatment with Pexidartinib can lead to a reduction in the overall macrophage population, not just the M2 subset.[8] The extent of depletion can depend on the dose and duration of treatment, as well as the specific tissue microenvironment.
Experimental Protocols
Protocol 1: In Vitro M2 Macrophage Polarization and Inhibition with Pexidartinib (PLX3397)
This protocol outlines the steps for differentiating bone marrow-derived macrophages (BMDMs) into an M2 phenotype and treating them with Pexidartinib to assess the inhibition of polarization.
Materials:
-
Bone marrow cells isolated from mice
-
Macrophage-Colony Stimulating Factor (M-CSF)
-
Interleukin-4 (IL-4)
-
Pexidartinib (PLX3397)
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
6-well tissue culture plates
-
Reagents for RNA extraction, qPCR, flow cytometry, or ELISA
Procedure:
-
BMDM Differentiation:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in complete RPMI-1640 medium supplemented with 20 ng/mL M-CSF for 7 days to differentiate them into bone marrow-derived macrophages (BMDMs). Replace the medium every 2-3 days.
-
-
M2 Polarization and Pexidartinib Treatment:
-
On day 7, harvest the BMDMs and seed them into 6-well plates at a density of 1 x 10^6 cells/well.
-
Allow the cells to adhere for 24 hours.
-
To induce M2 polarization, replace the medium with fresh complete RPMI-1640 containing 20 ng/mL M-CSF and 20 ng/mL IL-4.
-
Simultaneously, treat the cells with the desired concentrations of Pexidartinib (e.g., 0, 50, 100, 200, 500 nM). Include a vehicle control (DMSO).
-
Incubate the cells for 24-48 hours.
-
-
Analysis of M2 Inhibition:
-
For qPCR analysis: Harvest the cells, extract total RNA, and perform reverse transcription followed by quantitative PCR using primers for M1 and M2 markers.
-
For flow cytometry: Detach the cells, stain with fluorescently labeled antibodies against M1 and M2 surface markers, and analyze using a flow cytometer.
-
For ELISA: Collect the cell culture supernatant and measure the concentration of secreted M1 and M2 cytokines.
-
Protocol 2: Cell Viability Assessment using MTS Assay
Materials:
-
Differentiated macrophages
-
Pexidartinib (PLX3397)
-
96-well tissue culture plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed macrophages in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Allow the cells to adhere overnight.
-
-
Pexidartinib Treatment:
-
Prepare serial dilutions of Pexidartinib in complete medium.
-
Add 100 µL of the Pexidartinib dilutions to the respective wells. Include a vehicle control and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Visualizations
Caption: Csf1R signaling pathway and the inhibitory action of Pexidartinib.
Caption: Experimental workflow for optimizing Pexidartinib concentration.
References
- 1. iy-5511.com [iy-5511.com]
- 2. researchgate.net [researchgate.net]
- 3. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pexidartinib and Nintedanib Combination Therapy Targets Macrophage Polarization to Reverse Pulmonary Fibrosis: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF1/CSF1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in the Sarcoma Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pexidartinib synergize PD-1 antibody through inhibiting treg infiltration by reducing TAM-derived CCL22 in lung adenocarcinoma [frontiersin.org]
- 7. Pexidartinib synergize PD-1 antibody through inhibiting treg infiltration by reducing TAM-derived CCL22 in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pexidartinib and Immune Checkpoint Inhibitors Combine to Activate Tumor Immunity in a Murine Colorectal Cancer Model by Depleting M2 Macrophages Differentiated by Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Csf1R-IN-22 delivery for central nervous system penetration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Csf1R-IN-22, particularly for applications requiring central nervous system (CNS) penetration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1] CSF1R and its ligands, CSF-1 and IL-34, are crucial for the survival, proliferation, and differentiation of mononuclear phagocytes, including microglia in the central nervous system.[2][3] By inhibiting CSF1R, this compound can modulate the activity of these cells, which is a therapeutic strategy being explored for various neurodegenerative and inflammatory diseases.[2][3]
Q2: What are the known chemical properties of this compound?
While specific data for this compound is limited, a similar compound, Csf1R-IN-1, is soluble in DMSO (96 mg/mL) but insoluble in water and ethanol.[4] It is important to handle DMSO solutions carefully, as moisture absorption can reduce the solubility of the compound.[4] One supplier notes that this compound has improved metabolic stability and Caco-2 permeability, suggesting better absorption characteristics compared to some other inhibitors.[1]
Q3: How should I store this compound?
For long-term storage, the powdered form of this compound should be stored at -20°C for up to three years.[4] Stock solutions in a suitable solvent like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for one month.[4]
Q4: Is this compound expected to cross the blood-brain barrier (BBB)?
While this compound is described as having "improved Caco-2 permeability," which is an indicator of intestinal absorption, this does not directly guarantee BBB penetration.[1] The ability of a small molecule to cross the BBB is a complex process influenced by factors such as lipophilicity, molecular weight, and interaction with efflux transporters like P-glycoprotein (P-gp). Further experimental validation is necessary to confirm the extent of CNS penetration.
Troubleshooting Guides
In Vitro Experimentation
Issue: this compound precipitates in my cell culture medium.
-
Possible Cause: The final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is too high in the aqueous cell culture medium, causing the hydrophobic compound to precipitate.
-
Troubleshooting Steps:
-
Reduce Final Solvent Concentration: Ensure the final concentration of DMSO or other organic solvent in your cell culture medium is typically below 0.5% (v/v), and ideally below 0.1%.
-
Serial Dilutions: Prepare a high-concentration stock solution in 100% DMSO. Then, perform serial dilutions in your cell culture medium to reach the desired final concentration. Add the diluted inhibitor to the cells dropwise while gently swirling the plate.
-
Formulation with Pluronic F-68: For particularly problematic compounds, a stock solution of 0.1% Pluronic F-68 in PBS can be used to aid in creating a stable dispersion of the inhibitor in the aqueous medium.
-
Issue: Inconsistent results or loss of this compound activity in my cell-based assays.
-
Possible Cause: Degradation of the compound in solution due to improper storage or handling.
-
Troubleshooting Steps:
-
Proper Storage: Aliquot stock solutions to minimize freeze-thaw cycles.[4] Store aliquots at -80°C for long-term storage.[4]
-
Fresh dilutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Light Protection: Protect solutions from direct light, as some small molecules are light-sensitive.
-
Stability Check: If degradation is suspected, the integrity of the compound can be checked using analytical methods such as HPLC.
-
In Vivo Experimentation & CNS Penetration
Issue: Low or undetectable levels of this compound in the brain after systemic administration.
-
Possible Cause 1: Poor solubility and bioavailability. The hydrophobic nature of this compound may lead to poor absorption when administered orally or precipitation at the injection site for other routes.
-
Troubleshooting Steps:
-
Vehicle Formulation: For oral administration, a common vehicle for hydrophobic compounds is a mixture of DMSO, PEG300 (polyethylene glycol 300), and Tween-80 in saline. A typical formulation might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] The components should be added sequentially, with thorough mixing after each addition.[5]
-
Route of Administration: Consider alternative routes of administration that bypass first-pass metabolism, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, if oral bioavailability is low. However, solubility in aqueous-based vehicles for these routes will still be a critical factor.
-
-
Possible Cause 2: Efflux by transporters at the BBB. this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of the brain.
-
Troubleshooting Steps:
-
In Vitro P-gp Substrate Assay: Determine if this compound is a substrate for P-gp using an in vitro transwell assay with cell lines overexpressing P-gp (e.g., MDCK-MDR1).[6][7] An efflux ratio greater than 2 is generally considered indicative of a P-gp substrate.
-
Co-administration with a P-gp Inhibitor: In preclinical models, co-administration of a P-gp inhibitor (e.g., verapamil, elacridar) can be used to assess the impact of P-gp-mediated efflux on brain penetration. An increase in the brain-to-plasma concentration ratio of this compound in the presence of the inhibitor would suggest it is a P-gp substrate.
-
Issue: Variability in CNS effects or target engagement.
-
Possible Cause: Inconsistent brain concentrations of this compound due to factors like formulation, administration technique, or animal-to-animal variability.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Studies: Conduct a pilot PK study to determine the time course of this compound concentration in the plasma and brain. This will help in selecting the optimal time point for assessing pharmacodynamic effects.
-
Brain Homogenate Analysis: Measure the concentration of this compound in brain homogenates at the end of the study to correlate with the observed biological effects.
-
Consistent Dosing Technique: Ensure consistent and accurate administration of the compound, especially for oral gavage, to minimize variability in absorption.
-
Quantitative Data Summary
Table 1: Solubility of a Structurally Similar Compound (Csf1R-IN-1)
| Solvent | Solubility | Reference |
| DMSO | 96 mg/mL (200.22 mM) | [4] |
| Water | Insoluble | [4] |
| Ethanol | Insoluble | [4] |
Table 2: Recommended Storage Conditions for Csf1R Inhibitors
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [4] |
| Solution in Solvent | -80°C | 1 year | [4] |
| Solution in Solvent | -20°C | 1 month | [4] |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay
This protocol outlines a general procedure for assessing the permeability of this compound across an in vitro BBB model using a transwell system.
Materials:
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Human cerebral microvascular endothelial cells (hCMEC/D3) or other suitable BBB cell line
-
Cell culture medium and supplements
-
This compound stock solution in DMSO
-
Lucifer Yellow (paracellular marker)
-
LC-MS/MS for quantification of this compound
Methodology:
-
Cell Seeding: Seed the endothelial cells on the apical side of the transwell insert and culture until a confluent monolayer is formed, confirmed by measuring transendothelial electrical resistance (TEER).
-
Compound Addition: Prepare the dosing solution of this compound in transport buffer at the desired concentration. The final DMSO concentration should be less than 1%.
-
Permeability Assessment (Apical to Basolateral):
-
Remove the medium from the apical and basolateral chambers.
-
Add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
Incubate at 37°C with gentle shaking.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.
-
-
Permeability Assessment (Basolateral to Apical for Efflux Ratio):
-
Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Collect samples from the apical chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
Protocol 2: In Vivo Brain Penetration Study in Mice
This protocol describes a general procedure for determining the brain-to-plasma concentration ratio of this compound in mice.
Materials:
-
This compound
-
Vehicle for administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Mice (e.g., C57BL/6)
-
Anesthesia
-
Blood collection tubes (with anticoagulant)
-
Brain harvesting tools
-
Homogenizer
-
LC-MS/MS for quantification
Methodology:
-
Compound Administration: Administer this compound to mice via the desired route (e.g., oral gavage, i.p. injection).
-
Sample Collection: At predetermined time points after dosing (e.g., 1, 2, 4, 8, 24 hours), anesthetize the mice and collect blood via cardiac puncture.
-
Brain Harvesting: Perfuse the mice with saline to remove blood from the brain vasculature. Immediately harvest the brain and store it on dry ice or at -80°C.
-
Sample Processing:
-
Centrifuge the blood to separate the plasma.
-
Weigh the brain tissue and homogenize it in an appropriate buffer.
-
-
Sample Analysis: Extract this compound from the plasma and brain homogenate samples and quantify the concentrations using a validated LC-MS/MS method.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point. If the unbound fractions in plasma (fu,p) and brain (fu,brain) are determined (e.g., via equilibrium dialysis), the unbound brain-to-plasma ratio (Kp,uu) can be calculated, which is a more accurate measure of BBB penetration.
Visualizations
Caption: Simplified Csf1R signaling pathway.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CSF-1R represents an effective strategy in modulating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioivt.com [bioivt.com]
Technical Support Center: Csf1R-IN-22 and Other Csf1R Inhibitors
Disclaimer: This technical support center provides information on the toxicity and side effects of Colony-Stimulating Factor 1 Receptor (Csf1R) inhibitors in animal models. While the focus is on Csf1R-IN-22, specific toxicological data for this compound in the public domain is limited. Therefore, this guide draws heavily on data from other well-characterized Csf1R inhibitors, such as PLX5622, Pexidartinib (PLX3397), and GW2580, to inform on potential class-wide effects. Researchers should exercise caution and consider this information as a general guide. Always perform a thorough literature search for the most up-to-date information and conduct compound-specific safety assessments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Csf1R inhibitors and how does it relate to potential side effects?
A: Csf1R inhibitors block the Csf1R signaling pathway, which is crucial for the survival, proliferation, and differentiation of macrophages, microglia, and other myeloid cells. The intended on-target effect of depleting these cell populations is the primary driver of both therapeutic efficacy and potential side effects. Many of the observed toxicities are a direct result of the depletion of resident macrophages in various tissues.
Q2: What are the most commonly observed side effects of Csf1R inhibitors in animal models?
A: Based on studies with inhibitors like PLX5622 and Pexidartinib, common side effects can include:
-
Hematological: Changes in blood cell composition, including a reduction in circulating monocytes.[1]
-
Hepatic: Elevated liver enzymes (ALT, AST) are a known class effect, likely due to the depletion of Kupffer cells, the resident macrophages of the liver.[2][3]
-
Immunological: Alterations in various immune cell populations beyond macrophages, such as increases in eosinophils and innate lymphoid cells.[4]
-
Neurological: In some contexts, particularly during development or acute injury, microglial depletion can have adverse effects on neuronal health and behavior.[1][5]
-
Skeletal: Long-term treatment can affect bone density due to the inhibition of osteoclasts, which are derived from the myeloid lineage.
-
Dermatological: Hair depigmentation has been observed in mice treated with Pexidartinib, potentially due to off-target effects on c-KIT.[1]
Q3: Is there any specific toxicity data available for this compound?
A: As of the latest available information, detailed public-domain toxicology studies specifically for this compound are scarce. The available literature primarily focuses on its efficacy in preclinical cancer models.[6] Researchers should therefore rely on the known class effects of Csf1R inhibitors while conducting their own rigorous safety assessments for this compound.
Q4: Are the effects of Csf1R inhibitors reversible?
A: Yes, many of the effects of Csf1R inhibitors, including the depletion of microglia and other macrophage populations, have been shown to be reversible upon cessation of treatment.[4][7] The timeframe for repopulation of these cells can vary depending on the tissue and the specific inhibitor used.
Troubleshooting Guides
Issue 1: Unexpected increase in liver enzymes (ALT/AST) in treated animals.
-
Potential Cause: This is a known on-target, class effect of Csf1R inhibitors due to the depletion of Kupffer cells in the liver, which are involved in the clearance of these enzymes.[2][3]
-
Troubleshooting Steps:
-
Monitor Liver Enzymes: Regularly monitor serum ALT and AST levels throughout the study.
-
Histopathological Analysis: At the end of the study, perform a histopathological examination of the liver to assess for any signs of hepatotoxicity beyond enzyme elevation. In many cases, the enzyme elevation is not associated with direct liver damage.[8]
-
Dose Reduction: If enzyme levels are excessively high or if there are signs of liver damage, consider a dose reduction of the Csf1R inhibitor.
-
Review Literature: Consult studies on similar Csf1R inhibitors to understand the expected range of liver enzyme elevation.
-
Issue 2: Observed neurological or behavioral abnormalities in treated animals.
-
Potential Cause: Depletion of microglia, the resident immune cells of the brain, can impact neuronal function and behavior, particularly in the context of neurodevelopment, neuroinflammation, or neurodegeneration.[1][5]
-
Troubleshooting Steps:
-
Baseline Behavioral Assessment: Conduct baseline behavioral tests before starting treatment to have a clear comparison.
-
Specific Behavioral Tests: Utilize a battery of behavioral tests to assess different domains (e.g., motor function, anxiety, cognition).
-
Immunohistochemistry: At the end of the study, perform immunohistochemistry on brain tissue to quantify microglia depletion and assess for any neuronal loss or astrogliosis.
-
Consider the Model: The impact of microglia depletion can be context-dependent. The effects may differ in healthy animals versus disease models.
-
Issue 3: Significant alterations in peripheral blood cell counts.
-
Potential Cause: Csf1R is expressed on monocytes and other myeloid progenitors in the bone marrow. Inhibition of Csf1R can therefore affect hematopoiesis. Pexidartinib, for instance, has been shown to decrease red blood cells, hemoglobin, and platelets in some studies.[1]
-
Troubleshooting Steps:
-
Complete Blood Counts (CBCs): Perform regular CBCs to monitor changes in different blood cell lineages.
-
Flow Cytometry: Use flow cytometry to analyze specific immune cell populations in the blood and spleen to get a more detailed picture of the immunological changes.
-
Dose-Response Relationship: If the hematological effects are severe, consider evaluating a lower dose of the inhibitor.
-
Quantitative Data Summary
Table 1: Summary of Reported Side Effects of Csf1R Inhibitors in Animal Models
| Csf1R Inhibitor | Animal Model | Dose and Route | Observed Side Effects/Toxicities | Reference(s) |
| This compound | Mouse | Not specified | No specific toxicity data available in public literature. | N/A |
| PLX5622 | Mouse | 1200 mg/kg in chow | Depletion of microglia, macrophages in multiple tissues. Increased eosinophils and ILC2s. Elevated liver enzymes. Impaired insulin (B600854) secretion. | [4][7][9] |
| Pregnant Mouse | E3.5-E15.5 in diet | Increased apoptotic cells in the developing hypothalamus, decreased litter size, craniofacial and dental abnormalities in pups. | [10] | |
| Pexidartinib (PLX3397) | Mouse | 400 mg/kg | Decreased red blood cells, hemoglobin, platelets, and dendritic cells. Hair depigmentation. | [1] |
| Dog | 100-300 mg/kg/day (oral) | Emesis, body weight loss, anorexia, pathologic changes in testes, bone marrow, kidneys, and spleen. | [11] | |
| GW2580 | Mouse | 80-160 mg/kg/day (oral) | Minimal hepatic and renal toxicities at 160 mg/kg. No significant changes in total body weight. Altered microglia morphology without changing cell number. | [12][13][14] |
Experimental Protocols
Protocol 1: General Preclinical Toxicity Assessment of a Csf1R Inhibitor in Mice
-
Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6J) of a specific age and sex.
-
Groups: Include a vehicle control group and at least two to three dose levels of the Csf1R inhibitor.
-
Administration: The route of administration (e.g., oral gavage, formulated in chow) and frequency should be based on the pharmacokinetic properties of the compound. For example, Pexidartinib has been administered in chow at 290 mg/kg.[1]
-
Monitoring:
-
Daily: Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, grooming).
-
Weekly: Record body weights.
-
Bi-weekly/Monthly: Collect blood samples for complete blood counts (CBC) and serum chemistry (including ALT and AST).
-
-
Terminal Procedures:
-
At the end of the study, perform a gross necropsy and weigh major organs (liver, spleen, kidneys, brain).
-
Collect tissues for histopathological analysis.
-
For immunological assessment, isolate splenocytes and bone marrow for flow cytometric analysis of different immune cell populations.
-
For neurological assessment, perfuse animals and collect brains for immunohistochemistry to assess microglia depletion and neuronal health.
-
Visualizations
Caption: Csf1R signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a preclinical toxicity study of a Csf1R inhibitor.
References
- 1. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. medrxiv.org [medrxiv.org]
- 4. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF1R inhibition promotes neuroinflammation and behavioral deficits during graft-versus-host disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biofargo.com [biofargo.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. PLX5622 | CSF1R inhibitor | elimination of microglia | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Targeting distinct tumor-infiltrating myeloid cells by inhibiting CSF-1 receptor: combating tumor evasion of antiangiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]
Technical Support Center: Overcoming Resistance to Csf1R-IN-22
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Csf1R-IN-22. Our goal is to help you overcome challenges in your cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, orally effective inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R) with a reported IC50 value of less than 6 nM.[1] Its primary mechanism of action is the inhibition of Csf1R autophosphorylation upon ligand binding. This blockade prevents the activation of downstream signaling pathways crucial for the survival, proliferation, and differentiation of macrophages.[1][2][3][4] Specifically, this compound has been shown to dose-dependently inhibit the phosphorylation of Csf1R and its downstream mediators AKT and mTORC1.[1] In the tumor microenvironment, this compound can reprogram tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype, thereby enhancing anti-tumor immunity.[1]
Q2: What are the common reasons for observing resistance to this compound in my cancer cell lines?
A2: Resistance to Csf1R inhibitors like this compound can arise from several factors:
-
Low or Absent Csf1R Expression: The target cancer cell line may not express sufficient levels of Csf1R on its surface. Csf1R expression can vary significantly across different cancer types and even between cell lines of the same cancer.[5][6]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative survival pathways that compensate for the inhibition of Csf1R signaling. Common bypass pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways.[5][7]
-
Autocrine/Paracrine Signaling Loops: Cancer cells may produce Csf1R ligands themselves, creating an autocrine signaling loop that promotes their own growth and survival.[5] Additionally, other cells in the tumor microenvironment can provide ligands that contribute to resistance.
-
Genetic Alterations: Mutations in the CSF1R gene can lead to constitutive activation of the receptor, rendering it less sensitive to inhibitors.[5]
-
Tumor Microenvironment Factors: Other immune cells and stromal cells within the tumor microenvironment can secrete factors that promote tumor cell survival and resistance to therapy.[8]
Q3: How can I confirm that this compound is effectively inhibiting its target in my experimental setup?
A3: To confirm target engagement and inhibition, you should perform a Western blot analysis to assess the phosphorylation status of Csf1R. After treating your cells with this compound, a significant decrease in phosphorylated Csf1R (p-Csf1R) levels, relative to total Csf1R, indicates effective target inhibition. You can also examine the phosphorylation status of downstream signaling proteins like AKT and ERK to confirm the blockade of the signaling cascade.[2][9]
Troubleshooting Guides
Problem 1: My cancer cell line is not responding to this compound treatment (No effect on cell viability).
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Low or no Csf1R expression on the cancer cell line. | Verify Csf1R expression at both the mRNA and protein level. | Quantitative PCR (qPCR): Measure CSF1R mRNA levels. Western Blot: Detect total Csf1R protein. Flow Cytometry: Quantify surface Csf1R expression. |
| Incorrect dosage or inhibitor instability. | Perform a dose-response experiment to determine the IC50 value for your specific cell line. Ensure proper storage and handling of the this compound compound. | IC50 Determination using MTT Assay: See detailed protocol below. |
| Cell line is inherently resistant through bypass pathways. | Investigate the activation status of alternative survival pathways (e.g., PI3K/AKT, MAPK/ERK) in the presence of this compound. | Western Blot Analysis: Probe for phosphorylated forms of key signaling proteins (p-AKT, p-ERK) with and without this compound treatment. |
Problem 2: I am observing variability in my experimental results with this compound.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inconsistent cell culture conditions. | Standardize cell seeding density, passage number, and media components. Ensure cells are in the logarithmic growth phase at the start of the experiment. | Follow standardized cell culture protocols. |
| Inhibitor degradation. | Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles. | Follow manufacturer's guidelines for storage and handling. |
| Assay-related variability. | Optimize assay parameters such as incubation times and reagent concentrations. Include appropriate positive and negative controls in every experiment. | Refer to detailed protocols for specific assays (e.g., MTT, Western Blot). |
Problem 3: I want to investigate combination therapies to overcome resistance.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Need to identify synergistic drug combinations. | Screen this compound in combination with inhibitors of potential bypass pathways (e.g., PI3K inhibitors, MEK inhibitors) or with immunotherapy agents (e.g., anti-PD-1 antibodies). | Combination Drug Synergy Assay: See detailed protocol below. |
| Uncertainty about the mechanism of synergy. | Analyze the effect of the combination therapy on cell signaling, apoptosis, and cell cycle progression. | Western Blot: Assess changes in signaling pathways. Flow Cytometry (Annexin V/PI staining): Quantify apoptosis. Flow Cytometry (Propidium Iodide staining): Analyze cell cycle distribution. |
Quantitative Data Summary
Table 1: In Vitro Activity of Csf1R Inhibitors
| Compound | Target | IC50 (nM) | Cell Line/Assay | Reference |
| This compound | Csf1R | < 6 | Biochemical Assay | [1] |
| This compound | Csf1R | 0.5 | Biochemical Assay | [10] |
| Pexidartinib (PLX3397) | Csf1R | 13 | Biochemical Assay | [11] |
| ARRY-382 | Csf1R | 9 | Biochemical Assay | [12] |
| GW2580 | Csf1R | 52.4 | Kinase Activity Assay | [13] |
| Dovitinib | Csf1R | 36 | Biochemical Assay | [7] |
| Pazopanib | Csf1R | 146 | Biochemical Assay | [8] |
Table 2: Preclinical Combination Therapy with Csf1R Inhibitors
| Csf1R Inhibitor | Combination Agent | Cancer Model | Key Findings | Reference |
| This compound | anti-PD-1 antibody | MC-38 colon cancer (in vivo) | Stronger anti-tumor effects than monotherapy; 100% survival at 70 days. | [1] |
| Pexidartinib (PLX3397) | anti-PD-1 antibody | Lung squamous cell carcinoma (in vivo) | Improved response rates compared to single-agent PD-1 blockade. | [8] |
| anti-Csf1R antibody | anti-PD-1 antibody | Glioma (in vivo) | Prolonged survival in mouse models. | [14] |
| GW2580 | Radiotherapy | Prostate cancer (in vivo) | Reduced tumor-infiltrating myeloid cells and retarded tumor regrowth. | [15] |
Detailed Experimental Protocols
Protocol 1: IC50 Determination using MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for dissolving the inhibitor)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[16]
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve a range of concentrations (e.g., 0.01 nM to 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells in triplicate.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After 72 hours, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis of Csf1R Signaling Pathway
This protocol details the steps for analyzing the phosphorylation status of Csf1R and downstream signaling proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Csf1R, anti-total Csf1R, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to attach overnight.
-
Treat cells with this compound at various concentrations for the desired time. Include a vehicle control.
-
For ligand stimulation experiments, serum-starve the cells for 4-6 hours before treating with the inhibitor, followed by stimulation with recombinant Csf1 ligand for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.[17]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
Protocol 3: Combination Drug Synergy Assay
This protocol outlines a method to assess the synergistic, additive, or antagonistic effects of this compound with another drug.
Materials:
-
Cancer cell line
-
This compound
-
Second drug of interest
-
96-well or 384-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo)
-
Synergy analysis software (e.g., SynergyFinder, Combenefit)
Procedure:
-
Experimental Design:
-
Determine the IC50 values for each drug individually.
-
Design a dose-response matrix with varying concentrations of both drugs, typically centered around their respective IC50 values (e.g., a 6x6 matrix).[19]
-
-
Cell Plating and Drug Addition:
-
Seed cells in multi-well plates as described in the IC50 protocol.
-
After 24 hours, add the drug combinations according to the matrix design. Include single-agent controls and a vehicle control.
-
-
Cell Viability Measurement:
-
Incubate the cells for 72 hours.
-
Measure cell viability using a suitable assay like CellTiter-Glo, which measures ATP levels.
-
-
Data Analysis:
Visualizations
Caption: Csf1R signaling pathway and the inhibitory action of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. CSF-1R in Cancer: More than a Myeloid Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. In silico targeting of colony-stimulating factor-1 receptor: delineating immunotherapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges and prospects of CSF1R targeting for advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mybiosource.com [mybiosource.com]
- 11. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Targeting CSF1R Alone or in Combination with PD1 in Experimental Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CSF1R signaling blockade stanches tumor-infiltrating myeloid cells and improves the efficacy of radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. bio-rad.com [bio-rad.com]
- 18. origene.com [origene.com]
- 19. criver.com [criver.com]
- 20. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oral Bioavailability of Csf1R-IN-22
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the oral bioavailability of the colony-stimulating factor 1 receptor (Csf1R) inhibitor, Csf1R-IN-22.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound (also known as C19) is a potent and selective inhibitor of the Csf1R, a key regulator of macrophage and microglia function.[1] Dysregulation of the Csf1R signaling pathway is implicated in various diseases, including cancer and neuroinflammatory disorders. While this compound is designed to be orally effective, like many kinase inhibitors, its bioavailability can be influenced by physicochemical properties such as aqueous solubility and permeability. Optimizing oral bioavailability is crucial for achieving consistent and effective therapeutic concentrations in preclinical and clinical studies.
Q2: What are the known pharmacokinetic parameters of this compound?
A2: A preclinical study in rats has demonstrated that this compound possesses a highly improved pharmacokinetic profile compared to earlier compounds. The key parameters following oral administration are summarized in the table below.
| Parameter | Value | Unit |
| Dose (Oral) | 20 | mg/kg |
| Cmax | 1256 ± 211 | ng/mL |
| Tmax | 4.0 ± 1.7 | h |
| AUC(0-t) | 13452 ± 2341 | h*ng/mL |
| Bioavailability (F%) | 45.2 | % |
| Data from a pharmacokinetic study in rats. |
Q3: What are the main challenges that can limit the oral bioavailability of this compound?
A3: The primary challenges to achieving optimal oral bioavailability for kinase inhibitors like this compound typically include:
-
Low Aqueous Solubility: The compound may not dissolve readily in the gastrointestinal fluids, limiting the amount of drug available for absorption.
-
Poor Permeability: The drug may not efficiently cross the intestinal membrane to enter the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver or intestinal wall before it reaches systemic circulation.
Q4: What formulation strategies can be employed to improve the oral bioavailability of this compound?
A4: Several formulation strategies can be explored to enhance the oral absorption of this compound:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can improve the solubility and absorption of lipophilic drugs.
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous form can significantly increase its dissolution rate and solubility.
-
Nanocrystal Technology: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.
-
Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, and cyclodextrins in the formulation can enhance the solubility of the drug in the gastrointestinal tract.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you might encounter during your experiments.
Problem: Inconsistent or low plasma concentrations of this compound in animal studies.
Q: My in vivo experiments show highly variable or unexpectedly low plasma levels of this compound after oral gavage. What could be the cause and how can I troubleshoot this?
A: This is a common issue that can stem from several factors related to the compound's properties and the experimental protocol. Follow this troubleshooting workflow:
Troubleshooting Workflow for Low/Variable Bioavailability
Step-by-step guidance:
-
Check Vehicle and Solubility:
-
Question: Is this compound fully solubilized in the dosing vehicle at the intended concentration?
-
Action: Visually inspect the dosing solution for any precipitate. If unsure, prepare a saturated solution and determine the concentration. If solubility is low, consider alternative vehicles or a formulation approach.
-
-
Review Dosing Procedure:
-
Question: Is the oral gavage technique consistent?
-
Action: Ensure proper training on gavage techniques to minimize stress to the animals and prevent incorrect administration (e.g., into the lungs). Use appropriate gavage needle sizes for the animals.
-
Question: Is the dosing volume appropriate?
-
Action: For rodents, the typical oral gavage volume is 5-10 mL/kg. Excessively large volumes can affect gastrointestinal transit time.
-
-
Consider Food Effects:
-
Question: Are the animals in a fasted or fed state?
-
Action: The presence of food can significantly impact the absorption of lipophilic compounds. Conduct a pilot study with both fasted and fed animals to determine if a food effect exists.
-
-
Investigate Physicochemical and Metabolic Properties:
-
Question: Could poor permeability or high first-pass metabolism be the culprit?
-
Action: If not already done, perform in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies. A Caco-2 permeability assay can assess intestinal permeability, and a liver microsome stability assay can indicate the extent of first-pass metabolism.
-
Problem: Difficulty in preparing a stable and homogenous oral formulation.
Q: I am struggling to create a stable oral formulation of this compound. The compound keeps precipitating out of solution. What can I do?
A: This is indicative of poor solubility. Here are some formulation approaches to consider:
-
For Preclinical Studies (Solution/Suspension):
-
Co-solvent Systems: Try a mixture of water with co-solvents like PEG 400, propylene (B89431) glycol, or ethanol.
-
Surfactants: Add a small amount of a pharmaceutically acceptable surfactant such as Tween® 80 or Cremophor® EL to improve wetting and solubility.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle might improve solubility.
-
Suspension: If a solution is not feasible, a homogenous suspension can be prepared using suspending agents like carboxymethyl cellulose (B213188) (CMC) and a surfactant to ensure uniform dosing.
-
-
For Advanced Formulations:
-
Lipid-Based Formulations: this compound's lipophilic nature makes it a good candidate for lipid-based systems. A self-emulsifying drug delivery system (SEDDS) can be prepared. See the experimental protocol below.
-
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a starting point for developing a SEDDS formulation for this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
Procedure:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Select the excipients that show the highest solubility for the drug.
-
-
Construction of Ternary Phase Diagrams:
-
To identify the self-emulsifying region, prepare mixtures of the selected oil, surfactant, and co-surfactant at various ratios.
-
Titrate each mixture with water and observe the formation of an emulsion. The area where a clear or bluish-white emulsion forms is the self-emulsifying region.
-
-
Preparation of the this compound Loaded SEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Add the calculated amount of this compound to the mixture.
-
Gently heat (if necessary) and vortex until the drug is completely dissolved and the mixture is clear and homogenous.
-
-
Characterization of the SEDDS:
-
Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size using a dynamic light scattering (DLS) instrument.
-
Self-Emulsification Time: Add the SEDDS to water with gentle agitation and measure the time it takes to form a homogenous emulsion.
-
In Vitro Dissolution: Perform a dissolution test in simulated gastric and intestinal fluids to assess the drug release profile.
-
Signaling Pathway and Experimental Workflow Diagrams
Csf1R Signaling Pathway and Inhibition by this compound
Experimental Workflow for Oral Bioavailability Assessment
References
Csf1R-IN-22 impact on hematopoiesis and peripheral immune cells
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in understanding the impact of Csf1R inhibitors on hematopoiesis and peripheral immune cells. Below you will find frequently asked questions (FAQs) and troubleshooting guides to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Csf1R inhibitors?
A1: Csf1R (Colony-stimulating factor 1 receptor) is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages and other mononuclear phagocytes.[1] Csf1R inhibitors are typically small molecule tyrosine kinase inhibitors (TKIs) that block the intracellular signaling cascade initiated by the binding of its ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34).[1][2] This inhibition leads to a reduction in the number and function of Csf1R-expressing cells, most notably macrophages.[1][2]
Q2: Are the effects of Csf1R inhibitors specific to microglia in the central nervous system (CNS)?
A2: No, the effects of Csf1R inhibitors are not specific to microglia. While they are widely used for microglia depletion in CNS studies, these inhibitors also have significant effects on peripheral immune cells and hematopoiesis.[3][4][5][6][7][8][9] Systemic administration of Csf1R inhibitors affects macrophages in various tissues, including the peritoneum, lung, and liver, as well as circulating monocytes and hematopoietic progenitor cells in the bone marrow.[3][7]
Q3: How does Csf1R inhibition impact hematopoiesis?
A3: Csf1R inhibition significantly affects hematopoiesis by targeting hematopoietic stem and progenitor cells in the bone marrow.[3][4] Studies using the Csf1R inhibitor PLX5622 have shown a suppression of various hematopoietic cell populations, including:
These effects can lead to long-term changes in both the myeloid and lymphoid compartments of the bone marrow, spleen, and blood.[3][4][5][6]
Q4: What are the known effects of Csf1R inhibitors on peripheral immune cell populations?
A4: Csf1R inhibition leads to broad changes in peripheral immune cell populations. Beyond the depletion of tissue-resident macrophages, studies have reported:
-
Suppression of:
-
Upregulation of:
-
CD19+ B cells in the bone marrow.[4]
-
-
Increased numbers of:
-
Eosinophils and group 2 innate lymphoid cells (ILC2s) in various tissues.[12]
-
It is important to note that some of these effects can persist even after the cessation of inhibitor treatment.[3][4][6]
Troubleshooting Guide
Issue 1: Unexpected changes in peripheral immune cell populations.
-
Problem: Researchers observe significant alterations in non-macrophage immune cell populations (e.g., lymphocytes, granulocytes) in blood or lymphoid organs following Csf1R inhibitor treatment.
-
Cause: This is an expected off-target effect of Csf1R inhibitors. As documented, these inhibitors are not specific to microglia or macrophages and impact various hematopoietic lineages.[3][4][12][13]
-
Recommendation:
-
Comprehensive Immune Phenotyping: Perform extensive flow cytometry analysis of peripheral blood, spleen, and bone marrow to characterize the changes in all major immune cell populations.
-
Control Groups: Include appropriate vehicle-treated control groups in all experiments to accurately attribute the observed effects to the Csf1R inhibitor.
-
Time-Course Analysis: Conduct time-course experiments to understand the dynamics of these changes during and after inhibitor treatment. Some cell populations may rebound or show delayed suppression after treatment cessation.[4][9]
-
Issue 2: Inconsistent or variable macrophage depletion in different tissues.
-
Problem: The degree of macrophage depletion varies significantly between different tissues (e.g., liver, lung, spleen).
-
Cause: The reliance of different tissue-resident macrophage populations on Csf1R signaling can vary. For instance, some studies have shown that splenic macrophages may be less affected by Csf1R inhibition compared to those in the liver and peritoneum.[3][7]
-
Recommendation:
-
Tissue-Specific Validation: Validate the extent of macrophage depletion in each tissue of interest using immunohistochemistry or flow cytometry.
-
Dose-Response Studies: Perform dose-response studies to determine the optimal inhibitor concentration for achieving the desired level of depletion in your target tissue.
-
Consider Alternative Strategies: If tissue-specific depletion is critical, consider using genetic models of macrophage depletion in combination with or as an alternative to pharmacological inhibitors.
-
Issue 3: Altered inflammatory or functional responses in remaining macrophages.
-
Problem: Following Csf1R inhibitor treatment, the remaining or repopulating macrophages exhibit altered functional properties, such as impaired phagocytosis or altered cytokine production.
-
Cause: Csf1R inhibition not only depletes macrophages but can also impair the function of the remaining cells.[3][4][5][6] For example, bone marrow-derived macrophages may show reduced proliferation and an impaired inflammatory response to stimuli like LPS.[3][4][6]
-
Recommendation:
-
Functional Assays: Conduct in vitro and ex vivo functional assays (e.g., phagocytosis assays, cytokine profiling after stimulation) on macrophages isolated from inhibitor-treated animals to assess their functional status.
-
Gene Expression Analysis: Perform gene expression analysis on isolated macrophages to investigate changes in key functional pathways.[5][14]
-
Repopulation Studies: If studying the function of repopulated macrophages, allow sufficient time for the myeloid compartment to recover after inhibitor withdrawal, keeping in mind that some functional impairments may be long-lasting.[3][4][6]
-
Data Summary Tables
Table 1: Impact of Csf1R Inhibition on Hematopoietic and Peripheral Immune Cells (Based on studies with PLX5622)
| Cell Population | Tissue | Effect of Csf1R Inhibition | Reference |
| CCR2+ Progenitor Cells | Bone Marrow | Suppression | [3][4] |
| CX3CR1+ Macrophages | Bone Marrow, Spleen | Suppression | [3][4][9] |
| CD117+ (c-Kit+) Progenitors | Bone Marrow | Suppression | [3][4] |
| CD34+ Stem Cells | Bone Marrow | Suppression | [3][4] |
| CD3+, CD4+, CD8+ T Cells | Bone Marrow, Spleen | Suppression | [4][9] |
| CD19+ B Cells | Bone Marrow | Upregulation | [4] |
| CD19+ B Cells | Spleen | Unaffected | [3][4] |
| Dendritic Cells | Peripheral Organs | Reduction | [11] |
| Eosinophils | Colon, Lung, Adipose Tissue, Peritoneum, Liver, Blood | Increase | [12] |
| Group 2 Innate Lymphoid Cells (ILC2s) | Colon, Lung, Adipose Tissue | Increase | [12] |
Experimental Protocols
1. Flow Cytometry Analysis of Bone Marrow, Spleen, and Blood
-
Objective: To quantify the changes in various hematopoietic and immune cell populations following Csf1R inhibitor treatment.
-
Methodology:
-
Sample Collection: Euthanize mice and collect peripheral blood via cardiac puncture into EDTA-coated tubes. Isolate the spleen and femurs.
-
Single-Cell Suspension:
-
Blood: Perform red blood cell lysis using an appropriate lysis buffer.
-
Spleen: Mechanically dissociate the spleen through a 70 µm cell strainer to create a single-cell suspension. Lyse red blood cells.
-
Bone Marrow: Flush the bone marrow from the femurs with PBS containing 2% FBS. Create a single-cell suspension by passing the cells through a 21-gauge needle.
-
-
Cell Staining:
-
Count the cells and adjust the concentration to 1x10^6 cells per sample.
-
Block Fc receptors with anti-CD16/32 antibody.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against cell surface markers for different lineages (e.g., CD45, CD11b, Ly6C, Ly6G, F4/80, CD3, CD4, CD8, CD19, CD117, Sca-1, CD34).
-
Include a viability dye to exclude dead cells from the analysis.
-
-
Data Acquisition and Analysis: Acquire the samples on a flow cytometer. Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to gate on specific cell populations and determine their frequencies and absolute numbers.
-
2. In Vitro Macrophage Phagocytosis Assay
-
Objective: To assess the phagocytic capacity of bone marrow-derived macrophages (BMDMs) from Csf1R inhibitor-treated mice.
-
Methodology:
-
BMDM Culture: Isolate bone marrow cells as described above and culture them in the presence of M-CSF to differentiate them into macrophages.
-
Treatment: Treat the cultured BMDMs with the Csf1R inhibitor or vehicle control for a specified period.
-
Phagocytosis Assay:
-
Plate the BMDMs in a multi-well plate.
-
Add fluorescently labeled particles (e.g., zymosan, latex beads, or apoptotic cells) to the wells.
-
Incubate for a period to allow for phagocytosis.
-
Wash the cells to remove non-internalized particles.
-
Quench the fluorescence of any remaining extracellular particles using a quenching agent like trypan blue.
-
-
Quantification: Analyze the uptake of fluorescent particles by the macrophages using either flow cytometry or fluorescence microscopy.
-
Visualizations
Caption: Csf1R signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for assessing the impact of Csf1R inhibitors.
References
- 1. What are CSF-1R modulators and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. CSF1R inhibition by a small-molecule inhibitor is not microglia specific; affecting hematopoiesis and the function of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Underestimated Peripheral Effects Following Pharmacological and Conditional Genetic Microglial Depletion [mdpi.com]
- 8. CSF1R inhibition by a small-molecule inhibitor is not microglia specific; affecting hematopoiesis and the function of macrophages | Department of Ophthalmology [eye.hms.harvard.edu]
- 9. pnas.org [pnas.org]
- 10. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Reversibility of microglia depletion after Csf1R-IN-22 cessation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Csf1R inhibitors, such as Csf1R-IN-22, for microglia depletion experiments.
Frequently Asked Questions (FAQs)
Q1: How quickly can I expect microglia to be depleted after starting treatment with a Csf1R inhibitor?
A1: The rate of microglia depletion is dependent on the specific inhibitor used, its dosage, and the route of administration. For potent, brain-penetrant Csf1R inhibitors like PLX5622, you can expect to see significant depletion within a few days, with up to 99% elimination of microglia within 7 days of continuous treatment.[1][2][3]
Q2: Is the depletion of microglia reversible upon cessation of the Csf1R inhibitor?
A2: Yes, the depletion of microglia is reversible. Following the withdrawal of the Csf1R inhibitor, the microglial population will begin to repopulate the central nervous system (CNS).[1][2][4]
Q3: How long does it take for the microglia population to recover after stopping the inhibitor?
A3: Microglia repopulation is typically rapid, with the brain being fully repopulated with new microglia within just 7 days after inhibitor withdrawal.[2][5] Some studies have even observed an "overshoot," where the repopulated microglia levels can reach 150% of control levels within 7 days.[2]
Q4: What is the origin of the repopulating microglia?
A4: Repopulating microglia are primarily derived from the proliferation of surviving resident microglia within the CNS, rather than from peripheral myeloid cells.
Q5: Do the newly repopulated microglia function normally?
A5: Initially, the newly repopulated microglia may appear reactive. However, they typically assume homeostatic phenotypes within 7 to 14 days following repopulation.[2]
Q6: Can I perform multiple cycles of microglia depletion and repopulation?
A6: The capacity for repeated microglia repopulation is limited. Studies have shown that after a single complete repopulation event, a subsequent round of depletion and inhibitor withdrawal may fail to fully repopulate the brain if the recovery time is short (e.g., 7 days).[1][2] However, extending the recovery period between or after cycles can allow for successful repopulation.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Incomplete Microglia Depletion | - Insufficient dose of Csf1R inhibitor. - Poor bioavailability or blood-brain barrier penetration of the inhibitor. - Incorrect route of administration. - Shorter than required duration of treatment. | - Increase the dose of the inhibitor according to established protocols. - Ensure the chosen inhibitor (e.g., PLX5622) has high efficacy and brain penetrance.[4][6] - Verify the correct administration method (e.g., formulated in rodent chow).[3][7] - Extend the treatment duration (e.g., to at least 7 days for near-complete depletion).[1][2] |
| Failure of Microglia to Repopulate After Inhibitor Cessation | - Insufficient recovery time after depletion. - Multiple previous cycles of depletion and repopulation.[1][2] | - Extend the inhibitor-free recovery period to allow for complete repopulation.[1][2] - Be aware that the brain's capacity for repeated repopulation is limited.[1][2] |
| Repopulated Microglia Show an Activated or Pro-inflammatory Phenotype | - This is a normal transient phase.[2] | - Allow for a longer recovery period (at least 7-14 days after repopulation is complete) for the microglia to return to a homeostatic state.[2] |
| Off-Target Effects Observed | - Some Csf1R inhibitors can affect other tyrosine kinases.[8][9] - Effects on peripheral myeloid cell populations.[3][10] - Potential for altered metabolism of other substances.[11] | - Choose a more selective Csf1R inhibitor if available. - Be aware of and control for potential effects on peripheral immune cells in your experimental design. - Consider potential metabolic off-target effects when interpreting results.[11] |
Experimental Protocols
Protocol 1: Microglia Depletion and Repopulation in Mice
This protocol is a general guideline based on commonly used Csf1R inhibitors like PLX5622.
Materials:
-
Csf1R inhibitor (e.g., PLX5622)
-
Rodent chow
-
Experimental animals (e.g., C57BL/6J mice)
-
Tissue processing reagents for immunohistochemistry or flow cytometry
-
Antibodies for microglia markers (e.g., Iba1, TMEM119)
Procedure:
-
Inhibitor Formulation: Formulate the Csf1R inhibitor into the rodent chow at the desired concentration (e.g., 1200 ppm for PLX5622).[7]
-
Depletion Phase: Provide the inhibitor-formulated chow to the mice ad libitum for a period of 7 to 21 days to achieve robust microglia depletion.[3][7] A 7-day administration is often sufficient for near-complete elimination.[1][2]
-
Cessation and Repopulation Phase: Replace the inhibitor-formulated chow with standard chow to initiate microglia repopulation.
-
Time-Course Analysis: Sacrifice cohorts of mice at different time points after inhibitor withdrawal (e.g., 1, 3, 7, and 14 days) to analyze the kinetics of microglia repopulation.[5]
-
Quantification: Process brain tissue for immunohistochemistry or flow cytometry using microglia-specific markers to quantify the number and assess the morphology of microglia at each time point.
Visualizations
Caption: Csf1R signaling pathway and the action of this compound.
Caption: Experimental workflow for microglia depletion and repopulation.
Caption: Troubleshooting logic for incomplete microglia depletion.
References
- 1. A limited capacity for microglial repopulation in the adult brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A limited capacity for microglial repopulation in the adult brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Deplete and repeat: microglial CSF1R inhibition and traumatic brain injury [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Deplete and repeat: microglial CSF1R inhibition and traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pleiotropic effects of extended blockade of CSF1R signaling in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Minimizing Csf1R-IN-22-induced changes in lymphoid compartments
Welcome to the technical support center for Csf1R-IN-22. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the effects of this compound on lymphoid compartments during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1][2] The binding of its ligands, CSF-1 and IL-34, triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades like the PI3K/Akt pathway, which are crucial for the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages and microglia.[1][3][4] this compound blocks the kinase activity of CSF1R, thereby inhibiting these signaling pathways and leading to the depletion or functional modulation of CSF1R-expressing cells.[1][2]
Q2: I am observing unexpected changes in T-cell populations in my this compound treated animals. Is this a known off-target effect?
A2: Yes, it is a known effect. While Csf1R is predominantly expressed on myeloid cells, studies have shown that Csf1R inhibitors like PLX5622 (a compound with a similar mechanism to this compound) can significantly impact lymphoid compartments.[5] This is not necessarily an "off-target" effect in the traditional sense but rather a consequence of the complex interplay between myeloid and lymphoid cells. For instance, CSF1R inhibition can alter the transcriptional profile of bone marrow cells that control T helper cell activation and can suppress Th1 and Th2 differentiation.[6]
Q3: What specific changes can I expect in different lymphoid populations after this compound treatment?
A3: The effects can vary depending on the tissue and the duration of treatment. Generally, you might observe:
-
T-cells: Suppression of CD3+, CD4+, and CD8+ T-cells in the bone marrow and spleen.[5] However, some studies report no consistent pattern for T-cells across different tissues.[7][8]
-
B-cells: An increase in CD19+ B-cells in the bone marrow has been reported, while they may remain unaffected in the spleen.[5]
-
Innate Lymphoid Cells (ILCs): An increase in Group 2 Innate Lymphoid Cells (ILC2s) has been observed in the colon, lung, and adipose tissue following Csf1R inhibition.[7][9]
Q4: Are the effects of this compound on lymphoid compartments reversible?
A4: Yes, many of the immunological changes induced by Csf1R inhibitors like PLX5622 have been shown to be reversible upon cessation of treatment.[7][9] For example, after stopping the inhibitor, some lymphoid cell populations, such as CD3+ and CD8+ T-cells, can rebound.[5]
Q5: How can I minimize the impact of this compound on lymphoid cells in my experiments?
A5: Minimizing these effects can be challenging. Here are a few strategies:
-
Dose Titration: Use the lowest effective dose of this compound that achieves the desired effect on the target myeloid population while minimizing effects on other lineages.
-
Treatment Duration: Limit the duration of treatment to the shortest time necessary for your experimental endpoint.
-
Combination Therapy: In some contexts, combining Csf1R inhibitors with other agents might help to counteract the negative effects on lymphoid cells, though this requires careful validation.[10]
-
Alternative Strategies: Depending on your experimental goals, consider alternative methods for targeting myeloid cells, such as using diphtheria toxin-based depletion in genetically modified models, though these have their own limitations.[11]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected flow cytometry results for lymphoid populations.
-
Possible Cause 1: Variability in drug administration.
-
Troubleshooting Step: Ensure consistent administration of this compound. If using a chow formulation, monitor food intake to ensure all animals receive a similar dose. For intraperitoneal injections, ensure accurate and consistent injection volumes.
-
-
Possible Cause 2: Timing of sample collection.
-
Troubleshooting Step: The effects on lymphoid compartments can be time-dependent.[5] Establish a strict timeline for sample collection relative to the start and end of treatment to ensure comparability across experimental groups.
-
-
Possible Cause 3: Inadequate tissue processing.
-
Troubleshooting Step: Follow a standardized and optimized protocol for isolating lymphocytes from different tissues (bone marrow, spleen, blood) to ensure high viability and recovery. Refer to the detailed protocol below.
-
Issue 2: Significant animal weight loss or signs of distress.
-
Possible Cause 1: Systemic effects of Csf1R inhibition.
-
Possible Cause 2: Formulation of the inhibitor.
-
Troubleshooting Step: If using a custom chow formulation, ensure it is palatable and that the inhibitor is evenly distributed. If the animals are not eating the chow, this will lead to weight loss and variable dosing.
-
Quantitative Data Summary
The following tables summarize the reported changes in lymphoid populations following treatment with the Csf1R inhibitor PLX5622, which is expected to have similar effects to this compound.
Table 1: Effects of Csf1R Inhibition on Lymphoid Cells in Bone Marrow
| Cell Population | Marker | Observed Change | Reference |
| T-cells | CD3+ | Suppression | [5] |
| Helper T-cells | CD4+ | Suppression | [5] |
| Cytotoxic T-cells | CD8+ | Suppression | [5] |
| B-cells | CD19+ | Up-regulation | [5] |
Table 2: Effects of Csf1R Inhibition on Lymphoid Cells in Spleen
| Cell Population | Marker | Observed Change | Reference |
| T-cells | CD3+ | Suppression | [5] |
| Cytotoxic T-cells | CD8+ | Suppression (primary) | [5] |
| B-cells | CD19+ | No effect | [5] |
Table 3: Effects of Csf1R Inhibition on Other Immune Cells
| Cell Population | Location | Observed Change | Reference |
| Eosinophils | Colon, Lung, Adipose tissue, Peritoneal cavity, Liver, Blood | Increase | [7] |
| Group 2 Innate Lymphoid Cells (ILC2s) | Colon, Lung, Adipose tissue | Increase | [7] |
| CD11b+ Dendritic Cells | Multiple Tissues | Decrease | [7] |
Experimental Protocols
Protocol 1: In Vivo Administration of Csf1R Inhibitor via Chow
-
Preparation: The Csf1R inhibitor (e.g., PLX5622) is formulated into rodent chow at a specified concentration (e.g., 1200 ppm).[7] A control diet without the inhibitor should be used for the control group.
-
Acclimatization: Acclimate mice to the powdered chow for a few days before introducing the inhibitor-containing diet.
-
Administration: Provide the chow ad libitum to the experimental group.
-
Monitoring: Monitor food consumption and animal weight daily to ensure proper dosing and animal welfare.
-
Duration: Continue the diet for the desired experimental duration (e.g., 3 weeks for significant microglia depletion).[5]
Protocol 2: Flow Cytometry Analysis of Lymphoid Populations
-
Cell Isolation:
-
Bone Marrow: Flush femurs and tibias with FACS buffer (PBS with 2% FBS). Filter cells through a 70 µm cell strainer.
-
Spleen: Mechanically dissociate the spleen in FACS buffer and pass through a 70 µm cell strainer. Lyse red blood cells using ACK lysis buffer.
-
Blood: Collect blood into EDTA-coated tubes. Lyse red blood cells using ACK lysis buffer.
-
-
Cell Staining:
-
Wash cells with FACS buffer.
-
Block Fc receptors with anti-CD16/32 antibody.[13]
-
Stain with a cocktail of fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19) for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in FACS buffer for analysis.
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the different lymphoid populations.
Visualizations
Caption: Csf1R Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Analyzing Lymphoid Changes.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. researchgate.net [researchgate.net]
- 2. What are CSF-1R modulators and how do they work? [synapse.patsnap.com]
- 3. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CSF1R+ myeloid-monocytic cells drive CAR-T cell resistance in aggressive B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Guide to CSF1R Inhibitors for Microglia Depletion: Csf1R-IN-22 versus PLX5622
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent colony-stimulating factor 1 receptor (CSF1R) inhibitors, Csf1R-IN-22 and PLX5622, used for the depletion of microglia in research settings. This comparison aims to assist researchers in selecting the appropriate tool for their specific experimental needs by presenting objective data on their performance, supported by experimental evidence.
Introduction to CSF1R Inhibition for Microglia Depletion
Microglia, the resident immune cells of the central nervous system (CNS), are critically dependent on signaling through the CSF1R for their survival and proliferation.[1][2] Inhibition of this receptor tyrosine kinase has become a widely used technique for achieving rapid and reversible microglia depletion in vivo, enabling researchers to investigate the roles of these cells in neural development, homeostasis, and disease.[1][2] PLX5622 is a well-established and extensively characterized CSF1R inhibitor for this purpose.[3][4][5] this compound is another potent CSF1R inhibitor, though its application has been predominantly documented in the context of cancer immunology.[6]
Mechanism of Action: Targeting the CSF1R Signaling Pathway
Both this compound and PLX5622 are small molecule inhibitors that target the ATP-binding pocket of the CSF1R tyrosine kinase. By preventing the phosphorylation of the receptor, they block the downstream signaling cascade that is essential for microglial survival. This leads to the apoptosis of microglia and their subsequent depletion from the CNS.
Caption: CSF1R signaling pathway and points of inhibition.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and PLX5622. It is important to note that the data for PLX5622 is extensively validated in peer-reviewed neuroscience literature, while the data for this compound is primarily from a commercial vendor and focused on cancer biology.
Table 1: General Properties and Efficacy
| Feature | This compound | PLX5622 |
| Target | CSF1R (c-Fms) | CSF1R |
| IC50 | <6 nM | 16 nM (Ki = 5.9 nM) |
| Primary Application | Cancer Immunology | Microglia Depletion in Neuroscience |
| Reported Efficacy | Reduces survival of human iPSC-derived microglia | >90% microglia depletion in rodents[3][4] |
| Brain Penetrance | Orally effective in mice (cancer models) | High brain penetrance (20%)[3][4] |
Table 2: In Vitro and In Vivo Parameters
| Parameter | This compound | PLX5622 |
| In Vitro Concentration | 0-2500 nM (for signaling inhibition) | Not typically used for in vitro depletion |
| In Vivo Dosage (Mice) | 20 mg/kg (oral gavage, daily for 14 days in cancer model) | 1200 mg/kg formulated in chow[4][7] |
| Administration Route | Oral gavage | Formulated in rodent chow |
| Treatment Duration | 14 days (in cancer study) | 5-10 days for >90% depletion[3][4] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are representative protocols for microglia depletion using these inhibitors.
PLX5622 Protocol for Microglia Depletion in Mice
This protocol is a widely accepted method for achieving robust microglia depletion in the adult mouse brain.[4][7]
-
Compound Formulation: PLX5622 is typically formulated in standard rodent chow at a concentration of 1200 mg/kg.
-
Animal Acclimatization: Mice are acclimatized to the control chow (without PLX5622) for a few days before the start of the experiment.
-
Treatment: Mice are provided with ad libitum access to the PLX5622-formulated chow.
-
Duration: A treatment duration of 5 to 10 days is generally sufficient to achieve over 90% depletion of microglia in the brain.[3][4]
-
Verification of Depletion: Microglia depletion is confirmed using immunohistochemistry (e.g., staining for Iba1 or P2RY12) or flow cytometry of brain tissue.
This compound Protocol (Hypothetical for Microglia Depletion)
As there are no established peer-reviewed protocols for this compound specifically for microglia depletion in the CNS, the following is a hypothetical protocol based on its use in cancer models and general principles of pharmacology. This protocol requires empirical validation.
-
Compound Preparation: this compound would need to be dissolved in a suitable vehicle for oral administration (e.g., a solution for oral gavage).
-
Dosage: Based on the cancer study, a starting dose of 20 mg/kg could be tested, but dose-response studies would be necessary to determine the optimal concentration for microglia depletion.
-
Administration: Daily oral gavage would be a likely route of administration.
-
Duration: The duration of treatment required to achieve significant microglia depletion would need to be determined experimentally, likely ranging from several days to weeks.
-
Verification of Depletion: Similar to the PLX5622 protocol, verification would be essential using immunohistochemistry or flow cytometry.
Caption: A typical experimental workflow for microglia depletion.
Specificity and Off-Target Effects
PLX5622 is known for its high specificity to CSF1R.[3][4] However, like many kinase inhibitors, it is not entirely without off-target effects. Studies have shown that PLX5622 can also affect other myeloid cell populations, particularly at higher doses or with prolonged treatment.[8] This includes a reduction in certain peripheral monocyte populations.[9]
The specificity and potential off-target effects of This compound in the context of the CNS are not well-documented in peer-reviewed literature. While it is a potent CSF1R inhibitor, its effects on other kinases and cell types in the brain have not been thoroughly investigated.
Summary and Recommendations
PLX5622 is the current gold standard for pharmacological microglia depletion in neuroscience research. Its efficacy, brain penetrance, and established protocols are well-documented in numerous peer-reviewed publications.[1][3][4][5][7] Researchers can be confident in its ability to achieve robust and reproducible microglia depletion.
This compound is a potent CSF1R inhibitor that has shown promise in modulating macrophage populations in the context of cancer.[6][10] However, its utility for microglia depletion in the CNS remains to be established. Key information regarding its brain penetrance, optimal dosing for microglia depletion, and potential off-target effects in the brain is currently lacking in the scientific literature.
For researchers considering this compound for microglia depletion, it is strongly recommended to:
-
Conduct preliminary dose-response and time-course studies to determine its efficacy for microglia depletion in the species and model of interest.
-
Thoroughly validate its specificity and investigate potential off-target effects on other neural cell types.
-
Directly compare its effects to those of a well-established compound like PLX5622 in side-by-side experiments.
References
- 1. Microglial Depletion, a New Tool in Neuroinflammatory Disorders: Comparison of Pharmacological Inhibitors of the CSF‐1R - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Deplete and repeat: microglial CSF1R inhibition and traumatic brain injury [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Significant Sex Differences in the Efficacy of the CSF1R Inhibitor-PLX5622 on Rat Brain Microglia Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. jneurosci.org [jneurosci.org]
- 8. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pleiotropic effects of extended blockade of CSF1R signaling in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Unveiling the Potency of Csf1R-IN-22: A Comparative Analysis of CSF1R Inhibitors
For Immediate Release
In the competitive landscape of oncology and immunology research, the quest for potent and selective inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R) is paramount. Csf1R-IN-22 has emerged as a noteworthy contender, demonstrating significant efficacy in preclinical studies. This guide provides a comprehensive comparison of this compound with other prominent CSF1R inhibitors, supported by experimental data to empower researchers in making informed decisions for their drug development endeavors.
Efficacy at a Glance: A Quantitative Comparison
The inhibitory potential of various CSF1R inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the reported IC50 values for this compound and a selection of other widely studied small molecule and antibody-based CSF1R inhibitors. Lower IC50 values are indicative of higher potency.
| Inhibitor | Type | CSF1R IC50 (nM) | Other Notable Targets (IC50 in nM) |
| This compound | Small Molecule | <6 | - |
| Pexidartinib (PLX3397) | Small Molecule | 13 - 20 | c-Kit (10-27), FLT3 (160) |
| PLX5622 | Small Molecule | 16 | Highly selective (>20-fold over KIT and FLT3) |
| Vimseltinib (DCC-3014) | Small Molecule | 3 - 3.7 | FLT3 (>3300), PDGFRα (436), PDGFRβ (2300), KIT (476) |
| ARRY-382 | Small Molecule | 9 | Highly selective |
| Sotuletinib (BLZ945) | Small Molecule | 1 | >1000-fold selective against closest homologs |
| Edicotinib (JNJ-40346527) | Small Molecule | 3.2 | KIT (20), FLT3 (190) |
| GW2580 | Small Molecule | 30 | 150- to 500-fold selective over other kinases |
| Emactuzumab (RG7155) | Monoclonal Antibody | 0.3 (IC50 for macrophage viability) | - |
| Cabiralizumab (FPA008) | Monoclonal Antibody | - | - |
Note: IC50 values can vary depending on the specific assay conditions.
Delving into the Mechanism: The CSF1R Signaling Cascade
Upon binding of its ligands, CSF-1 (Colony-Stimulating Factor 1) or IL-34, the CSF1R dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways. These pathways, including PI3K-AKT, ERK1/2, JAK/STAT, and NF-κB, are crucial for the survival, proliferation, differentiation, and function of myeloid cells, particularly macrophages.[1] CSF1R inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing this signaling cascade. This compound has been shown to effectively inhibit the phosphorylation of CSF1R and its downstream mediators.[2]
Experimental Corner: Protocols for Efficacy Assessment
To ensure robust and reproducible results, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the efficacy of CSF1R inhibitors.
Kinase Inhibition Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the CSF1R kinase domain.
Methodology:
A common method is the ADP-Glo™ Kinase Assay.
-
Reagent Preparation: Prepare a reaction buffer containing the purified recombinant CSF1R kinase domain and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Compound Dilution: Create a serial dilution of the test inhibitor (e.g., this compound) in the appropriate solvent (e.g., DMSO).
-
Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and ATP. Add the diluted inhibitor to the experimental wells and a vehicle control to the control wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability and Proliferation Assay
This assay assesses the effect of the inhibitor on the viability and growth of cancer cells that are dependent on CSF1R signaling.
Methodology:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method.
-
Cell Seeding: Seed CSF1R-dependent cells (e.g., M-NFS-60) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the CSF1R inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for Phospho-CSF1R and Downstream Targets
This technique is used to confirm that the inhibitor is blocking the intended signaling pathway within the cell.
Methodology:
-
Cell Lysis: Treat CSF1R-expressing cells with the inhibitor for a specific time, followed by stimulation with CSF-1. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Then, incubate the membrane with a primary antibody specific for the phosphorylated form of CSF1R (p-CSF1R) or downstream targets like p-AKT or p-ERK.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for the total protein (e.g., total CSF1R, total AKT) to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Concluding Remarks
This compound demonstrates potent inhibitory activity against CSF1R, positioning it as a compelling candidate for further investigation. This guide provides a foundational comparison with other key inhibitors in the field. Researchers are encouraged to utilize the outlined experimental protocols to generate robust and comparable data, ultimately accelerating the development of novel and effective therapies targeting the CSF1R pathway.
References
Validation of Csf1R-IN-22's selectivity for CSF1R over other kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of Csf1R-IN-22, a novel and potent acyl urea-based inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R). The data presented here is intended to assist researchers in evaluating the suitability of this compound for their specific applications and to provide a framework for understanding its performance relative to other widely used CSF1R inhibitors.
Introduction to this compound
This compound is a small molecule inhibitor targeting the CSF1R, a member of the type III receptor tyrosine kinase family.[1] Dysregulation of CSF1R signaling is implicated in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. This compound has been identified as a highly potent inhibitor of CSF1R with an IC50 of 4.1 nM.[1] A key attribute of a high-quality kinase inhibitor is its selectivity – the ability to inhibit the intended target with high potency while minimizing off-target effects on other kinases. This guide focuses on the validation of this compound's selectivity.
Comparative Kinase Selectivity
The following table summarizes the in vitro inhibitory activity of this compound against a panel of kinases, including other members of the type III receptor tyrosine kinase family. For comparative purposes, data for two other well-characterized CSF1R inhibitors, Pexidartinib and GW2580, are also included.
| Kinase Target | This compound IC50 (nM) | Pexidartinib IC50 (nM) | GW2580 IC50 (nM) | Kinase Family |
| CSF1R | 4.1 | 13[2], 20[3] | 30[4] | Type III RTK |
| c-KIT | >1000 | 27[2] | >10,000 | Type III RTK |
| FLT3 | >1000 | 160[2][3] | >10,000 | Type III RTK |
| PDGFRα | >1000 | - | - | Type III RTK |
| PDGFRβ | >1000 | - | - | Type III RTK |
| VEGFR2 | >1000 | 350 | >10,000 | VEGFR Family |
| MET | >1000 | - | - | MET Family |
| TrkA | - | - | 880[4] | Trk Family |
Data for this compound is based on the findings reported by Caldwell, T.M. et al. in Bioorganic & Medicinal Chemistry Letters, 2022.[5] The table demonstrates the high selectivity of this compound for CSF1R, with IC50 values against other tested kinases, including closely related type III receptor tyrosine kinases, being significantly higher.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values is critical for assessing the potency and selectivity of a kinase inhibitor. The following is a generalized protocol based on standard biochemical kinase assays used for the evaluation of this compound and other inhibitors.
Biochemical Kinase Inhibition Assay Protocol
-
Reagents and Materials:
-
Recombinant human CSF1R kinase domain
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a poly(Glu, Tyr) 4:1 peptide)
-
Test compounds (this compound and reference inhibitors) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™ Eu-anti-phosphotyrosine antibody)
-
Microplates (e.g., 96-well or 384-well)
-
-
Assay Procedure:
-
A solution of the recombinant CSF1R enzyme is prepared in the kinase buffer.
-
The test compounds are serially diluted in DMSO and then further diluted in the kinase buffer to the desired concentrations.
-
The enzyme solution is added to the wells of the microplate, followed by the addition of the diluted test compounds or DMSO (as a vehicle control).
-
The plate is incubated for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for the binding of the inhibitor to the kinase.
-
The kinase reaction is initiated by the addition of a solution containing both ATP and the substrate. The final ATP concentration is typically at or near the Km for ATP for the specific kinase.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C or room temperature).
-
The reaction is stopped by the addition of a solution containing a chelating agent like EDTA or by the addition of the detection reagent.
-
-
Data Acquisition and Analysis:
-
The amount of product formed (phosphorylated substrate) is quantified using a suitable detection method. For ADP-Glo™, this involves measuring luminescence generated from the conversion of ADP to ATP. For LanthaScreen™, this involves measuring the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
The raw data is normalized to the controls (0% inhibition for vehicle control and 100% inhibition for a control without enzyme activity).
-
The normalized data is then plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis.
-
Visualizing Experimental and Biological Pathways
To further aid in the understanding of the experimental approach and the biological context of CSF1R inhibition, the following diagrams are provided.
Caption: Workflow for Kinase Inhibitor Selectivity Profiling.
Caption: Simplified CSF1R Signaling Pathway and Point of Inhibition.
Conclusion
The experimental data demonstrates that this compound is a highly potent and selective inhibitor of CSF1R. Its superior selectivity profile, particularly against other type III receptor tyrosine kinases, suggests a lower potential for off-target effects compared to some other CSF1R inhibitors. This makes this compound a valuable tool for researchers investigating CSF1R signaling and a promising candidate for further therapeutic development. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for scientists working in this area.
References
- 1. Novel CSF-1R kinase inhibitor demonstrates promising preclinical profile | BioWorld [bioworld.com]
- 2. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of acyl ureas as highly selective small molecule CSF1R kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Csf1R Inhibitors: A Comparative Guide to Anti-Tumor Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-tumor performance of prominent Colony-Stimulating Factor 1 Receptor (Csf1R) inhibitors. This document summarizes key experimental data, outlines detailed methodologies for in vivo validation, and visualizes the underlying biological pathways and experimental workflows.
The inhibition of the Csf1R signaling pathway has emerged as a promising strategy in cancer therapy. Csf1R and its ligands, CSF-1 and IL-34, are crucial for the differentiation, proliferation, and survival of macrophages.[1] In the tumor microenvironment (TME), Csf1R signaling polarizes tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype, which fosters tumor progression, angiogenesis, and metastasis.[1][2] Consequently, targeting Csf1R can modulate the TME to enhance anti-tumor immunity.[2]
While specific in vivo data for Csf1R-IN-22 is not extensively available in the public domain, this guide focuses on well-characterized Csf1R inhibitors with substantial preclinical and clinical validation: Pexidartinib (PLX3397), BLZ945, and ARRY-382. These compounds serve as critical benchmarks for evaluating novel Csf1R-targeting agents.
Comparative In Vivo Efficacy of Csf1R Inhibitors
The following table summarizes the in vivo anti-tumor activity of Pexidartinib (PLX3397), BLZ945, and ARRY-382 across various preclinical cancer models.
| Inhibitor | Cancer Model | Dosing Regimen | Key Outcomes | Citations |
| Pexidartinib (PLX3397) | Osteosarcoma (orthotopic xenograft) | Not specified | Significantly suppressed primary tumor growth and lung metastasis; improved metastasis-free survival. Depleted TAMs and regulatory T cells, and enhanced CD8+ T cell infiltration. | [3][4][5] |
| Glioma (in vivo model) | Not specified | Long-term treatment led to acquired resistance driven by elevated IGF-1. | [1] | |
| Sarcoma (in vitro and in vivo models) | 5 mg/kg and 10 mg/kg | Inhibited M2 polarization, proliferation, and chemotaxis of macrophages. Suppressed primary tumor growth and lung metastasis in an osteosarcoma model. | [4] | |
| Castration-resistant prostate cancer | Not specified | Combination with docetaxel (B913) significantly reduced tumor growth compared to docetaxel alone. | [6] | |
| BRAF-mutant melanoma | Not specified | Combination with a BRAF inhibitor improved survival and anti-tumor efficacy. | [6] | |
| BLZ945 | Glioma (genetically engineered mouse and human-derived xenografts) | Not specified | Significantly reduced tumor growth and invasion. Improved long-term survival in preclinical trials. | [7] |
| Breast and Prostate Cancer (tumor-induced osteolysis models) | 200 mg/kg daily | Significantly reduced the progression of osteolysis by over 50%. | [8] | |
| Glioblastoma (orthotopic model) | 200 mg/kg daily | Systemic administration significantly improved survival. | [9] | |
| ARRY-382 | Advanced Solid Tumors (Phase 1b/2 study) | Starting dose 200 mg once daily (in combination with pembrolizumab) | Showed preliminary signs of effectiveness in pancreatic and ovarian cancer patients. | [10] |
| Pancreatic Cancer Model | Not specified | Combination with an anti-PD-1 inhibitor improved the response to anti-PD-1 therapy. | [11] | |
| Advanced or Metastatic Cancers (Phase 1 study) | 25 to 500 mg once daily (monotherapy) | Demonstrated CSF-1 pathway suppression and was well-tolerated. | [12] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the process of in vivo validation, the following diagrams illustrate the Csf1R signaling pathway and a typical experimental workflow for evaluating Csf1R inhibitors.
Caption: Csf1R Signaling Pathway in Cancer.
Caption: In Vivo Experimental Workflow.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of scientific findings. Below is a representative experimental protocol for evaluating the in vivo efficacy of a Csf1R inhibitor in a murine tumor model.
Objective: To assess the anti-tumor efficacy of a Csf1R inhibitor as a monotherapy or in combination with other therapies in a xenograft or syngeneic mouse model.
Materials:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) for human cell line-derived xenografts (CDX) or patient-derived xenografts (PDX), or immunocompetent mice (e.g., C57BL/6) for syngeneic tumor models.[13]
-
Tumor Cells: Appropriately selected cancer cell line (e.g., murine sarcoma, glioma, or human osteosarcoma cells).[13]
-
Csf1R Inhibitor: Test compound (e.g., Pexidartinib, BLZ945) formulated in a suitable vehicle (e.g., 20% DMSO).[4][13]
-
Control: Vehicle solution.[13]
-
Other Therapeutics: Chemotherapeutic agents or immunotherapy antibodies for combination studies.
-
Equipment: Calipers for tumor measurement, imaging system (e.g., for bioluminescence), flow cytometer, and histology equipment.
Procedure:
-
Tumor Cell Implantation:
-
Animal Randomization and Treatment:
-
Measure tumor volumes and randomize mice into treatment and control groups with comparable mean tumor sizes.
-
Administer the Csf1R inhibitor (e.g., via oral gavage or intraperitoneal injection) to the treatment group at the predetermined dose and schedule.[4]
-
Administer the vehicle to the control group following the same schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the animals to assess toxicity.
-
Record survival data and euthanize animals when tumors reach a predetermined size or if signs of morbidity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and harvest tumors and other relevant tissues (e.g., spleen, lymph nodes, lungs for metastasis studies).
-
Immunophenotyping: Prepare single-cell suspensions from tumors and lymphoid organs for flow cytometric analysis to quantify immune cell populations, particularly TAMs (e.g., F4/80+, CD11b+, CD206+), T cells (CD3+, CD4+, CD8+), and myeloid-derived suppressor cells (MDSCs).[4]
-
Histology and Immunohistochemistry (IHC): Fix a portion of the tumor in formalin and embed in paraffin (B1166041) for histological analysis (H&E staining) and IHC staining for markers of interest (e.g., CD68 for macrophages, CD8 for cytotoxic T lymphocytes).
-
Gene and Protein Expression Analysis: Snap-freeze a portion of the tumor in liquid nitrogen for subsequent analysis of gene expression (e.g., qPCR, RNA-seq) or protein levels (e.g., Western blot, ELISA) of relevant cytokines and chemokines.
-
Statistical Analysis:
-
Compare tumor growth between treatment and control groups using appropriate statistical tests (e.g., two-way ANOVA).
-
Analyze survival data using Kaplan-Meier curves and log-rank tests.
-
Compare immune cell populations and other endpoint measurements between groups using t-tests or ANOVA.
This comprehensive guide provides a framework for understanding and evaluating the in vivo anti-tumor activity of Csf1R inhibitors. The provided data on established compounds, along with detailed protocols and pathway diagrams, serves as a valuable resource for researchers dedicated to advancing cancer immunotherapy.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. mdpi.com [mdpi.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeted systemic dendrimer delivery of CSF‐1R inhibitor to tumor‐associated macrophages improves outcomes in orthotopic glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bionews.com [bionews.com]
- 11. ARRY-382 in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
Comparative Analysis of CSF1R Inhibitors in Remyelination Studies: A Guide for Researchers
A comparative analysis of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors is crucial for researchers in neurodegenerative diseases, particularly those focusing on remyelination strategies for conditions like multiple sclerosis. This guide provides a detailed comparison of two prominent CSF1R inhibitors, BLZ945 and PLX5622, in the context of remyelination studies. While the initial topic specified Csf1R-IN-22, an extensive search of scientific literature yielded no specific data for this compound in remyelination research. Therefore, this guide presents a comparative analysis between BLZ945 and PLX5622, a well-characterized CSF1R inhibitor, to fulfill the core requirements of a data-driven comparison.
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Mechanism of Action: Targeting Microglia in Demyelination
Colony-stimulating factor 1 receptor (CSF1R) is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of microglia, the resident immune cells of the central nervous system (CNS).[1][2] In demyelinating diseases like multiple sclerosis, activated microglia can contribute to the pathology.[3][4] CSF1R inhibitors aim to modulate the microglial response to promote a more favorable environment for remyelination.[5] By inhibiting CSF1R, these small molecules can deplete microglia or alter their phenotype, which is thought to reduce inflammation and facilitate the regeneration of myelin sheaths by oligodendrocytes.[3][5]
Quantitative Data Presentation
The following tables summarize quantitative data from studies on BLZ945 and PLX5622 in preclinical models of demyelination.
Table 1: Effects of BLZ945 on Microglia and Remyelination in the Cuprizone Model
| Parameter | Treatment Group | Result | Brain Region | Reference |
| Microglia Number | Prophylactic BLZ945 (169 mg/kg) | Significant reduction | Corpus Callosum | [6][7] |
| Therapeutic BLZ945 | Positive correlation between microglia reduction and remyelination | Striatum/Cortex | [7][8] | |
| Oligodendrocyte Number | Prophylactic BLZ945 (169 mg/kg) | Increased | Corpus Callosum | [6][7] |
| Therapeutic BLZ945 | Increased | Striatum/Cortex | [7][8] | |
| Demyelination | Prophylactic BLZ945 (169 mg/kg) | Prevented excessive demyelination | Corpus Callosum | [6][7] |
| Remyelination | Therapeutic BLZ945 | Enhanced remyelination | Striatum/Cortex | [7][8] |
| Therapeutic BLZ945 | No change in remyelination | Corpus Callosum/External Capsule | [7][8] |
Table 2: Effects of PLX5622 on Microglia and Remyelination
| Parameter | Treatment Group | Result | Model | Reference |
| Microglia Number | PLX5622 (1200 ppm in chow) | ~95% reduction | Healthy mice | [9] |
| PLX5622 (1200 ppm in chow) | >90% depletion | Healthy mice | [10] | |
| PLX5622 (300 mg/kg in chow) | ~30% reduction | 3xTg-AD mice | [11] | |
| PLX5622 (1200 mg/kg in chow) | 80% reduction | 3xTg-AD mice | [11] | |
| Mature Oligodendrocytes | PLX5622 | Substantial preservation | EAE (spinal cord white matter lesions) | [4][12] |
| Demyelination | PLX5622 | Reduced | EAE | [4][12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the quantitative data tables are provided below.
Lysolecithin-Induced Focal Demyelination in Mice
This protocol describes the induction of focal demyelinating lesions in the mouse spinal cord or corpus callosum using lysophosphatidylcholine (B164491) (lysolecithin).
Materials:
-
Lysolecithin (L-α-lysophosphatidylcholine, e.g., Sigma L4129)
-
Sterile 0.9% NaCl or Phosphate-Buffered Saline (PBS)
-
Anesthetics (e.g., ketamine/xylazine (B1663881) mixture)
-
Hamilton syringe with a glass micropipette
-
Stereotactic apparatus
Procedure:
-
Preparation of Lysolecithin Solution: Dissolve lysolecithin in sterile 0.9% NaCl or PBS to a final concentration of 1% (w/v).[13][14] Sonicate if necessary to ensure complete dissolution.[15] Store aliquots at -20°C.[14]
-
Animal Anesthesia: Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of ketamine at 90 mg/kg and xylazine at 10 mg/kg).[13]
-
Surgical Procedure (Spinal Cord):
-
Expose the spinal vertebrae at the level of T9-T12.
-
Clear the meningeal tissue in the intervertebral space and pierce the dura with a dental needle.
-
Using a stereotactic apparatus, inject 0.5 µl of 1% lysolecithin into the ventrolateral white matter.[13]
-
-
Surgical Procedure (Corpus Callosum):
-
Mount the anesthetized mouse in a stereotactic frame.
-
Inject 1.5 µl of 1% lysolecithin solution into the corpus callosum at the following coordinates relative to bregma: 1 mm lateral, 1.3 mm rostral, and 1.7 mm deep to the brain surface.[13]
-
-
Post-operative Care: Allow the animal to recover in a warm chamber before returning it to its housing cage.[13]
-
Tissue Collection: At desired time points post-injection, sacrifice the animals and collect the spinal cord or brain tissue for analysis.
Immunohistochemistry for Myelin Basic Protein (MBP)
This protocol outlines the staining of Myelin Basic Protein (MBP) in mouse brain sections to assess the extent of myelination.
Materials:
-
Formalin-fixed, paraffin-embedded or frozen brain sections
-
Phosphate-Buffered Saline (PBS)
-
Blocking solution (e.g., 10% fetal bovine serum and 0.2% Triton-X-100 in PBS)
-
Primary antibody: anti-Myelin Basic Protein (MBP) antibody (e.g., MSVA-390R, diluted 1:150)[16]
-
Secondary antibody: appropriate fluorescently-conjugated or biotinylated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Section Preparation:
-
For paraffin-embedded sections: Dewax sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.[17]
-
For frozen sections: Bring sections to room temperature.
-
-
Antigen Retrieval (for paraffin (B1166041) sections): Immerse sections in 10 mM sodium citrate (B86180) buffer (pH 6.0) and heat (e.g., in a microwave for 15 minutes at 90°C).[17][18]
-
Permeabilization (optional, can enhance staining): Incubate sections in PBS with 0.2-0.3% Triton X-100.[18][19]
-
Blocking: Incubate sections in blocking solution for at least 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate sections with the primary anti-MBP antibody diluted in blocking solution overnight at 4°C.[18][19]
-
Washing: Wash sections three times for 5 minutes each in PBS.
-
Secondary Antibody Incubation: Incubate sections with the secondary antibody for 1-2 hours at room temperature, protected from light if using fluorescent antibodies.
-
Counterstaining: If desired, incubate sections with DAPI for nuclear staining.
-
Washing: Wash sections three times for 5 minutes each in PBS.
-
Mounting: Mount coverslips on the slides using an appropriate mounting medium.
-
Imaging: Visualize and capture images using a fluorescence or bright-field microscope.
G-ratio Analysis via Electron Microscopy
The g-ratio, the ratio of the inner axonal diameter to the outer fiber diameter (including the myelin sheath), is a key measure of myelination.[20]
Procedure:
-
Tissue Preparation: Perfuse animals with a fixative containing glutaraldehyde (B144438) (e.g., 2% paraformaldehyde and 2.5% glutaraldehyde in phosphate (B84403) buffer).
-
Electron Microscopy: Process the tissue for transmission electron microscopy (TEM), including post-fixation in osmium tetroxide, dehydration, and embedding in resin.
-
Image Acquisition: Capture high-magnification images of cross-sectioned nerve fibers.
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the inner diameter (axon diameter) and the outer diameter (axon + myelin sheath) of myelinated axons.
-
The g-ratio is calculated as: g-ratio = inner diameter / outer diameter .
-
For non-circular axons, area-based measurements can be used: g-ratio = √(inner area / outer area) .
-
Mandatory Visualizations
Signaling Pathway
Caption: CSF1R signaling pathway and points of inhibition.
Experimental Workflow
References
- 1. Microglia - Wikipedia [en.wikipedia.org]
- 2. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSF1R signaling is a regulator of pathogenesis in progressive MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Csf1R inhibition attenuates experimental autoimmune encephalomyelitis and promotes recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain region-specific enhancement of remyelination and prevention of demyelination by the CSF1R kinase inhibitor BLZ945 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brain region-specific enhancement of remyelination and prevention of demyelination by the CSF1R kinase inhibitor BLZ945 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Colony-stimulating factor 1 receptor inhibition prevents microglial plaque association and improves cognition in 3xTg-AD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. library.canberra.edu.au [library.canberra.edu.au]
- 13. Lysolecithin-induced demyelinating injury [bio-protocol.org]
- 14. Lysophosphatidylcholine-induced demyelination model of mouse [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. ms-validatedantibodies.com [ms-validatedantibodies.com]
- 17. sevenhillsbioreagents.com [sevenhillsbioreagents.com]
- 18. Anti-Myelin basic protein antibody (GTX133108) | GeneTex [genetex.com]
- 19. Regional analysis of myelin basic protein across postnatal brain development of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative analysis of the myelin g-ratio from electron microscopy images of the macaque corpus callosum - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity of Csf1R-IN-22 with other receptor tyrosine kinases
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a kinase inhibitor is paramount to predicting its biological effects and potential off-target toxicities. This guide provides a comparative overview of the selectivity of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors against other receptor tyrosine kinases (RTKs), offering insights into their potential for specific therapeutic intervention.
While specific data for "Csf1R-IN-22" is not publicly available, this guide will use data from well-characterized CSF1R inhibitors to illustrate the principles of assessing cross-reactivity. The methodologies and data presentation formats provided herein can be applied to evaluate any novel CSF1R inhibitor.
Kinase Selectivity Profile
The inhibitory activity of small molecule kinase inhibitors is typically assessed across a broad panel of kinases to determine their selectivity. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values of several known CSF1R inhibitors against a panel of related receptor tyrosine kinases.
| Kinase Target | Pexidartinib (PLX3397) IC50 (nM) | GW2580 IC50 (nM) | Sunitinib IC50 (nM) | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Axitinib IC50 (nM) |
| CSF1R | 13 | 20 | 5 | 21 | 2 | 78 |
| c-KIT | 27 | 951 | - | - | - | - |
| FLT3 | 160 | 725 | - | - | - | - |
| PDGFRα | - | 3368 | - | - | - | - |
| PDGFRβ | - | 2799 | - | - | - | - |
| TrkA | - | 11 | - | - | - | - |
| TrkB | - | 2 | - | - | - | - |
| VEGFR2 | - | - | - | - | - | - |
| MET | - | - | - | - | - | - |
Data compiled from publicly available sources.[1] Note that many approved kinase inhibitors demonstrate activity against CSF1R, though they may not be selective.[1]
As the data indicates, while some inhibitors like Pexidartinib show high potency for CSF1R, they also exhibit activity against other closely related kinases such as c-KIT and FLT3, which belong to the same class III RTK family.[1] Other compounds, such as Sunitinib, which inhibits CSF1R, also target a broader range of kinases including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[2] Such multi-kinase inhibition can be beneficial in certain therapeutic contexts but can also lead to off-target effects.[2][3]
CSF1R Signaling Pathway and Inhibition
CSF1R is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages and microglia.[1][3] Its activation by its ligands, CSF-1 and IL-34, triggers a downstream signaling cascade.[1][4]
Caption: Simplified CSF1R signaling pathway and the point of inhibition.
Experimental Protocols
Accurate determination of kinase inhibitor selectivity relies on robust and well-defined experimental protocols. Below are outlines for key assays used in kinase inhibitor profiling.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay biochemically measures the ability of a compound to inhibit the activity of a purified kinase enzyme.
Materials:
-
Purified recombinant kinase (e.g., CSF1R, c-KIT, FLT3)
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in the appropriate kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration should typically not exceed 1%.[5]
-
Kinase Reaction Setup:
-
Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be close to the Km value for the specific kinase.[5]
-
Incubation: Incubate the plate at 30°C for 60 minutes.[5]
-
Termination and ADP Detection:
-
Luminescence Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[5]
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[5]
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This assay determines the ability of an inhibitor to block the phosphorylation of the target kinase and its downstream effectors in a cellular context.
Materials:
-
Cell line expressing the target receptor tyrosine kinase (e.g., FDC-P1 cells expressing CSF1R)
-
Cell culture medium and supplements
-
Ligand to stimulate the receptor (e.g., recombinant human CSF-1)
-
Test inhibitor
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-CSF1R, anti-total-CSF1R, anti-phospho-ERK, anti-total-ERK)
-
Secondary antibodies conjugated to HRP
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to an appropriate density.
-
Starve cells of growth factors for several hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of the test inhibitor or vehicle for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., CSF-1) for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition at different inhibitor concentrations.
Conclusion
The selectivity of a CSF1R inhibitor is a critical determinant of its therapeutic potential and safety profile. While highly selective inhibitors can minimize off-target effects, broader-spectrum inhibitors may offer advantages in complex diseases where multiple signaling pathways are dysregulated. The experimental approaches outlined in this guide provide a framework for the systematic evaluation of the cross-reactivity of novel CSF1R inhibitors like this compound, enabling a more informed drug development process. Researchers should consider a comprehensive kinase panel for profiling to fully characterize the selectivity of their compounds.
References
- 1. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pleiotropic effects of extended blockade of CSF1R signaling in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of shared but distinct CSF-1R signaling by the non-homologous cytokines IL-34 and CSF-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Head-to-head comparison of Csf1R-IN-22 and Pexidartinib (PLX3397)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two small molecule inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF1R): Csf1R-IN-22 and Pexidartinib (PLX3397). This analysis is based on available preclinical data to inform research and development decisions.
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a critical regulator of macrophage and microglia survival, proliferation, and differentiation. In the tumor microenvironment, CSF1R signaling on tumor-associated macrophages (TAMs) often promotes an immunosuppressive, pro-tumoral phenotype. Consequently, inhibiting CSF1R has emerged as a promising therapeutic strategy to reprogram these macrophages and enhance anti-tumor immunity. Pexidartinib (PLX3397) is an FDA-approved CSF1R inhibitor for tenosynovial giant cell tumor (TGCT), while this compound is a newer investigational inhibitor. This guide offers a head-to-head comparison of their preclinical performance.
Biochemical Potency and Kinase Selectivity
A critical aspect of any kinase inhibitor is its potency against the intended target and its selectivity profile across the kinome. High selectivity is crucial for minimizing off-target effects and ensuring that the observed biological outcomes are attributable to the inhibition of the primary target.
Table 1: Biochemical Potency and Kinase Selectivity of this compound and Pexidartinib
| Kinase Target | This compound IC₅₀ (nM) | Pexidartinib (PLX3397) IC₅₀ (nM) | Kinase Family |
| CSF1R (c-FMS) | < 6 | 17 - 20 | Class III RTK |
| c-Kit | Data not available | 10 - 12 | Class III RTK |
| FLT3 | Data not available | 9 - 160 | Class III RTK |
| KDR (VEGFR2) | Data not available | 350 | VEGFR Family |
| FLT1 (VEGFR1) | Data not available | 880 | VEGFR Family |
| PDGFRα | Data not available | Data not available | Class III RTK |
| PDGFRβ | Data not available | Data not available | Class III RTK |
| TRKA | Data not available | Data not available | TRK Family |
| TRKB | Data not available | Data not available | TRK Family |
| LCK | Data not available | 860 | Src Family |
| NTRK3 (TRKC) | Data not available | 890 | TRK Family |
Note: IC₅₀ values can vary depending on the assay conditions. Data presented here are from various sources for comparative purposes.
Based on the available data, this compound demonstrates higher potency against CSF1R in biochemical assays compared to Pexidartinib. However, a comprehensive kinase selectivity profile for this compound is not publicly available, which limits a direct comparison of their off-target activities. Pexidartinib, while potent against CSF1R, also exhibits significant inhibitory activity against other class III receptor tyrosine kinases, notably c-Kit and FLT3.
In Vitro Cellular Activity
The efficacy of a kinase inhibitor in a cellular context is a crucial indicator of its potential therapeutic utility. This is often assessed by measuring the inhibition of cell proliferation or viability in cancer cell lines that are dependent on CSF1R signaling or are representative of specific cancer types.
Table 2: In Vitro Cellular Activity of this compound and Pexidartinib
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Pexidartinib (PLX3397) IC₅₀ (µM) | Notes |
| MC-38 | Colorectal Carcinoma | Indirect effect via M2 macrophages | Data not available | This compound-treated M2 macrophage supernatant significantly inhibited MC-38 cell viability. |
| CT-26 | Colorectal Carcinoma | Indirect effect via M2 macrophages | Data not available | This compound-treated M2 macrophage supernatant significantly inhibited CT-26 cell viability. |
| Si-TGCT-1 | Tenosynovial Giant Cell Tumor | Data not available | ~2 | High CSF1R expression. |
| Si-TGCT-2 | Tenosynovial Giant Cell Tumor | Data not available | >20 | Low CSF1R expression. |
Available data indicates that this compound can indirectly inhibit the viability of colorectal cancer cells by reprogramming M2-like tumor-associated macrophages (TAMs). Pexidartinib has demonstrated direct cytotoxic effects in tenosynovial giant cell tumor (TGCT) cell lines, with its potency correlating with the level of CSF1R expression.
In Vivo Efficacy
Preclinical in vivo models, such as tumor xenografts in mice, are essential for evaluating the anti-tumor efficacy of drug candidates in a more complex biological system.
Table 3: In Vivo Efficacy of this compound and Pexidartinib in Preclinical Models
| Cancer Model | Animal Model | This compound Efficacy | Pexidartinib (PLX3397) Efficacy | Key Findings |
| Colorectal Carcinoma (MC-38) | C57BL/6 mice (syngeneic) | Significant antitumor activity at 10 and 20 mg/kg (p.o., daily). High-dose group showed better effect than PLX3397. | Showed antitumor activity. | This compound enhanced cytotoxic T-lymphocyte (CTL) activity and increased CD8+ T cell infiltration. |
| Osteosarcoma (LM8) | C3H/HeJ mice (orthotopic xenograft) | Data not available | Significantly suppressed primary tumor growth and lung metastasis at 10 mg/kg. | Pexidartinib depleted TAMs and regulatory T cells, and enhanced CD8+ T cell infiltration. |
| Glioblastoma (GBM) | Mouse model (orthotopic) | Data not available | Potentiated the response to ionizing radiation and increased median survival. | Pexidartinib depleted myeloid cells recruited by radiation. |
| Breast Cancer (MMTV-PyMT) | MMTV-PyMT transgenic mice | Data not available | In combination with paclitaxel, significantly reduced tumor growth and pulmonary metastases. | Pexidartinib decreased macrophage infiltration into the tumor. |
A direct head-to-head in vivo study in a colorectal cancer model suggests that this compound may have superior anti-tumor efficacy compared to Pexidartinib at the tested doses. Pexidartinib has demonstrated efficacy in various preclinical models, both as a monotherapy and in combination with other treatments like radiation and chemotherapy.
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental workflows can aid in understanding the mechanism of action and the methodologies used to evaluate these inhibitors.
Validating the Immunomodulatory Effects of Csf1R Inhibitors in Cancer Models: A Comparative Guide
A comprehensive review of preclinical data on Csf1R inhibitors reveals significant immunomodulatory potential in various cancer models. However, a thorough comparison is currently hampered by the lack of publicly available preclinical data on the immunomodulatory effects of Csf1R-IN-22 in cancer models.
This guide provides a comparative analysis of three prominent Csf1R inhibitors with available preclinical data: BLZ945, Pexidartinib (PLX3397), and GW2580. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds' performance in modulating the tumor microenvironment.
Comparison of Preclinical Immunomodulatory Effects
The following tables summarize the quantitative data on the effects of BLZ945, Pexidartinib, and GW2580 on key immune cell populations and anti-tumor efficacy in various cancer models.
Table 1: Effects on Tumor-Associated Macrophages (TAMs)
| Inhibitor | Cancer Model | Dosage/Route | Effect on TAMs | Reference |
| BLZ945 | Glioblastoma (Orthotopic) | Not Specified | Significantly reduced M2 macrophage infiltration.[1] | [1] |
| Triple-Negative Breast Cancer Brain Metastases | Not Specified | Did not affect overall TAM numbers in gliomas.[2] | [2] | |
| Pexidartinib | Mammary Tumor (MMTV-PyMT) | Not Specified | Decreased macrophage infiltration to the tumor.[3] | [3] |
| GW2580 | Prostate Cancer (RM-1) | 160 mg/kg/day (oral gavage) | Significant reduction in F4/80+ TAMs.[4] | [4] |
| Lung Carcinoma (3LL) | 20 or 80 mg/kg twice a day, or 160 mg/kg once daily (oral gavage) | >2-fold reduction in CD11b+F4/80+ TAMs.[4] | [4] | |
| Glioblastoma (Patient-derived) | Not Specified | Effective reprogramming of M2-like GAMs (GBM-associated microglia/macrophages).[5] | [5] |
Table 2: Effects on Myeloid-Derived Suppressor Cells (MDSCs)
| Inhibitor | Cancer Model | Dosage/Route | Effect on MDSCs | Reference |
| BLZ945 | Not Specified | Not Specified | No specific data found in the provided search results. | |
| Pexidartinib | Not Specified | Not Specified | No specific data found in the provided search results. | |
| GW2580 | Prostate Cancer (RM-1) | 160 mg/kg/day (oral gavage) | >2-fold reduction in tumor-associated MDSCs.[4] | [4] |
| Lung Carcinoma (3LL) | 160 mg/kg once daily (oral gavage) | Significant reduction in monocytic MDSCs (MO-MDSCs).[4] | [4] |
Table 3: Effects on T-Lymphocytes
| Inhibitor | Cancer Model | Dosage/Route | Effect on T-Lymphocytes | Reference |
| BLZ945 | Glioblastoma (Orthotopic) | Not Specified | Minimal impact on CD8+ T cell infiltration.[1] | [1] |
| Pexidartinib | Mammary Tumor (MMTV-PyMT) | Not Specified | Increase in intratumoral CD4+ and CD8+ T cells.[3] | [3] |
| GW2580 | Not Specified | Not Specified | No specific data found in the provided search results. |
Table 4: Anti-Tumor Efficacy
| Inhibitor | Cancer Model | Dosage/Route | Anti-Tumor Efficacy | Reference |
| BLZ945 | Triple-Negative Breast Cancer Brain Metastases | Not Specified | Reduced formation of brain metastases by 57–65% in a prevention setting and reduced the number and size of established metastases.[6] | [6] |
| Glioblastoma (Orthotopic) | Not Specified | In combination with radiotherapy, led to the longest survival in a GBM mouse model.[1] | [1] | |
| Pexidartinib | Mammary Tumor (MMTV-PyMT) | In combination with paclitaxel (B517696) | Significant reduction in tumor growth and lower amounts of pulmonary metastases compared to paclitaxel alone.[3] | [3] |
| GW2580 | Lung Carcinoma (3LL) | In combination with anti-VEGFR-2 antibody | Synergistic tumor growth reduction of approximately 70%.[4] | [4] |
| M-NFS-60 Tumor Cells (in vivo) | 80 mg/kg twice a day (oral) | Completely blocked tumor growth.[7] | [7] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the Csf1R signaling pathway and a typical experimental workflow.
References
- 1. Inhibition of Colony-Stimulating Factor-1 Receptor Enhances the Efficacy of Radiotherapy and Reduces Immune Suppression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting distinct tumor-infiltrating myeloid cells by inhibiting CSF-1 receptor: combating tumor evasion of antiangiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A CSF-1R inhibitor both prevents and treats triple-negative breast cancer brain metastases in hematogenous preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Comparative Analysis of CSF1R Inhibitors on Bone Marrow-Derived Macrophage Function: A Review of PLX5622
A critical gap in the literature exists regarding the specific compound Csf1R-IN-22, preventing a direct comparative analysis with the well-characterized CSF1R inhibitor, PLX5622. Extensive searches of scientific databases and commercial product listings yielded no peer-reviewed studies or experimental data detailing the effects of this compound on bone marrow-derived macrophages (BMDMs).
Therefore, this guide will provide a comprehensive overview of the known effects of PLX5622 on BMDM function, drawing from published experimental data. This information can serve as a benchmark for researchers evaluating the functional consequences of CSF1R inhibition in this critical immune cell population and a framework for the future assessment of novel inhibitors like this compound, should data become available.
PLX5622: A Potent Modulator of Macrophage Biology
PLX5622 is a highly selective, orally bioavailable inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages and their progenitors.[1][2] While initially utilized for its ability to deplete microglia in the central nervous system, subsequent research has unequivocally demonstrated that PLX5622 also exerts significant effects on peripheral myeloid populations, including bone marrow-derived macrophages.[3][4][5]
Impact of PLX5622 on Key Macrophage Functions
Inhibition of CSF1R signaling by PLX5622 profoundly alters the functional phenotype of BMDMs. The primary effects observed in preclinical studies are summarized below.
| Function | Effect of PLX5622 Treatment | Quantitative Data (where available) | Reference |
| Proliferation | Suppression | Reduced proliferation of BMDMs observed 3 weeks after cessation of treatment. | [3] |
| Phagocytosis | Suppression | Diminished phagocytic capacity of BMDMs. | [3][4] |
| Cytokine Production | Suppression of pro-inflammatory cytokines | Reduced Interleukin-1β (IL-1β) expression in response to endotoxin (B1171834) (LPS). | [3] |
| Cell Surface Marker Expression | Downregulation of M1-like markers | Reduced CD68 expression. | [3][4] |
| No significant effect on M2-like markers | CD206 expression was not affected. | [3] | |
| Long-term suppression of CSF1R | Reduced CD115 (CSF1R) labeling. | [3] | |
| Hematopoiesis | Suppression of myeloid and lymphoid progenitors | Suppresses CCR2+ monocyte progenitor cells, CX3CR1+ BMDMs, and CD117+ hematopoietic progenitor cells. | [3][4] |
Experimental Methodologies
The following are detailed protocols for key experiments used to assess the impact of PLX5622 on BMDM function.
Bone Marrow-Derived Macrophage (BMDM) Culture:
-
Bone marrow cells are harvested from the femurs and tibias of mice.
-
Cells are cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 7 days to differentiate into macrophages.
-
For experiments involving PLX5622, the inhibitor is added to the culture medium at the desired concentration.
Phagocytosis Assay:
-
BMDMs are plated in a multi-well plate and allowed to adhere.
-
Fluorescently labeled particles (e.g., zymosan beads or bacteria) are added to the wells.
-
After a defined incubation period, non-phagocytosed particles are washed away.
-
The uptake of fluorescent particles by macrophages is quantified using flow cytometry or fluorescence microscopy.
Cytokine Production Analysis (ELISA):
-
BMDMs are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS).
-
Cell culture supernatants are collected after a specified time.
-
The concentration of secreted cytokines (e.g., IL-1β, TNF-α) is measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Flow Cytometry for Cell Surface Marker Analysis:
-
BMDMs are harvested and washed with FACS buffer (PBS containing 2% FBS).
-
Cells are incubated with fluorescently conjugated antibodies specific for cell surface markers (e.g., CD11b, F4/80, CD68, CD206, CD115).
-
After washing, the cells are analyzed on a flow cytometer to determine the percentage of positive cells and the mean fluorescence intensity.
Visualizing the Mechanism of Action
The following diagrams illustrate the CSF1R signaling pathway and the experimental workflow for assessing the effects of CSF1R inhibitors.
Caption: CSF1R signaling pathway and the inhibitory action of PLX5622.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSF1R inhibition by a small-molecule inhibitor is not microglia specific; affecting hematopoiesis and the function of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Csf1R-IN-22: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the kinase inhibitor Csf1R-IN-22, ensuring operational safety and regulatory compliance in research environments.
For researchers, scientists, and drug development professionals, the proper management of chemical compounds is paramount. This guide provides a detailed protocol for the safe disposal of this compound, a selective CSF-1R inhibitor. In the absence of a publicly available specific Safety Data Sheet (SDS), this document outlines procedures based on general best practices for the disposal of solid laboratory chemical waste and kinase inhibitors. All personnel must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulations.
Immediate Safety and Handling Protocols
Prior to disposal, it is crucial to handle this compound with appropriate safety measures. As with many kinase inhibitors, potential hazards may not be fully characterized. Therefore, a cautious approach is warranted.
Personal Protective Equipment (PPE): A summary of recommended PPE for handling this compound waste is provided below.
| PPE Category | Specification |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Body Protection | Laboratory coat |
Step-by-Step Disposal Procedure for this compound
The disposal of this compound and materials contaminated with it must be treated as hazardous chemical waste.[1][2][3] Evaporation in a fume hood is not an acceptable method of disposal.[4][5]
1. Identification and Segregation:
-
Unused Product: Any unwanted or expired this compound should be disposed of as hazardous chemical waste in its original container whenever possible.[1][5][6] Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Contaminated Materials: All items that have come into contact with this compound, such as gloves, pipette tips, vials, and bench paper, must be treated as contaminated solid waste.[1][7]
-
Solutions: Liquid solutions containing this compound must be collected in a designated, sealed, and properly labeled waste container.[7]
2. Waste Container Selection and Labeling:
-
Solid Waste: Collect solid waste, including contaminated lab supplies, in a designated, puncture-resistant container or a clearly labeled, durable plastic bag (double-bagging is recommended).[1][6]
-
Liquid Waste: Use a chemically resistant container with a secure, leak-proof screw-on cap for liquid waste.[2][6] Glass containers should be used with caution and are not preferred if plastic is a compatible option.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[2][8] Include the date of waste generation and the principal investigator's name and contact information.[2]
Figure 1. Workflow for the proper disposal of this compound waste.
3. Temporary Storage:
-
Store all this compound waste in a designated and secure "Satellite Accumulation Area" (SAA) that is known to all laboratory personnel.[4]
-
This area should be away from general lab traffic and incompatible materials. Ensure secondary containment is used for liquid waste containers to prevent spills.[6]
-
Waste should not be accumulated for more than 90 days, though institutional policies may vary.[6]
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.[7]
-
Do not attempt to dispose of this compound through regular trash or down the drain.[5][8][9] Only certain, pre-approved non-hazardous chemicals may be eligible for sink disposal, which does not apply here.[9]
Experimental Protocols Referenced
While no specific experimental protocols for the disposal of this compound were found, the procedures outlined above are based on established guidelines for the management of hazardous chemical waste in a laboratory setting. These include protocols from various university and safety organizations that detail the necessary steps for waste identification, segregation, containment, labeling, and disposal.
Signaling Pathways and Logical Relationships
The proper disposal of a chemical compound like this compound is a critical endpoint in the laboratory workflow. The logical relationship between handling the chemical and its final disposal is a linear process governed by safety and regulatory compliance.
Figure 2. Logical flow from chemical handling to final disposal.
By adhering to these structured procedures, research professionals can ensure a safe laboratory environment and maintain compliance with institutional and regulatory standards, thereby building a foundation of trust in their safety and chemical handling practices.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. benchchem.com [benchchem.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. acs.org [acs.org]
Personal protective equipment for handling Csf1R-IN-22
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, handling, and disposal information for Csf1R-IN-22, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] Given its biological activity, this compound must be handled with a high degree of caution to minimize exposure and ensure a safe laboratory environment. The following procedures are based on best practices for handling potent, research-grade kinase inhibitors.[3][4]
Hazard Identification & Mitigation
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, compounds of this nature should be treated as potentially hazardous. The toxicological properties have not been fully investigated.[5] Key potential hazards include skin and eye irritation, and harm if swallowed or inhaled.[5][6] All handling of the solid compound or concentrated solutions must occur in a designated area.[3]
Hazard identification and mitigation plan for this compound.Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound, especially in its powdered form.[3] Different tasks require specific levels of protection.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing & Aliquoting (Solid) | Respirator: NIOSH-approved N95 or higher to prevent inhalation.[3][4]Gloves: Double-glove with chemical-resistant nitrile gloves.[3][4]Eye Protection: Chemical splash goggles for a complete seal.[3]Body Protection: Disposable gown or dedicated lab coat.[4]Ventilation: Certified chemical fume hood or powder containment hood is mandatory.[3] |
| Solution Preparation & Handling | Gloves: Double-glove with nitrile gloves.[3]Eye Protection: Chemical splash goggles or a face shield if a splash risk exists.[3][4]Body Protection: Standard laboratory coat.[3]Ventilation: All work should be conducted in a chemical fume hood.[3] |
| Cell Culture & In Vitro Assays | Gloves: Nitrile gloves.[3]Eye Protection: Safety glasses with side shields.[3][4]Body Protection: Standard laboratory coat.[3]Containment: Work should be performed in a Class II biological safety cabinet.[3] |
Operational Plan: Handling and Disposal Workflow
A systematic workflow is essential to minimize exposure risk from receipt of the compound to its final disposal.
Workflow for handling and disposal of this compound.
Procedural Guidance
Receiving and Storage:
-
Upon receipt, inspect the container for damage.
-
Log the compound into your chemical inventory.
-
Store the solid compound at -20°C for long-term stability. Solutions in DMSO can be stored at -80°C for up to 6 months.[7]
Handling and Experimental Use:
-
Designated Area: Conduct all work with this compound in a designated and clearly marked area.[3]
-
Engineering Controls: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][6]
-
Weighing: When weighing the powder, use a disposable weigh boat on an analytical balance inside the fume hood. Use dedicated spatulas.[3]
-
Dissolution: Add solvent slowly to the powder to avoid splashing. If sonication is needed, ensure the vial is securely capped.[4]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[3][6]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
-
Spill:
-
Evacuate and Secure: Alert others and evacuate non-essential personnel from the area.[8]
-
Ventilate: Ensure the area is well-ventilated.[8]
-
Contain: Use an appropriate chemical spill kit to contain the spill. Avoid generating dust from solid spills.[8]
-
Cleanup: Wearing full PPE, collect the spilled material and absorbent pads into a sealed, labeled hazardous waste container.[8]
-
Decontaminate: Thoroughly clean the spill area.[8]
-
Report: Report the incident to your laboratory supervisor and Environmental Health & Safety (EH&S) department.[8]
-
-
Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[6]
-
Disposal Plan
Treat all this compound waste as hazardous unless explicitly stated otherwise by your institution's EH&S department.[9]
-
Waste Segregation:
-
Solid Waste: Collect unused compound and items grossly contaminated (e.g., weigh boats, gloves, bench paper, pipette tips) into a dedicated, sealed, and clearly labeled hazardous solid waste container.[8][9]
-
Liquid Waste: Collect all solutions containing this compound (e.g., in DMSO or cell culture media) in a dedicated, sealed, and labeled hazardous liquid waste container.[8][9] Do not dispose of solutions down the drain.[8]
-
Sharps: All contaminated needles, syringes, or other sharps must be placed in a designated sharps container.[9]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical names of all contents, including solvents.[9]
-
Final Disposal: Arrange for waste collection through your institution's EH&S department or a licensed hazardous waste contractor. Never dispose of this chemical waste through standard municipal trash or sewer systems.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
